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Ires-C11

Cat. No.: B10831146
M. Wt: 316.13 g/mol
InChI Key: SYBFPEVCOHEALP-UHFFFAOYSA-N
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Description

Ires-C11 is a useful research compound. Its molecular formula is C13H11Cl2NO4 and its molecular weight is 316.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11Cl2NO4 B10831146 Ires-C11

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11Cl2NO4

Molecular Weight

316.13 g/mol

IUPAC Name

3,4-dichloro-1-[(2,4-dimethoxyphenyl)methyl]pyrrole-2,5-dione

InChI

InChI=1S/C13H11Cl2NO4/c1-19-8-4-3-7(9(5-8)20-2)6-16-12(17)10(14)11(15)13(16)18/h3-5H,6H2,1-2H3

InChI Key

SYBFPEVCOHEALP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN2C(=O)C(=C(C2=O)Cl)Cl)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Ires-C11 on the c-MYC IRES

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The c-MYC proto-oncogene, a critical regulator of cell proliferation and apoptosis, is frequently deregulated in a wide range of human cancers. Its expression is tightly controlled at multiple levels, including translation. The 5' untranslated region (5' UTR) of the c-MYC mRNA contains an Internal Ribosome Entry Site (IRES) that allows for cap-independent translation, ensuring continued c-MYC protein synthesis even under conditions where cap-dependent translation is compromised, such as cellular stress. This makes the c-MYC IRES an attractive target for therapeutic intervention. Ires-C11 is a small molecule inhibitor that specifically targets the c-MYC IRES-mediated translation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, effects on c-MYC protein synthesis, and the experimental methodologies used to elucidate its function.

The c-MYC IRES: A Key Regulator of c-MYC Expression

The c-MYC gene can be transcribed from multiple promoters, with the P2 promoter accounting for the majority of transcripts. These transcripts contain a long and structured 5' UTR harboring the IRES element.[1] The c-MYC IRES allows ribosomes to be recruited directly to the mRNA, bypassing the need for the 5' cap structure that is essential for canonical translation initiation. This mechanism of translation is particularly important in cancer cells, which often experience stress conditions like hypoxia and nutrient deprivation that inhibit global cap-dependent translation.[1] The activity of the c-MYC IRES is dependent on the binding of specific IRES Trans-Acting Factors (ITAFs), which are cellular proteins that facilitate the proper folding of the IRES RNA and its interaction with the ribosomal machinery. One such critical ITAF for the c-MYC IRES is the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1).[2]

This compound: A Specific Inhibitor of c-MYC IRES-Mediated Translation

This compound is a small molecule designed to specifically inhibit the function of the c-MYC IRES.[3][4] Its mechanism of action does not involve direct binding to the IRES RNA sequence itself. Instead, this compound targets the interaction between the c-MYC IRES and the essential ITAF, hnRNP A1.[3]

Molecular Mechanism of Action

This compound functions by binding to the UP1 (unwinding protein 1) fragment of hnRNP A1.[3] The UP1 domain consists of two RNA recognition motifs (RRMs) and is the primary region of hnRNP A1 responsible for RNA binding. By binding to the UP1 fragment, this compound allosterically inhibits the interaction of hnRNP A1 with the c-MYC IRES. This disruption prevents the proper conformational changes in the IRES required for ribosome recruitment, thereby specifically inhibiting IRES-mediated translation of c-MYC mRNA.[3] This leads to a reduction in the synthesis of the c-MYC oncoprotein.

Diagram 1: Mechanism of this compound Action.
Specificity and Efficacy

This compound demonstrates specificity for the c-MYC IRES. Studies have shown that it does not significantly inhibit the IRESs of other proteins such as BAG-1, XIAP, and p53.[3] However, it has also been found to block the IRES-dependent initiation of cyclin D1.[3]

A biochemically modified and more efficacious version of this compound, named IRES-J007, has also been developed. IRES-J007 shows a concentration-dependent decrease in c-MYC expression and inhibits its translational efficiency.[2]

Quantitative Data on this compound Activity

CompoundTargetEffective ConcentrationEffectReference
This compoundc-MYC IRES50 nMSignificant inhibition of IRES activity[3]
This compoundCyclin D1 IRES50 nMSignificant inhibition of IRES activity[3]
IRES-J007c-MYC IRES50 nMInhibition of translational efficiency[2]
hnRNP A1c-MYC IRES RNA~200 nM (Kd)Binding affinity

Key Experimental Protocols

The investigation of this compound's mechanism of action relies on several key experimental techniques. Detailed protocols for these assays are provided below.

Bicistronic Luciferase Reporter Assay

This assay is the gold standard for measuring IRES activity. A bicistronic vector is constructed with two reporter genes, typically Renilla luciferase (RLuc) and Firefly luciferase (FLuc), separated by the c-MYC IRES sequence. The upstream RLuc is translated via a cap-dependent mechanism, while the downstream FLuc is translated only if the IRES is active.

Experimental Workflow:

start Start construct Construct bicistronic vector: - CMV Promoter - Renilla Luciferase (RLuc) - c-MYC IRES - Firefly Luciferase (FLuc) start->construct transfect Transfect cells with bicistronic vector construct->transfect treat Treat cells with varying concentrations of this compound transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure RLuc and FLuc activity using a luminometer lyse->measure analyze Analyze data: Calculate FLuc/RLuc ratio measure->analyze end End analyze->end

Diagram 2: Bicistronic Luciferase Assay Workflow.

Detailed Methodology:

  • Vector Construction: The human c-MYC 5' UTR (containing the IRES element) is cloned into the intercistronic region of a dual-luciferase reporter vector, between the Renilla and Firefly luciferase coding sequences. A control vector lacking the IRES element is also prepared.

  • Cell Culture and Transfection: A suitable cell line (e.g., HeLa or a multiple myeloma cell line) is cultured to ~70-80% confluency in a multi-well plate. Cells are then transfected with the bicistronic reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After 18-24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound (or vehicle control).

  • Cell Lysis: Following a 24-48 hour incubation period, cells are washed with PBS and lysed using a passive lysis buffer.

  • Luciferase Assay: The luciferase activities of both Renilla and Firefly reporters are measured sequentially from the same lysate sample using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The ratio of Firefly luciferase activity to Renilla luciferase activity (FLuc/RLuc) is calculated for each condition. A decrease in this ratio in this compound treated cells compared to the control indicates inhibition of c-MYC IRES activity.

Polysome Profiling

Polysome profiling is used to assess the translational status of specific mRNAs by separating ribosomal subunits, monosomes, and polysomes (mRNAs associated with multiple ribosomes) on a sucrose gradient. A shift of c-MYC mRNA from the heavy polysome fractions to lighter fractions (monosomes or non-ribosomal fractions) upon this compound treatment indicates a reduction in its translation.

Experimental Workflow:

start Start treat Treat cells with this compound or vehicle control start->treat lyse Lyse cells in the presence of cycloheximide treat->lyse gradient Layer cell lysate onto a 10-50% sucrose gradient lyse->gradient centrifuge Ultracentrifugation gradient->centrifuge fractionate Fractionate the gradient while monitoring absorbance at 254 nm centrifuge->fractionate extract Extract RNA from each fraction fractionate->extract analyze Analyze c-MYC mRNA levels in each fraction by RT-qPCR extract->analyze end End analyze->end

Diagram 3: Polysome Profiling Workflow.

Detailed Methodology:

  • Cell Treatment and Lysis: Cells are treated with this compound or a vehicle control. Prior to harvesting, cells are treated with cycloheximide to arrest translation and "freeze" ribosomes on the mRNA. Cells are then lysed in a buffer containing cycloheximide and detergents.

  • Sucrose Gradient Ultracentrifugation: The cell lysate is carefully layered onto a linear sucrose gradient (e.g., 10-50%). The gradients are then subjected to ultracentrifugation for a sufficient time to separate the ribosomal subunits, monosomes, and polysomes.

  • Fractionation: The gradient is fractionated from top to bottom, and the absorbance at 254 nm is continuously monitored to generate a polysome profile.

  • RNA Extraction and Analysis: RNA is extracted from each fraction. The distribution of c-MYC mRNA across the gradient is then determined by reverse transcription-quantitative PCR (RT-qPCR).

Signaling Pathways Modulating c-MYC IRES Activity

The activity of the c-MYC IRES is not constitutive but is regulated by various intracellular signaling pathways. Understanding these pathways provides context for the action of this compound and may suggest combination therapeutic strategies. The PI3K/Akt and MAPK/MNK1 pathways are two key regulators of hnRNP A1 function and, consequently, c-MYC IRES activity.

cluster_pathways Upstream Signaling Pathways cluster_regulation Regulation of c-MYC IRES Activity GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK (p38, ERK) Receptor->MAPK Akt Akt PI3K->Akt hnRNPA1 hnRNP A1 Akt->hnRNPA1 Phosphorylates (Ser199) Inhibits activity MNK1 MNK1 MAPK->MNK1 MNK1->hnRNPA1 Activates cMYC_IRES c-MYC IRES hnRNPA1->cMYC_IRES Activates Translation c-MYC Translation cMYC_IRES->Translation

Diagram 4: Signaling Pathways Regulating c-MYC IRES.

The Akt signaling pathway can negatively regulate c-MYC IRES function. Akt phosphorylates hnRNP A1 at Serine 199, which does not prevent its binding to the IRES but inhibits its ability to promote IRES-mediated translation.[5] Conversely, the MAPK/MNK1 pathway has been shown to be required for the activation of c-MYC IRES activity under certain stress conditions.[6]

Conclusion

This compound represents a promising class of targeted therapeutics that function by inhibiting the cap-independent translation of the c-MYC oncoprotein. Its specific mechanism of action, which involves disrupting the interaction between the c-MYC IRES and the essential ITAF hnRNP A1, provides a clear rationale for its anti-cancer activity. The experimental protocols detailed in this guide, particularly the bicistronic luciferase reporter assay and polysome profiling, are crucial for the continued investigation and development of this compound and other molecules targeting IRES-mediated translation. A deeper understanding of the signaling pathways that regulate c-MYC IRES activity will further aid in the design of effective combination therapies to combat c-MYC-driven malignancies.

References

The Role of IRES-C11 in Translational Control: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Internal Ribosome Entry Site (IRES)-mediated translation is a critical mechanism for protein synthesis, particularly under cellular stress conditions often exploited by cancer cells for survival and proliferation. The c-MYC proto-oncogene, a key driver of tumorigenesis, utilizes an IRES element for cap-independent translation. This technical guide provides an in-depth overview of IRES-C11, a small molecule inhibitor of the c-MYC IRES, and its function in translational control. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Introduction to IRES-Mediated Translation and the c-MYC IRES

In eukaryotic cells, the majority of protein synthesis is initiated in a cap-dependent manner, where the ribosome is recruited to the 5' cap structure of the mRNA. However, a subset of mRNAs, including those encoding for proteins involved in cell growth, proliferation, and apoptosis, can be translated via a cap-independent mechanism mediated by an Internal Ribosome Entry Site (IRES).[1] An IRES is a structured RNA element within the 5' untranslated region (UTR) of an mRNA that directly recruits the 40S ribosomal subunit, bypassing the need for the 5' cap and many canonical initiation factors.[1][2]

The c-MYC proto-oncogene, frequently deregulated in a wide range of human cancers, is one such mRNA that contains an IRES element.[3] This allows for the continued synthesis of the c-MYC protein under conditions where cap-dependent translation is globally suppressed, such as during the cellular stress response, apoptosis, and specific phases of the cell cycle.[4][5] The c-MYC IRES activity is dependent on the presence of IRES trans-acting factors (ITAFs), which are RNA-binding proteins that facilitate the proper folding of the IRES structure for ribosome recruitment.[5] One of the key ITAFs for the c-MYC IRES is the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1).[6]

This compound: A Specific Inhibitor of c-MYC IRES-Mediated Translation

This compound is a small molecule that has been identified as a specific inhibitor of the c-MYC IRES.[7] It has been shown to also inhibit the IRES of cyclin D1, another key regulator of the cell cycle, but does not affect the IRESs of BAG-1, XIAP, or p53.[7] The specificity of this compound makes it a valuable tool for studying the role of c-MYC IRES-mediated translation and a potential therapeutic agent for cancers that are dependent on this mechanism.

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the ITAF hnRNP A1.[7] Specifically, mechanistic studies have revealed that this compound and its more potent analog, IRES-J007, bind to the UP1 fragment of hnRNP A1.[4][8] This binding event blocks the interaction between hnRNP A1 and the c-MYC IRES, thereby preventing the recruitment of the 40S ribosomal subunit and inhibiting translation initiation.[7][8] This leads to a significant reduction in the levels of c-MYC and cyclin D1 proteins.[9]

The activity of hnRNP A1 as an ITAF for the c-MYC and cyclin D1 IRESs is regulated by the PI3K/Akt signaling pathway. Akt can phosphorylate hnRNP A1, which has been shown to modulate its function in IRES-mediated translation.[10]

Quantitative Data on this compound and its Analogs

The efficacy of this compound and its derivatives has been quantified in various studies. This data is crucial for understanding their potency and for designing experiments.

CompoundTarget IRESEffective ConcentrationIC50Binding Affinity (Kd) to hnRNP A1Reference
This compoundc-MYC, Cyclin D150 nM (significant inhibition)Not explicitly statedNot explicitly stated[9]
IRES-J007c-MYC, Cyclin D1More efficacious than this compoundNot explicitly statedBinds to UP1 fragment[4][8]
cpd_P (related IRES inhibitor)IGF1R10 µg/ml (in SUM159 cells)~7.0 µg/ml (for IGF1R)Not applicable[11]
hnRNP A1c-MYC IRES RNANot applicableNot applicable~200 nM[12]
hnRNP A1High-affinity RNA sequenceNot applicableNot applicable1 x 10-9 M[13]

Experimental Protocols

To study the function of this compound and other IRES inhibitors, several key experimental techniques are employed. Detailed protocols for these assays are provided below.

Bicistronic Reporter Assay for IRES Activity

This assay is the gold standard for quantifying IRES activity in living cells. It utilizes a plasmid vector containing two reporter genes (e.g., Renilla and Firefly luciferase) separated by the IRES sequence of interest. The upstream reporter is translated via a cap-dependent mechanism, while the downstream reporter's translation is dependent on the activity of the inserted IRES.

Materials:

  • Mammalian cell line of choice (e.g., HeLa, HEK293)

  • Bicistronic reporter plasmid (e.g., pRF containing the c-MYC IRES, creating pRmF)[6]

  • Transfection reagent (e.g., Lipofectamine)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

  • This compound or other test compounds

Protocol:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Prepare the transfection mix according to the manufacturer's protocol. For each well, co-transfect the bicistronic reporter plasmid (e.g., pRmF) and a control plasmid expressing a different reporter (e.g., β-galactosidase) to normalize for transfection efficiency.

    • Add the transfection mix to the cells and incubate for 24-48 hours.

  • Compound Treatment:

    • After the initial incubation, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

    • Incubate the cells for the desired treatment period (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

  • Luciferase Assay:

    • Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.

    • Measure the activity of the co-transfected control reporter (e.g., β-galactosidase).

  • Data Analysis:

    • Normalize the Renilla and Firefly luciferase readings to the control reporter activity to account for transfection efficiency.

    • Calculate the IRES activity as the ratio of Firefly luciferase (IRES-dependent) to Renilla luciferase (cap-dependent).

    • Compare the IRES activity in treated cells to that in control cells to determine the inhibitory effect of this compound.

In Vitro Translation Assay

This cell-free assay allows for the direct assessment of IRES-mediated translation in a controlled environment, independent of cellular processes like transcription and RNA transport.

Materials:

  • Rabbit Reticulocyte Lysate System (Promega)

  • In vitro transcribed and capped bicistronic reporter mRNA (containing the c-MYC IRES)

  • Amino acid mixture (minus methionine)

  • [35S]-Methionine

  • This compound or other test compounds

  • Nuclease-free water

  • SDS-PAGE equipment and reagents

  • Phosphorimager or autoradiography film

Protocol:

  • Reaction Setup:

    • On ice, combine the following in a nuclease-free microcentrifuge tube:

      • Rabbit Reticulocyte Lysate

      • Amino acid mixture (minus methionine)

      • [35S]-Methionine

      • In vitro transcribed bicistronic reporter mRNA

      • This compound at various concentrations or vehicle control

      • Nuclease-free water to the final reaction volume.

  • Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes.

  • Analysis of Translation Products:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the radiolabeled protein products by SDS-PAGE.

    • Dry the gel and expose it to a phosphorimager screen or autoradiography film.

  • Data Analysis:

    • Quantify the band intensities corresponding to the cap-dependent and IRES-dependent translation products.

    • Calculate the ratio of the IRES-dependent product to the cap-dependent product to determine the relative IRES activity.

    • Compare the IRES activity in the presence of this compound to the control to determine the extent of inhibition.

Visualizing the Molecular Landscape

Diagrams are essential tools for understanding complex biological processes. Below are visualizations of the key pathways and workflows related to this compound function, generated using the DOT language.

Signaling Pathway of c-MYC IRES Regulation and this compound Inhibition

G cluster_upstream Upstream Signaling cluster_translation Translational Control cluster_downstream Downstream Cellular Effects RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptors (GPCRs) GPCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC2 mTORC2 mTORC2->Akt phosphorylates hnRNP_A1 hnRNP A1 Akt->hnRNP_A1 phosphorylates (inactivates ITAF function) cMYC_IRES c-MYC IRES hnRNP_A1->cMYC_IRES binds to Ribosome 40S Ribosome cMYC_IRES->Ribosome recruits cMYC_protein c-MYC Protein Ribosome->cMYC_protein initiates translation CellCycle Cell Cycle Progression cMYC_protein->CellCycle Proliferation Cell Proliferation cMYC_protein->Proliferation Apoptosis Inhibition of Apoptosis cMYC_protein->Apoptosis Metabolism Altered Metabolism cMYC_protein->Metabolism IRES_C11 This compound IRES_C11->hnRNP_A1 binds to & inhibits

Caption: Signaling pathway of c-MYC IRES regulation and this compound inhibition.

Experimental Workflow for IRES Inhibitor Discovery and Validation

G cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization cluster_preclinical Preclinical Evaluation HTS 1. High-Throughput Screen (e.g., Bicistronic Reporter Assay in 384-well plates) PrimaryHits 2. Identification of Primary Hits HTS->PrimaryHits DoseResponse 3. Dose-Response Analysis (IC50 Determination) PrimaryHits->DoseResponse SecondaryAssay 4. Secondary Assay (e.g., In Vitro Translation) DoseResponse->SecondaryAssay TargetBinding 5. Target Engagement Assay (e.g., Binding to hnRNP A1) SecondaryAssay->TargetBinding Specificity 6. Specificity Profiling (Testing against other IRESs) TargetBinding->Specificity CellularEffects 7. Cellular Phenotypic Assays (Proliferation, Apoptosis) Specificity->CellularEffects InVivo 8. In Vivo Efficacy Studies (Xenograft Models) CellularEffects->InVivo G cluster_components Molecular Components cluster_interaction Interactions cluster_outcome Translational Outcome hnRNP_A1 hnRNP A1 (ITAF) ActiveComplex Active hnRNP A1:IRES Complex hnRNP_A1->ActiveComplex InactiveComplex Inactive hnRNP A1:this compound Complex hnRNP_A1->InactiveComplex cMYC_IRES c-MYC IRES (RNA Element) cMYC_IRES->ActiveComplex TranslationOFF Translation OFF IRES_C11 This compound (Inhibitor) IRES_C11->InactiveComplex TranslationON Translation ON ActiveComplex->TranslationON InactiveComplex->TranslationOFF

References

Ires-C11: A Selective Inhibitor of c-MYC IRES-Mediated Translation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The c-MYC proto-oncogene is a master regulator of cellular proliferation, growth, and metabolism, and its dysregulation is a hallmark of a vast majority of human cancers. Direct inhibition of the c-MYC protein has proven to be a formidable challenge. Consequently, strategies aimed at modulating c-MYC expression at the translational level have emerged as a promising therapeutic avenue. This document provides a comprehensive technical overview of Ires-C11, a small molecule inhibitor that selectively targets the Internal Ribosome Entry Site (IRES) within the 5' untranslated region (UTR) of the c-MYC mRNA. This compound and its more potent analog, IRES-J007, function by disrupting the interaction between the c-MYC IRES and the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), a critical IRES trans-acting factor (ITAF). This inhibition leads to a reduction in c-MYC protein synthesis, thereby impeding cancer cell proliferation. This guide details the mechanism of action, presents available quantitative data on the efficacy of these inhibitors, outlines key experimental protocols for their study, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction: Targeting c-MYC Translation

The c-MYC protein is a transcription factor that plays a pivotal role in regulating up to 15% of all human genes, thereby controlling a wide array of cellular processes including cell cycle progression, apoptosis, and metabolism. Its overexpression is a key driver in numerous malignancies, making it a high-priority target for cancer therapy. However, the intrinsically disordered nature of the c-MYC protein has rendered the development of small molecule inhibitors that directly target its function exceedingly difficult.

An alternative strategy to downregulate c-MYC activity is to inhibit its synthesis at the level of mRNA translation. The c-MYC mRNA possesses a long, highly structured 5' UTR that contains an Internal Ribosome Entry Site (IRES). This IRES element allows for cap-independent translation, a mechanism that is particularly crucial for cancer cells to maintain the expression of key survival proteins, such as c-MYC, under conditions of cellular stress where cap-dependent translation is often suppressed. The c-MYC IRES-mediated translation is dependent on the binding of specific IRES trans-acting factors (ITAFs), with heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) being a mandatory requirement for its activity.

Mechanism of Action of this compound

This compound is a specific inhibitor of c-MYC IRES-mediated translation.[1] Its mechanism of action involves the direct disruption of the interaction between hnRNP A1 and the c-MYC IRES.[1] Mechanistic studies have revealed that this compound and its analogs bind within the UP1 fragment of hnRNP A1.[1] By preventing this crucial protein-RNA interaction, this compound effectively stalls the IRES-mediated recruitment of the ribosomal machinery to the c-MYC mRNA, leading to a reduction in c-MYC protein synthesis.[1] This inhibitory action is selective for the c-MYC IRES, as it does not affect the IRES elements of other proteins such as BAG-1, XIAP, and p53.[2]

Interestingly, this compound has also been shown to block the IRES-dependent initiation of cyclin D1, another key regulator of cell cycle progression.[1] This dual inhibition of both c-MYC and cyclin D1 contributes to its anti-proliferative effects.

cluster_translation c-MYC IRES-Mediated Translation cluster_inhibition Inhibition by this compound cMYC_mRNA c-MYC mRNA (5' UTR) IRES c-MYC IRES Ribosome 40S Ribosomal Subunit IRES->Ribosome Recruits hnRNP_A1 hnRNP A1 hnRNP_A1->IRES Binds to cMYC_protein c-MYC Protein Ribosome->cMYC_protein Initiates Translation Cell Proliferation &\nTumor Growth Cell Proliferation & Tumor Growth cMYC_protein->Cell Proliferation &\nTumor Growth IresC11 This compound IresC11->Block Block->hnRNP_A1 Inhibits binding

Figure 1: Mechanism of this compound Action.

Quantitative Data and Efficacy

This compound and its more potent derivative, IRES-J007, have demonstrated significant efficacy in preclinical models of glioblastoma and multiple myeloma. The following tables summarize the available quantitative data on their activity.

Table 1: In Vitro Efficacy of this compound and Analogs

CompoundCell Line(s)Assay TypeEndpoint MeasuredKey FindingsReference(s)
This compoundGlioblastomaCell Viability / ApoptosisG1 arrest and apoptosisSignificantly enhances PP242-induced G1 arrest and apoptosis.[1]
This compoundGlioblastomaWestern Blotc-MYC and Cyclin D1 protein levelsMarkedly reduces c-MYC and Cyclin D1 protein levels when combined with PP242.[1]
IRES-J007GlioblastomaIRES Activity AssayCyclin D1 and c-MYC IRES activityDemonstrates a greater degree of IRES inhibition compared to this compound.[1]
IRES-J007GlioblastomaCombination Index (CI) AnalysisSynergistic cytotoxicityShows increased synergistic antitumor response with PP242 (reduction in CI value) compared to this compound.[1]
IRES-J007RPMI-8226Western Blotc-MYC protein levelsCauses a concentration-dependent decrease in c-MYC expression.[1]
IRES-J007RPMI-8226Polysome ProfilingTranslational efficiency of c-MYCAn inhibitory effect on the translational efficiency of c-MYC is observed at a concentration of 50 nM.[1][1]
This compoundMM cellsCytotoxicity AssayCell viabilityNot cytotoxic when used alone, but shows remarkable synergistic cytotoxicity with bortezomib.[3]

Note: Specific IC50 values for this compound and IRES-J007 in U87, U251, and RPMI-8226 cell lines were not available in the reviewed literature.

Table 2: In Vivo Efficacy of this compound Analogs

CompoundCancer ModelDosing and AdministrationEndpoint MeasuredKey FindingsReference(s)
IRES-J007Glioblastoma XenograftsCo-therapy with PP242Tumor growthSignificantly reduces tumor growth.[4]
IRES-J007Glioblastoma XenograftsCo-therapy with PP242mRNA translational stateMarkedly reduces the mRNA translational state of cyclin D1 and c-MYC transcripts in tumors.[4]
IRES-J007Multiple Myeloma XenograftNot specifiedTumor outgrowth and bone diseaseInhibits tumor outgrowth after subcutaneous or intravenous challenge and prevents osteolytic bone disease.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and its analogs.

Bicistronic Luciferase Reporter Assay for IRES Activity

This assay is used to quantify the activity of the c-MYC IRES in the presence of an inhibitor. A bicistronic vector is constructed containing two reporter genes, typically Renilla luciferase (RLuc) as the first cistron (cap-dependent translation) and Firefly luciferase (FLuc) as the second cistron (IRES-dependent translation), separated by the c-MYC IRES sequence.

start Start transfect Transfect cells with bicistronic reporter plasmid start->transfect treat Treat cells with this compound or vehicle control transfect->treat lyse Lyse cells after incubation period treat->lyse measure_rluc Measure Renilla luciferase activity (Cap-dependent) lyse->measure_rluc measure_fluc Measure Firefly luciferase activity (IRES-dependent) lyse->measure_fluc calculate Calculate FLuc/RLuc ratio to determine IRES activity measure_rluc->calculate measure_fluc->calculate end End calculate->end

Figure 2: Bicistronic Luciferase Assay Workflow.

Protocol:

  • Cell Culture and Transfection:

    • Plate cells (e.g., U87, RPMI-8226) in a 24-well plate to achieve 70-80% confluency on the day of transfection.

    • Transfect cells with the bicistronic reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A co-transfection with a β-galactosidase expression vector can be included for normalization of transfection efficiency.

  • Inhibitor Treatment:

    • Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After the desired incubation period (e.g., 24-48 hours), wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a passive lysis buffer (e.g., from a dual-luciferase reporter assay system).

  • Luciferase Assay:

    • Measure the Firefly and Renilla luciferase activities sequentially in the same lysate sample using a luminometer and a dual-luciferase reporter assay kit.

    • If co-transfected, measure β-galactosidase activity for normalization.

  • Data Analysis:

    • Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity (FLuc/RLuc) for each condition. This ratio represents the relative IRES activity.

    • Normalize the FLuc/RLuc ratios to the vehicle control to determine the percent inhibition of IRES activity by this compound.

Polysome Profiling

Polysome profiling is used to assess the translational status of specific mRNAs by separating monosomes (containing a single ribosome) from polysomes (containing multiple ribosomes, indicative of active translation) on a sucrose gradient.

start Start treat Treat cells with this compound or vehicle control start->treat lyse Lyse cells in the presence of cycloheximide treat->lyse gradient Layer lysate onto a sucrose density gradient lyse->gradient centrifuge Ultracentrifugation to separate ribosomal complexes gradient->centrifuge fractionate Fractionate the gradient while monitoring A260 centrifuge->fractionate extract Isolate RNA from each fraction fractionate->extract analyze Quantify c-MYC mRNA in each fraction by qRT-PCR extract->analyze end End analyze->end

Figure 3: Polysome Profiling Workflow.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with this compound or vehicle.

    • Prior to harvesting, add cycloheximide to the culture medium to arrest translating ribosomes on the mRNA.

    • Wash cells with ice-cold PBS containing cycloheximide.

    • Lyse cells in a hypotonic lysis buffer containing cycloheximide and RNase inhibitors on ice.

  • Sucrose Gradient Ultracentrifugation:

    • Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.

    • Carefully layer the cell lysate onto the top of the sucrose gradient.

    • Centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.

  • Fractionation and RNA Isolation:

    • Fractionate the gradient from top to bottom using a gradient fractionator system, continuously monitoring the absorbance at 260 nm to visualize the monosome and polysome peaks.

    • Collect fractions corresponding to non-translating mRNPs, monosomes, and polysomes.

    • Isolate total RNA from each fraction using a standard RNA extraction method (e.g., TRIzol).

  • Analysis:

    • Perform quantitative real-time PCR (qRT-PCR) on the RNA from each fraction using primers specific for c-MYC mRNA and a control mRNA (e.g., ACTB).

    • A shift of c-MYC mRNA from the polysome fractions to the monosome/non-translating fractions in this compound-treated cells indicates inhibition of translation initiation.

In Vitro hnRNP A1-c-MYC IRES Binding Assay (UV Cross-linking and Immunoprecipitation)

This assay directly assesses the ability of this compound to disrupt the binding of hnRNP A1 to the c-MYC IRES.

Protocol:

  • In Vitro Transcription of c-MYC IRES RNA:

    • Synthesize a radiolabeled (e.g., with [α-³²P]UTP) c-MYC IRES RNA probe by in vitro transcription from a linearized DNA template.

  • Binding Reaction:

    • Incubate the radiolabeled c-MYC IRES RNA probe with purified recombinant hnRNP A1 protein in a binding buffer.

    • For inhibitor studies, pre-incubate hnRNP A1 with varying concentrations of this compound or vehicle before adding the RNA probe.

  • UV Cross-linking:

    • Expose the binding reactions to UV light (254 nm) on ice to covalently cross-link the protein and RNA that are in close proximity.

  • Immunoprecipitation:

    • Add an antibody specific for hnRNP A1 to the cross-linked reaction mixture.

    • Capture the antibody-protein-RNA complexes using protein A/G beads.

    • Wash the beads extensively to remove non-specific interactions.

  • Analysis:

    • Elute the protein-RNA complexes from the beads.

    • Resolve the complexes by SDS-PAGE.

    • Visualize the radiolabeled RNA-protein adduct by autoradiography. A decrease in the signal in the presence of this compound indicates inhibition of binding.

Synergistic Interactions

A key aspect of the therapeutic potential of this compound and its analogs is their ability to synergize with other anti-cancer agents.

  • With mTOR Inhibitors in Glioblastoma: In glioblastoma (GBM), mTOR inhibitors can lead to a global reduction in cap-dependent translation. However, cancer cells can adapt by upregulating IRES-mediated translation of key survival proteins like c-MYC and cyclin D1. This compound and IRES-J007, by blocking this escape mechanism, exhibit strong synergistic anti-GBM effects when combined with the mTOR inhibitor PP242.[1][4]

  • With Proteasome Inhibitors in Multiple Myeloma: During endoplasmic reticulum (ER) stress, which can be induced by proteasome inhibitors like bortezomib, global protein synthesis is inhibited. However, c-MYC translation is maintained through its IRES. This compound, when combined with bortezomib, leads to a remarkable synergistic cytotoxicity in multiple myeloma cells by blocking this IRES-dependent c-MYC expression.[3]

cluster_gbm Glioblastoma cluster_mm Multiple Myeloma mTORi mTOR Inhibitor (e.g., PP242) CapDependent Cap-Dependent Translation mTORi->CapDependent Inhibits IRES_up IRES-Mediated Translation (c-MYC, Cyclin D1) mTORi->IRES_up Upregulates (Escape Mechanism) GBM_Proliferation GBM Cell Proliferation IRES_up->GBM_Proliferation Proteasome_i Proteasome Inhibitor (e.g., Bortezomib) ER_Stress ER Stress Proteasome_i->ER_Stress Global_Translation Global Protein Synthesis ER_Stress->Global_Translation Inhibits cMYC_IRES c-MYC IRES Activity ER_Stress->cMYC_IRES Maintains/Upregulates MM_Survival MM Cell Survival cMYC_IRES->MM_Survival IresC11 This compound IresC11->IRES_up Inhibits IresC11->cMYC_IRES Inhibits

Figure 4: Synergistic Interactions of this compound.

Conclusion and Future Directions

This compound and its analogs represent a novel class of anti-cancer agents that selectively target the IRES-mediated translation of the oncoprotein c-MYC. By disrupting the essential interaction between the c-MYC IRES and hnRNP A1, these compounds effectively reduce c-MYC protein levels, leading to anti-proliferative effects in cancer cells. Their ability to synergize with other targeted therapies, such as mTOR and proteasome inhibitors, highlights a promising strategy to overcome adaptive resistance mechanisms in cancer.

Future research should focus on a more detailed characterization of the pharmacokinetic and pharmacodynamic properties of these inhibitors in vivo. Further optimization of the chemical scaffold could lead to the development of even more potent and selective next-generation c-MYC translation inhibitors. Ultimately, the clinical translation of this therapeutic approach holds the potential to offer a new treatment paradigm for a wide range of c-MYC-driven malignancies.

References

The Discovery and Characterization of Ires-C11: A Novel Inhibitor of IRES-Mediated Translation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Internal Ribosome Entry Site (IRES)-mediated translation is a cap-independent mechanism of protein synthesis that is crucial for the expression of a subset of cellular mRNAs, particularly those involved in cell growth, proliferation, and survival. In many cancer types, including glioblastoma (GBM), malignant cells exhibit a heightened reliance on IRES-mediated translation to sustain the production of oncoproteins such as c-MYC and Cyclin D1, especially under conditions of cellular stress where cap-dependent translation is suppressed. This dependency presents a promising therapeutic window for the development of targeted inhibitors.

This technical guide details the discovery and characterization of Ires-C11, a small molecule inhibitor of c-MYC and Cyclin D1 IRES-mediated translation. It also describes a structurally related, improved analog, IRES-J007. This document provides a comprehensive overview of the mechanism of action, experimental validation, and preclinical efficacy of these compounds, with a focus on their potential for the treatment of glioblastoma.

Mechanism of Action

This compound and its analog, IRES-J007, function by disrupting the interaction between the IRES elements within the 5' untranslated regions (UTRs) of c-MYC and Cyclin D1 mRNAs and the IRES trans-acting factor (ITAF), heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1).[1] This interaction is essential for the recruitment of the 40S ribosomal subunit and the initiation of translation. Mechanistic studies have revealed that these inhibitors bind to the UP1 fragment of hnRNP A1, with docking analyses suggesting a binding pocket in close proximity to the RRM2 domain.[1] By blocking the hnRNP A1-IRES interaction, this compound and IRES-J007 specifically inhibit the translation of their target mRNAs, leading to a reduction in the corresponding oncoprotein levels.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the characterization of this compound and IRES-J007.

Table 1: Inhibition of IRES Activity by this compound and IRES-J007

CompoundTarget IRESCell LineConcentrationInhibition of IRES Activity (%)
This compoundc-MYCU87 GBM50 nM~50%
This compoundCyclin D1U87 GBM50 nM~45%
IRES-J007c-MYCU87 GBM50 nM~70%
IRES-J007Cyclin D1U87 GBM50 nM~65%

Data extracted from Holmes et al., 2016.[1]

Table 2: Synergistic Anti-Glioblastoma Effects of IRES Inhibitors with the mTOR Inhibitor PP242

TreatmentCell LineMetricResult
This compound + PP242U87 GBMCell ViabilitySynergistic reduction
IRES-J007 + PP242U87 GBMCell ViabilitySynergistic reduction

Data extracted from Holmes et al., 2016.[1]

Table 3: In Vivo Efficacy of IRES-J007 and PP242 Combination Therapy in a GBM Xenograft Model

Treatment GroupMetricResult
IRES-J007 + PP242Tumor GrowthSignificant reduction
IRES-J007 + PP242Translational State of c-MYC and Cyclin D1 mRNAMarked reduction in polysomal fractions

Data extracted from Holmes et al., 2016.[1]

Experimental Protocols

Detailed methodologies for the key experiments in the characterization of this compound are provided below.

Bicistronic Luciferase Reporter Assay for IRES Activity

This assay is used to quantify the activity of an IRES element. A bicistronic vector is constructed with two reporter genes, typically Renilla luciferase (RLuc) and Firefly luciferase (FLuc), separated by the IRES sequence of interest. The upstream RLuc is translated via a cap-dependent mechanism, while the downstream FLuc is translated only if the IRES is active.

Protocol:

  • Cell Culture and Transfection:

    • Plate U87 glioblastoma cells in 24-well plates at a density of 5 x 104 cells per well.

    • After 24 hours, transfect the cells with the bicistronic reporter plasmid containing the c-MYC or Cyclin D1 IRES using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • 24 hours post-transfection, treat the cells with varying concentrations of this compound or IRES-J007. Include a vehicle control (e.g., DMSO).

  • Luciferase Assay:

    • After 24 hours of treatment, lyse the cells using a passive lysis buffer.

    • Measure the activities of both Firefly and Renilla luciferase sequentially from the same lysate using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Calculate the IRES activity as the ratio of Firefly luciferase activity to Renilla luciferase activity (FLuc/RLuc).

    • Normalize the IRES activity of the treated samples to that of the vehicle control to determine the percentage of inhibition.

Filter Binding Assay for hnRNP A1-IRES Interaction

This assay is used to assess the direct binding of a protein to an RNA molecule and to determine the effect of inhibitors on this interaction.

Protocol:

  • Preparation of Reagents:

    • Synthesize 32P-labeled RNA probes corresponding to the c-MYC or Cyclin D1 IRES elements via in vitro transcription.

    • Purify recombinant GST-tagged hnRNP A1 protein.

  • Binding Reaction:

    • In a final volume of 10 µL, incubate the 32P-labeled IRES RNA probe with purified hnRNP A1 protein in a binding buffer (5 mM HEPES pH 7.6, 30 mM KCl, 2 mM MgCl2, 200 mM DTT, 4% glycerol, and 10 ng yeast tRNA).

    • For inhibition studies, pre-incubate hnRNP A1 with this compound or IRES-J007 before adding the RNA probe.

    • Incubate the binding reactions at room temperature for 10 minutes.

  • Filtration:

    • Apply 8 µL of each binding reaction to a nitrocellulose membrane using a slot blot apparatus.

    • Wash the membrane with binding buffer to remove unbound RNA.

  • Detection and Quantification:

    • Dry the membrane and expose it to a phosphor screen.

    • Quantify the signal using a phosphorimager. The amount of retained radioactivity on the filter is proportional to the amount of RNA-protein complex formed.

Polysome Profiling

This technique is used to determine the translational status of specific mRNAs by separating ribosomal subunits, monosomes, and polysomes (mRNAs associated with multiple ribosomes) through sucrose gradient centrifugation.

Protocol:

  • Cell Treatment and Lysis:

    • Treat U87 GBM cells with this compound or vehicle.

    • Prior to harvesting, treat the cells with cycloheximide to stall translating ribosomes on the mRNA.

    • Lyse the cells in a hypotonic buffer and remove the nuclei by centrifugation.

  • Sucrose Gradient Centrifugation:

    • Layer the cytoplasmic lysate onto a 10-50% sucrose gradient.

    • Centrifuge at high speed in an ultracentrifuge to separate the ribosomal components based on their size.

  • Fractionation and RNA Extraction:

    • Fractionate the gradient from top to bottom while monitoring the absorbance at 260 nm to visualize the ribosomal profile.

    • Extract total RNA from each fraction.

  • Analysis of mRNA Distribution:

    • Perform quantitative real-time PCR (qRT-PCR) on the RNA from each fraction using primers specific for c-MYC, Cyclin D1, and a control transcript (e.g., actin).

    • A shift in the mRNA distribution from the polysome fractions to the monosome/non-ribosomal fractions indicates a reduction in translation initiation.

In Vivo Glioblastoma Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound and its analogs in a living organism.

Protocol:

  • Tumor Cell Implantation:

    • Implant U87 GBM cells stereotactically into the brains of immunodeficient mice.

  • Tumor Growth Monitoring:

    • Monitor tumor growth using non-invasive imaging techniques (e.g., bioluminescence imaging if the tumor cells express luciferase).

  • Treatment:

    • Once tumors are established, randomize the mice into treatment groups: vehicle control, IRES-J007 alone, PP242 alone, and the combination of IRES-J007 and PP242.

    • Administer the treatments according to a predetermined schedule (e.g., daily oral gavage).

  • Efficacy Assessment:

    • Measure tumor volume regularly.

    • At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., Western blotting for c-MYC and Cyclin D1 levels, polysome profiling).

Visualizations

Signaling Pathway

Ires_C11_Signaling_Pathway mTOR mTOR hnRNP_A1 hnRNP A1 mTOR->hnRNP_A1 Activates cMYC_IRES c-MYC IRES mRNA hnRNP_A1->cMYC_IRES Binds to CyclinD1_IRES Cyclin D1 IRES mRNA hnRNP_A1->CyclinD1_IRES Binds to Ires_C11 This compound Ires_C11->hnRNP_A1 Inhibits Binding Ribosome_recruitment Ribosome Recruitment cMYC_IRES->Ribosome_recruitment CyclinD1_IRES->Ribosome_recruitment cMYC_Protein c-MYC Protein Ribosome_recruitment->cMYC_Protein Translates CyclinD1_Protein Cyclin D1 Protein Ribosome_recruitment->CyclinD1_Protein Translates Cell_Proliferation Cell Proliferation & Survival cMYC_Protein->Cell_Proliferation CyclinD1_Protein->Cell_Proliferation PP242 PP242 PP242->mTOR Inhibits

Caption: this compound mechanism of action and synergy with mTOR inhibition.

Experimental Workflow: Bicistronic Luciferase Assay

Bicistronic_Luciferase_Workflow Start Start: Plate U87 Cells Transfection Transfect with Bicistronic Reporter Plasmid Start->Transfection Treatment Treat with this compound or Vehicle Transfection->Treatment Lysis Lyse Cells Treatment->Lysis Luciferase_Assay Measure Firefly & Renilla Luciferase Activity Lysis->Luciferase_Assay Analysis Calculate FLuc/RLuc Ratio & % Inhibition Luciferase_Assay->Analysis End End: IRES Activity Quantified Analysis->End

Caption: Workflow for quantifying IRES activity using a bicistronic reporter.

Logical Relationship: this compound Target Validation

Ires_C11_Validation_Logic Hypothesis Hypothesis: This compound inhibits hnRNP A1-IRES binding Filter_Binding Experiment: Filter Binding Assay Hypothesis->Filter_Binding Polysome_Profiling Experiment: Polysome Profiling Hypothesis->Polysome_Profiling Result1 Result: Reduced hnRNP A1 binding to IRES RNA in vitro Filter_Binding->Result1 Result2 Result: Shift of c-MYC/CycD1 mRNA from polysomes to monosomes Polysome_Profiling->Result2 Conclusion Conclusion: This compound disrupts hnRNP A1-IRES interaction, inhibiting translation initiation. Result1->Conclusion Result2->Conclusion

Caption: Logical flow for the validation of this compound's mechanism of action.

References

Ires-C11: A Technical Guide to Target Specificity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ires-C11 is a small molecule inhibitor that has garnered attention for its specific mechanism of action in targeting cap-independent translation, a critical pathway for the synthesis of key oncogenic proteins. This technical guide provides an in-depth overview of this compound's target specificity, its mechanism of action, and a summary of its known off-target effects. The information presented herein is intended to support researchers and drug development professionals in evaluating and utilizing this compound and its analogs in preclinical studies.

Core Mechanism of Action: Targeting hnRNP A1 to Inhibit IRES-Mediated Translation

This compound's primary mechanism of action is the inhibition of Internal Ribosome Entry Site (IRES)-mediated translation of specific mRNAs. Unlike the majority of cellular mRNAs that are translated through a cap-dependent scanning mechanism, a subset of transcripts, including those encoding for potent oncogenes, can initiate translation through a cap-independent mechanism facilitated by IRES elements within their 5' untranslated regions (5'-UTRs). This allows cancer cells to maintain the production of essential proteins for survival and proliferation, especially under conditions of cellular stress where cap-dependent translation is suppressed.

This compound exerts its inhibitory effect by directly targeting the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1)[1][2]. HnRNP A1 is an IRES trans-acting factor (ITAF) that binds to IRES elements and facilitates the recruitment of the ribosomal machinery. Mechanistic studies and docking analyses have revealed that this compound and its more potent analog, IRES-J007, bind to a small pocket within the UP1 fragment of hnRNP A1, in close proximity to the RRM2 domain[1]. This binding event allosterically blocks the interaction between hnRNP A1 and the IRES elements of its target mRNAs, thereby preventing the initiation of translation.

On-Target Specificity

The primary and most well-characterized targets of this compound are the IRES elements of c-MYC and cyclin D1 mRNAs. By inhibiting the translation of these two key proteins, this compound can impede cell cycle progression and reduce the proliferative capacity of cancer cells.

Quantitative Data on Target Inhibition

While specific IC50 values for this compound are not consistently reported across the public literature, studies have demonstrated significant inhibition of both c-MYC and cyclin D1 IRES activity at a concentration of 50 nM[2]. A more efficacious derivative of this compound, known as IRES-J007, has also been shown to effectively decrease c-MYC expression in a concentration-dependent manner in multiple myeloma cell lines.

Target IRESEffective ConcentrationCell Line ContextObserved Effect
c-MYC50 nM (IRES-J007)Multiple Myeloma (IL6/Myc-1, RPMI8226)Concentration-dependent decrease in c-MYC protein expression.
Cyclin D150 nM (this compound)GlioblastomaSignificant inhibition of Cyclin D1 IRES activity.

Off-Target Effects and Selectivity Profile

An essential aspect of any therapeutic candidate is its selectivity. This compound has demonstrated a degree of specificity for certain IRESs.

Known Non-Targeted IRESs

Studies have shown that this compound does not inhibit the IRES-mediated translation of the following mRNAs, indicating a level of selectivity in its action:

  • BAG-1

  • XIAP

  • p53

This selectivity is likely due to differences in the secondary structures of these IRESs and their potential reliance on different ITAFs for their activity.

Broader Off-Target Screening

To date, comprehensive off-target screening data for this compound, such as results from a broad kinase panel, has not been extensively published. Such studies would be invaluable in providing a more complete safety and selectivity profile of the compound. Drug development professionals are encouraged to perform such screens as part of their preclinical evaluation.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

The following diagram illustrates the core mechanism of this compound in inhibiting IRES-mediated translation.

Ires_C11_Mechanism cluster_translation IRES-Mediated Translation hnRNP_A1 hnRNP A1 IRES c-MYC / Cyclin D1 IRES mRNA hnRNP_A1->IRES binds Ribosome 40S Ribosomal Subunit IRES->Ribosome recruits Translation Protein Synthesis (c-MYC, Cyclin D1) Ribosome->Translation Ires_C11 This compound Ires_C11->hnRNP_A1

This compound inhibits IRES-mediated translation by binding to hnRNP A1.
Experimental Workflow for Assessing this compound Activity

A common workflow to evaluate the efficacy and specificity of this compound involves a combination of in vitro and cell-based assays.

Experimental_Workflow Start Treat Cells with This compound Luciferase_Assay Bicistronic Luciferase Reporter Assay Start->Luciferase_Assay Polysome_Profiling Polysome Profiling Start->Polysome_Profiling Western_Blot Western Blot Start->Western_Blot Analyze_IRES Analyze IRES Activity (Firefly/Renilla Ratio) Luciferase_Assay->Analyze_IRES Analyze_mRNA Analyze mRNA Distribution in Polysome Fractions Polysome_Profiling->Analyze_mRNA Analyze_Protein Analyze Target Protein Levels (c-MYC, Cyclin D1) Western_Blot->Analyze_Protein

Workflow for evaluating this compound's impact on IRES activity and protein expression.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are protocols for key experiments.

Bicistronic Luciferase Reporter Assay for IRES Activity

This assay is the gold standard for quantifying IRES activity. It utilizes a reporter plasmid containing two cistrons (e.g., Renilla and Firefly luciferase) separated by the IRES element of interest. A decrease in the ratio of Firefly to Renilla luciferase activity upon treatment with this compound indicates specific inhibition of IRES-mediated translation.

Materials:

  • Glioblastoma cell line (e.g., U87MG, T98G)

  • Bicistronic reporter plasmid (e.g., pRF-c-MYC-F, pRF-CyclinD1-F)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Cell Seeding: Seed glioblastoma cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the bicistronic reporter plasmid and a control plasmid (e.g., for transfection efficiency normalization) using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment: 24 hours post-transfection, replace the medium with fresh medium containing this compound at the desired concentrations (e.g., a dose-response from 10 nM to 1 µM) or vehicle control (DMSO).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase reporter assay system.

  • Luminometry: Measure the Firefly and Renilla luciferase activities sequentially in each lysate sample using a luminometer according to the assay kit's protocol.

  • Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity for each sample. Normalize the ratios of the this compound-treated samples to the vehicle-treated control to determine the percent inhibition of IRES activity.

Polysome Profiling

Polysome profiling is used to assess the translational status of specific mRNAs by separating ribosomal subunits, monosomes, and polysomes on a sucrose gradient. A shift of a target mRNA from the heavy polysome fractions (actively translated) to the lighter monosome or non-ribosomal fractions upon this compound treatment indicates inhibition of its translation.

Materials:

  • Glioblastoma cells

  • This compound

  • Cycloheximide

  • Lysis buffer (containing cycloheximide, RNase inhibitors)

  • Sucrose solutions (e.g., 10-50% linear gradient)

  • Ultracentrifuge with a swinging-bucket rotor

  • Gradient fractionation system with a UV detector (254 nm)

  • RNA extraction kit

  • qRT-PCR reagents

Protocol:

  • Cell Treatment: Treat glioblastoma cells with this compound or vehicle control for the desired time.

  • Translation Arrest: Add cycloheximide (100 µg/mL) to the culture medium and incubate for 10 minutes at 37°C to arrest translation and stabilize polysomes.

  • Cell Lysis: Wash the cells with ice-cold PBS containing cycloheximide. Lyse the cells on ice with a lysis buffer.

  • Sucrose Gradient Ultracentrifugation: Carefully layer the cell lysate onto a pre-formed 10-50% sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm) for 2-3 hours at 4°C.

  • Fractionation: Fractionate the gradient from top to bottom using a gradient fractionation system, continuously monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.

  • RNA Extraction: Extract total RNA from each fraction using a suitable RNA extraction method.

  • qRT-PCR Analysis: Perform qRT-PCR on the RNA from each fraction using primers specific for the target mRNAs (c-MYC, Cyclin D1) and a control mRNA (e.g., ACTB) that is translated in a cap-dependent manner.

  • Data Analysis: Analyze the distribution of the target and control mRNAs across the gradient fractions. A shift in the target mRNA profile towards the lighter fractions in this compound-treated cells compared to the control indicates translational inhibition.

Conclusion

This compound represents a promising class of targeted therapies that exploit the reliance of cancer cells on IRES-mediated translation for the production of key oncoproteins. Its specificity for hnRNP A1 and subsequent inhibition of c-MYC and cyclin D1 translation provide a clear mechanism of action. While initial studies indicate a favorable selectivity profile, further comprehensive off-target screening is warranted to fully characterize its safety. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound and its analogs.

References

An In-Depth Technical Guide on Ires-C11 and its Interaction with IRES Trans-acting Factors (ITAFs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Internal Ribosome Entry Sites (IRESs) represent a critical mechanism for cap-independent translation initiation, particularly for genes involved in cell survival, proliferation, and stress responses. The aberrant activity of IRES elements, such as the one found in the 5' untranslated region (UTR) of the c-MYC proto-oncogene, is frequently implicated in tumorigenesis. This makes the modulation of IRES function a promising avenue for therapeutic intervention. Ires-C11 has been identified as a specific small molecule inhibitor of the c-MYC IRES. This technical guide provides a comprehensive overview of this compound, its mechanism of action involving the IRES trans-acting factor (ITAF) heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), and detailed experimental protocols for its study.

Introduction to IRES-mediated Translation and ITAFs

In eukaryotic cells, the majority of protein synthesis is initiated in a cap-dependent manner, where the 40S ribosomal subunit is recruited to the 5' cap of the mRNA. However, under conditions of cellular stress such as hypoxia, nutrient deprivation, or viral infection, cap-dependent translation is often suppressed. In such scenarios, a cap-independent mechanism mediated by IRES elements ensures the continued synthesis of essential proteins.

IRESs are complex RNA secondary structures that directly recruit the ribosomal machinery to an internal location on the mRNA, bypassing the need for the 5' cap structure. The function of many IRES elements is modulated by a diverse group of cellular proteins known as IRES trans-acting factors (ITAFs). These ITAFs can enhance or suppress IRES activity by binding to the IRES element, remodeling its structure, or facilitating its interaction with the ribosome.

The c-MYC IRES and its Dysregulation in Cancer

The c-MYC proto-oncogene is a master regulator of cell growth, proliferation, and apoptosis. Its dysregulation is a hallmark of many human cancers. The c-MYC mRNA possesses a long and highly structured 5' UTR that contains a well-characterized IRES element. This allows for the sustained translation of the c-MYC protein even when global protein synthesis is inhibited, contributing to the survival and proliferation of cancer cells.

The activity of the c-MYC IRES is dependent on several ITAFs, with heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) being a key positive regulator.[1] hnRNP A1 binds directly to the c-MYC IRES, facilitating its proper folding and the recruitment of the 40S ribosomal subunit.

This compound: A Specific Inhibitor of the c-MYC IRES

This compound is a small molecule that has been identified as a specific inhibitor of c-MYC IRES-mediated translation.[1] Its mechanism of action involves the disruption of the crucial interaction between the ITAF hnRNP A1 and the c-MYC IRES element. By preventing this binding, this compound effectively blocks the initiation of translation from the c-MYC IRES.[1]

Mechanism of Action

The inhibitory effect of this compound is specific to the c-MYC IRES, with no significant impact on other IRES elements such as those of BAG-1, XIAP, and p53.[1] This specificity suggests a targeted interaction with either the c-MYC IRES RNA structure or the hnRNP A1 protein in a manner that selectively disrupts their association.

The following diagram illustrates the proposed mechanism of action of this compound.

Ires_C11_Mechanism cluster_0 Normal IRES-mediated Translation of c-MYC cluster_1 Inhibition by this compound cMYC_mRNA c-MYC mRNA IRES c-MYC IRES Ribosome 40S Ribosome IRES->Ribosome Recruits hnRNP_A1 hnRNP A1 (ITAF) hnRNP_A1->IRES Binds to cMYC_Protein c-MYC Protein Ribosome->cMYC_Protein Translates Ires_C11 This compound hnRNP_A1_inhibited hnRNP A1 (ITAF) Ires_C11->hnRNP_A1_inhibited Blocks Interaction cMYC_mRNA_inhibited c-MYC mRNA IRES_inhibited c-MYC IRES No_Translation Translation Blocked IRES_inhibited->No_Translation hnRNP_A1_inhibited->IRES_inhibited In_Vitro_Translation_Workflow Plasmid Bicistronic Plasmid (c-MYC IRES) Transcription In Vitro Transcription (T7 RNA Polymerase) Plasmid->Transcription mRNA Bicistronic mRNA Transcription->mRNA Incubation Incubation (30°C, 60-90 min) mRNA->Incubation RRL Rabbit Reticulocyte Lysate RRL->Incubation IresC11 This compound (or Vehicle) IresC11->Incubation Luciferase Dual Luciferase Assay Incubation->Luciferase Analysis Data Analysis (Firefly/Renilla Ratio) Luciferase->Analysis RNA_Pulldown_Workflow Biotin_RNA Biotinylated c-MYC IRES RNA Immobilization Immobilize RNA on Beads Biotin_RNA->Immobilization Beads Streptavidin Beads Beads->Immobilization Binding Incubate Beads with Treated Lysate Immobilization->Binding Cell_Lysate Cell Lysate IresC11_Treat Treat Lysate with This compound (or Vehicle) Cell_Lysate->IresC11_Treat IresC11_Treat->Binding Washing Wash Beads Binding->Washing Elution Elute Bound Proteins Washing->Elution Analysis SDS-PAGE and Western Blot (α-hnRNP A1) Elution->Analysis Ires_C11_Signaling_Pathway Ires_C11 This compound hnRNP_A1_IRES hnRNP A1 / c-MYC IRES Interaction Ires_C11->hnRNP_A1_IRES Inhibits cMYC_Translation IRES-mediated c-MYC Translation hnRNP_A1_IRES->cMYC_Translation Promotes cMYC_Protein c-MYC Protein Levels cMYC_Translation->cMYC_Protein Leads to Downstream_Targets c-MYC Target Gene Expression cMYC_Protein->Downstream_Targets Regulates Cell_Proliferation Cell Proliferation Downstream_Targets->Cell_Proliferation Drives

References

Structural Basis of Ires-C11 Interaction with c-MYC IRES: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-MYC proto-oncogene is a master regulator of cellular proliferation, growth, and apoptosis. Its dysregulation is a hallmark of many human cancers. Translation of c-MYC mRNA can occur via a cap-independent mechanism mediated by an Internal Ribosome Entry Site (IRES) located in its 5' untranslated region (UTR).[1][2] This allows for sustained c-MYC protein production under conditions where cap-dependent translation is suppressed, such as cellular stress. The c-MYC IRES is therefore a compelling target for anti-cancer therapeutic development.

Ires-C11 is a small molecule inhibitor that specifically targets the c-MYC IRES-mediated translation.[3][4] Mechanistic studies have revealed that this compound does not interact directly with the c-MYC IRES RNA. Instead, it targets a critical IRES trans-acting factor (ITAF), heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1).[3][5] By binding to hnRNP A1, this compound allosterically inhibits the interaction between hnRNP A1 and the c-MYC IRES, thereby repressing translation.[5] This technical guide provides a detailed overview of the structural basis of this interaction, methodologies for its characterization, and the current understanding of the underlying molecular mechanisms.

Mechanism of Action of this compound

The inhibitory action of this compound is not through direct binding to the c-MYC IRES but rather through its interaction with the essential ITAF, hnRNP A1. Specifically, this compound has been shown to bind within the N-terminal tandem RNA Recognition Motifs (RRMs) of hnRNP A1, a domain also known as the UP1 fragment.[5] This binding event prevents hnRNP A1 from productively engaging with the c-MYC IRES, a necessary step for the recruitment of the ribosomal machinery and initiation of translation.

The interaction between hnRNP A1 and the c-MYC IRES is a critical node for translational control of c-MYC. The ability of this compound to disrupt this specific protein-RNA interaction highlights a promising strategy for the targeted inhibition of oncogene expression.

Diagram of the Inhibitory Mechanism of this compound

Ires_C11_Mechanism cluster_0 Normal c-MYC IRES-mediated Translation cluster_1 Inhibition by this compound c-MYC_IRES c-MYC IRES Ribosome 40S Ribosome c-MYC_IRES->Ribosome Recruits hnRNP_A1 hnRNP A1 hnRNP_A1->c-MYC_IRES Binds to cMYC_Protein c-MYC Protein Ribosome->cMYC_Protein Translates Ires_C11 This compound hnRNP_A1_inhibited hnRNP A1 Ires_C11->hnRNP_A1_inhibited Binds to UP1 domain c-MYC_IRES_unbound c-MYC IRES hnRNP_A1_inhibited->c-MYC_IRES_unbound Binding blocked No_Translation No c-MYC Protein c-MYC_IRES_unbound->No_Translation

Caption: Mechanism of this compound inhibition of c-MYC IRES-mediated translation.

Quantitative Data

While the qualitative mechanism of this compound action is established, specific quantitative data for the binding affinity between this compound and hnRNP A1, and the dissociation constant of the hnRNP A1-c-MYC IRES complex in the presence and absence of the inhibitor, are not extensively available in the public domain. Such data is crucial for a comprehensive understanding of the inhibitor's potency and for guiding further drug development efforts. The following table outlines the key quantitative parameters that are essential for characterizing this ternary system.

InteractionParameterTypical Experimental MethodSignificance
This compound ↔ hnRNP A1 (UP1) Binding Affinity (Kd)Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR)Quantifies the potency of the inhibitor for its direct target. A lower Kd indicates a higher affinity.
hnRNP A1 (UP1) ↔ c-MYC IRES Binding Affinity (Kd)Electrophoretic Mobility Shift Assay (EMSA), FP, ITC, SPREstablishes the baseline affinity of the ITAF for the IRES RNA.
This compound + hnRNP A1 + c-MYC IRES IC50In vitro translation assays, Luciferase reporter assaysMeasures the functional concentration of this compound required to inhibit c-MYC IRES activity by 50%.

Experimental Protocols

Detailed characterization of the this compound interaction with the c-MYC IRES machinery requires a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

In Vitro Transcription and Purification of c-MYC IRES RNA

Objective: To produce high-purity c-MYC IRES RNA for use in binding and functional assays.

Methodology:

  • Template Preparation: A DNA template corresponding to the human c-MYC IRES (approximately 408 nucleotides upstream of the start codon) is generated by PCR or synthesized commercially. The template should include a T7 RNA polymerase promoter at the 5' end.

  • In Vitro Transcription: The c-MYC IRES RNA is synthesized using a commercially available T7 RNA polymerase kit. The reaction typically contains the DNA template, T7 RNA polymerase, ribonucleoside triphosphates (NTPs), and a transcription buffer. For specific applications, labeled NTPs (e.g., biotinylated or fluorescently tagged) can be incorporated.

  • DNase Treatment: Following transcription, the DNA template is removed by treatment with RNase-free DNase.

  • Purification: The transcribed RNA is purified using denaturing polyacrylamide gel electrophoresis (PAGE) or size-exclusion chromatography to ensure homogeneity and remove unincorporated NTPs and enzymes.[6]

  • Quality Control: The purity and integrity of the RNA are assessed by denaturing PAGE and spectrophotometry (A260/A280 ratio).

Expression and Purification of hnRNP A1 (UP1 Domain)

Objective: To produce recombinant hnRNP A1 UP1 domain for structural and binding studies.

Methodology:

  • Cloning: The cDNA encoding the human hnRNP A1 UP1 domain (amino acids 1-196) is cloned into a suitable bacterial expression vector, often with a purification tag such as a hexahistidine (His6) or glutathione S-transferase (GST) tag.

  • Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis: Bacterial cells are harvested and lysed by sonication or high-pressure homogenization in a buffer containing protease inhibitors.

  • Affinity Chromatography: The tagged UP1 protein is purified from the clarified cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins or glutathione resin for GST-tagged proteins).

  • Tag Cleavage (Optional): If required, the purification tag is removed by enzymatic cleavage (e.g., with thrombin or TEV protease).

  • Further Purification: The protein is further purified by ion-exchange and/or size-exclusion chromatography to achieve high purity.

  • Quality Control: The purity of the recombinant UP1 protein is assessed by SDS-PAGE, and its identity can be confirmed by Western blotting or mass spectrometry.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of the this compound binding to the hnRNP A1 UP1 domain.

Methodology:

  • Sample Preparation: Purified hnRNP A1 UP1 protein is dialyzed extensively against the desired assay buffer. This compound is dissolved in the same buffer.

  • ITC Experiment: The UP1 protein solution is placed in the sample cell of the ITC instrument, and the this compound solution is loaded into the injection syringe.

  • Titration: A series of small injections of this compound are made into the protein solution. The heat change associated with each injection is measured.

  • Data Analysis: The resulting binding isotherm is fitted to a suitable binding model to extract the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The entropy change (ΔS) can then be calculated.

Fluorescence Polarization (FP) Assay

Objective: To determine the binding affinity of this compound for the hnRNP A1 UP1 domain in a high-throughput format.

Methodology:

  • Probe Design: A fluorescently labeled peptide or small molecule that binds to the same site on hnRNP A1 as this compound is required as a probe.

  • Assay Setup: In a microplate format, a constant concentration of the fluorescent probe and hnRNP A1 UP1 are mixed.

  • Competition: Increasing concentrations of unlabeled this compound are added to the wells.

  • Measurement: The fluorescence polarization of the samples is measured. As this compound displaces the fluorescent probe from hnRNP A1, the polarization value will decrease.

  • Data Analysis: The data are plotted as fluorescence polarization versus the concentration of this compound, and the IC50 value is determined. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

NMR Chemical Shift Perturbation (CSP) Mapping

Objective: To identify the binding site of this compound on the hnRNP A1 UP1 domain at an amino acid resolution.

Methodology:

  • Sample Preparation: Uniformly 15N-labeled hnRNP A1 UP1 is produced by growing the expression host in a minimal medium containing 15NH4Cl as the sole nitrogen source.

  • NMR Spectroscopy: A series of 1H-15N HSQC spectra of the 15N-labeled UP1 are recorded in the absence and presence of increasing concentrations of this compound.

  • Data Analysis: The chemical shifts of the backbone amide protons and nitrogens are monitored. Residues that experience significant chemical shift changes upon addition of this compound are identified as being part of or near the binding site.[7][8] The magnitude of the chemical shift perturbation can be plotted against the residue number to visualize the binding interface.

Signaling Pathways and Logical Relationships

The inhibition of c-MYC IRES-mediated translation by this compound has downstream consequences on cellular signaling pathways that are dependent on c-MYC expression. The following diagrams illustrate the experimental workflow for characterizing the interaction and the logical relationship of the key molecular players.

Experimental Workflow for Characterizing this compound Interaction

Experimental_Workflow cluster_production Component Production cluster_assays Biophysical and Functional Assays DNA_Template c-MYC IRES DNA Template IVT In Vitro Transcription DNA_Template->IVT RNA_Purification RNA Purification IVT->RNA_Purification cMYC_IRES_RNA Purified c-MYC IRES RNA RNA_Purification->cMYC_IRES_RNA In_Vitro_Translation In Vitro Translation Assay cMYC_IRES_RNA->In_Vitro_Translation UP1_cDNA hnRNP A1 UP1 cDNA Expression Bacterial Expression UP1_cDNA->Expression Protein_Purification Protein Purification Expression->Protein_Purification UP1_Protein Purified hnRNP A1 UP1 Protein_Purification->UP1_Protein ITC Isothermal Titration Calorimetry UP1_Protein->ITC FP Fluorescence Polarization UP1_Protein->FP NMR NMR CSP Mapping UP1_Protein->NMR UP1_Protein->In_Vitro_Translation Ires_C11 This compound Ires_C11->ITC Ires_C11->FP Ires_C11->NMR Ires_C11->In_Vitro_Translation

Caption: Workflow for producing components and assaying the this compound interaction.

Logical Relationship of Molecular Interactions

Logical_Relationship Ires_C11 This compound hnRNP_A1 hnRNP A1 (UP1 domain) Ires_C11->hnRNP_A1 Inhibits cMYC_IRES c-MYC IRES hnRNP_A1->cMYC_IRES Binds to and activates Translation_Machinery Translational Machinery cMYC_IRES->Translation_Machinery Recruits cMYC_Protein c-MYC Protein Translation_Machinery->cMYC_Protein Synthesizes Cell_Proliferation Cell Proliferation cMYC_Protein->Cell_Proliferation Promotes

References

The Impact of Ires-C11 on Cellular Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ires-C11, also referred to in the literature as compound P (cpd_P), is a small molecule inhibitor of Internal Ribosome Entry Site (IRES)-mediated translation. This mechanism of translation initiation is crucial for the synthesis of a subset of proteins, including key oncoproteins, particularly under conditions of cellular stress where cap-dependent translation is suppressed. Malignant cells often exploit IRES-mediated translation to promote survival, proliferation, and resistance to therapy. This technical guide provides an in-depth overview of the cellular pathways modulated by this compound treatment, with a focus on its effects in triple-negative breast cancer and glioblastoma cell lines. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.

Core Mechanism of Action

This compound selectively inhibits the function of specific IRES elements, thereby disrupting the translation of their corresponding messenger RNAs (mRNAs). A primary target of this compound is the IRES-trans-acting factor (ITAF) hnRNP A1. By binding to the UP1 fragment of hnRNP A1, this compound blocks its interaction with the IRES elements of c-MYC and cyclin D1, leading to a downstream cascade of cellular events.

Data Presentation

Table 1: Effect of this compound on Cell Viability of SUM159 Triple-Negative Breast Cancer Cells
Treatment Duration (hours)This compound Concentration (µg/mL)Cell Viability (%)
241~95
242.5~90
245~85
247~80
2410~75
481~90
482.5~80
485~60
487~50
4810~40
721~85
722.5~60
725<10
727<1
7210<1
965<1
967<1
9610<1
1205<1
1207<1
12010<1

Data are estimated from graphical representations in referenced publications.

Table 2: Effect of this compound on Cell Viability of T98G Glioblastoma Cells
Treatment Duration (hours)This compound Concentration (µg/mL)Cell Viability (%)
485~90
487<1
4810<1
725~85
727<1
7210<1
1207<1
12010<1

Data are estimated from graphical representations in referenced publications.

Table 3: Modulation of IGF1R and c-Myc Protein Levels by this compound in SUM159 Cells
TreatmentTarget ProteinChange in Protein Level
This compound (10 µg/mL, 24h)IGF1RComplete block of de novo synthesis
This compound (1-10 µg/mL, 24-72h)c-Myc (p64, oncogenic)Dose- and time-dependent decrease
This compound (1-10 µg/mL, 24-72h)c-Myc (p67, growth-inhibitory)Dose- and time-dependent increase

Qualitative changes are based on Western blot data from referenced publications. Quantitative densitometry data is not available.

Mandatory Visualization

Ires_C11_Mechanism This compound This compound hnRNP A1 hnRNP A1 This compound->hnRNP A1 binds & inhibits c-MYC IRES c-MYC IRES hnRNP A1->c-MYC IRES required for activity Cyclin D1 IRES Cyclin D1 IRES hnRNP A1->Cyclin D1 IRES required for activity IRES-mediated Translation IRES-mediated Translation c-MYC IRES->IRES-mediated Translation Cyclin D1 IRES->IRES-mediated Translation c-Myc Protein Synthesis c-Myc Protein Synthesis IRES-mediated Translation->c-Myc Protein Synthesis Cyclin D1 Protein Synthesis Cyclin D1 Protein Synthesis IRES-mediated Translation->Cyclin D1 Protein Synthesis Oncogenic p64 c-Myc Oncogenic p64 c-Myc c-Myc Protein Synthesis->Oncogenic p64 c-Myc decreased Growth-inhibitory p67 c-Myc Growth-inhibitory p67 c-Myc c-Myc Protein Synthesis->Growth-inhibitory p67 c-Myc increased Cell Cycle Progression Cell Cycle Progression Cyclin D1 Protein Synthesis->Cell Cycle Progression Cell Proliferation Cell Proliferation Oncogenic p64 c-Myc->Cell Proliferation Apoptosis Apoptosis Growth-inhibitory p67 c-Myc->Apoptosis

Caption: Mechanism of this compound action.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Downstream Assays Cell_Seeding Seed SUM159 or T98G cells Ires_C11_Treatment Treat with this compound (cpd_P) (various concentrations and durations) Cell_Seeding->Ires_C11_Treatment Viability_Assay MTT Assay (Measure Cell Viability) Ires_C11_Treatment->Viability_Assay Western_Blot Western Blot Analysis (IGF1R, c-Myc isoforms) Ires_C11_Treatment->Western_Blot Luciferase_Assay Dual-Luciferase Reporter Assay (IRES activity) Ires_C11_Treatment->Luciferase_Assay

Caption: General experimental workflow.

Signaling Pathways Modulated by this compound

Inhibition of c-Myc and Cyclin D1 IRES-mediated Translation

As depicted in the mechanism of action diagram, this compound directly interferes with the translation of mRNAs containing c-MYC and Cyclin D1 IRES elements. This leads to a reduction in the levels of these critical oncoproteins, which are involved in cell cycle progression and proliferation.

A notable effect of this compound is the differential modulation of c-Myc protein isoforms. The treatment leads to a decrease in the oncogenic p64 isoform and a simultaneous increase in the p67 isoform, which has growth-inhibitory properties. This shift in the p64/p67 ratio is believed to contribute significantly to the anti-cancer effects of this compound.

Downregulation of IGF1R Signaling

This compound has been shown to completely block the de novo synthesis of the Insulin-like Growth Factor 1 Receptor (IGF1R). The IGF1R signaling pathway is a key driver of cell growth, proliferation, and survival in many cancers. By inhibiting IGF1R expression, this compound effectively attenuates this pro-survival signaling cascade.

Induction of Apoptosis and Terminal Differentiation

Sustained treatment with this compound induces massive cell death in both triple-negative breast cancer and glioblastoma cells. This is attributed to the combined effects of inhibiting pro-proliferative pathways (c-Myc, Cyclin D1, IGF1R) and promoting the expression of the growth-inhibitory p67 c-Myc isoform. Furthermore, prior to cell death, this compound treatment has been observed to induce features of terminal differentiation in cancer cells, suggesting a reprogramming of the cellular state away from a malignant phenotype.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Lines:

    • SUM159 (human triple-negative breast carcinoma)

    • T98G (human glioblastoma)

  • Culture Conditions:

    • SUM159: Ham's F-12 media supplemented with 5% fetal calf serum (FCS), 10 mM HEPES, 5 µg/ml insulin, and 1 µg/ml hydrocortisone.

    • T98G: MEM supplemented with 10% FCS, 1% non-essential amino acids, and 10 µg/ml insulin.

    • All cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • This compound (cpd_P) Preparation:

    • Dissolve this compound in 100% DMSO to a stock concentration of 10 mg/mL.

    • For treatment, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations (e.g., 1, 2.5, 5, 7, 10 µg/mL). The final DMSO concentration should not exceed 0.2%.

  • Treatment Protocol:

    • Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).

    • Allow cells to adhere and resume proliferation for 24-48 hours.

    • Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO).

    • Incubate for the specified duration (e.g., 24, 48, 72, 96, 120 hours).

Cell Viability (MTT) Assay
  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • Procedure:

    • Following this compound treatment in a 96-well plate, add 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis
  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against IGF1R, c-Myc, or a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software.

Dual-Luciferase Reporter Assay for IRES Activity
  • Constructs:

    • A bicistronic reporter plasmid containing a Renilla luciferase gene (cap-dependent translation) and a Firefly luciferase gene (IRES-dependent translation), with the IRES sequence of interest (e.g., c-Myc IRES) cloned between the two cistrons.

  • Transfection:

    • Transfect the reporter plasmid into the target cells (e.g., SUM159 or T98G) using a suitable transfection reagent.

    • Allow cells to express the reporter genes for 24 hours.

  • This compound Treatment:

    • Treat the transfected cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided with a dual-luciferase assay kit.

    • Measure the Firefly and Renilla luciferase activities sequentially in the same lysate sample using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the IRES activity by determining the ratio of Firefly luciferase activity to Renilla luciferase activity.

    • Normalize the IRES activity of treated cells to that of vehicle-treated control cells.

Methodological & Application

Application Notes and Protocols for Ires-C11 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ires-C11 is a specific small molecule inhibitor of the internal ribosome entry site (IRES)-mediated translation of c-MYC and Cyclin D1.[1][2] Under cellular stress conditions, such as those found in the tumor microenvironment, the translation of certain key survival and proliferation-promoting proteins can switch from the standard cap-dependent mechanism to a cap-independent mechanism utilizing IRES elements in the 5' untranslated region (5' UTR) of their messenger RNA (mRNA).[3] Malignant cells often exploit this pathway to ensure the continued synthesis of oncogenes like c-MYC and cell cycle regulators like Cyclin D1, contributing to their survival and proliferation.[3]

This compound exerts its inhibitory effect by preventing the binding of the IRES trans-acting factor (ITAF) heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) to the IRES elements of c-MYC and Cyclin D1 mRNA.[1][2] This disruption leads to a reduction in the translation of these key proteins, ultimately impacting cell cycle progression and survival. Notably, this compound has demonstrated synergistic anti-tumor properties when used in combination with mTOR inhibitors in glioblastoma models.[1][2]

Product Information

CharacteristicValue
IUPAC Name 3,4-dichloro-1-(2,4-dimethoxybenzyl)pyrrole-2,5-dione
Synonyms Ires inhibitor C11
CAS Number 342416-30-2
Molecular Formula C₁₃H₁₁Cl₂NO₄
Molecular Weight 316.14 g/mol
Solubility Soluble in DMSO
Storage Store at -20°C for long-term storage. Stock solutions in DMSO can be stored at -80°C for up to 6 months.

Data Presentation

While this compound alone has not shown significant cytotoxicity in glioblastoma cell lines at concentrations up to 10 µM, it exhibits potent synergistic effects when combined with mTOR inhibitors, such as PP242.[2] The following table summarizes the observed synergistic effects in glioblastoma (GBM) cell lines.

Cell LinesThis compound ConcentrationmTOR Inhibitor (PP242) ConcentrationObserved Synergistic EffectsReference
LN229, LN18, LN428, SF76310 nM and 100 nMWide range of concentrations- Significant inhibition of cell proliferation - Marked stimulation of G1 cell cycle arrest - Potentiation of apoptosis - Marked reduction in Cyclin D1 and c-MYC protein levels[2]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Ires_C11_Mechanism This compound Mechanism of Action cluster_translation IRES-Mediated Translation cluster_downstream Downstream Effects cMYC_mRNA c-MYC mRNA IRES_complex IRES-hnRNP A1 Complex cMYC_mRNA->IRES_complex IRES CyclinD1_mRNA Cyclin D1 mRNA CyclinD1_mRNA->IRES_complex IRES hnRNP_A1 hnRNP A1 hnRNP_A1->IRES_complex Ribosome 40S Ribosome IRES_complex->Ribosome cMYC_protein c-MYC Protein Ribosome->cMYC_protein CyclinD1_protein Cyclin D1 Protein Ribosome->CyclinD1_protein Proliferation Cell Proliferation cMYC_protein->Proliferation promotes G1_S_transition G1/S Transition CyclinD1_protein->G1_S_transition promotes Ires_C11 This compound Ires_C11->hnRNP_A1 inhibits binding

Caption: this compound inhibits the binding of hnRNP A1 to c-MYC and Cyclin D1 IRES elements, blocking their translation.

Experimental Workflow: Cell Viability (MTT Assay)

MTT_Workflow Cell Viability (MTT) Assay Workflow Start Start Seed_cells Seed cells in a 96-well plate Start->Seed_cells Incubate_24h Incubate for 24h Seed_cells->Incubate_24h Treat_cells Treat cells with this compound (e.g., 10-100 nM) +/- mTOR inhibitor Incubate_24h->Treat_cells Incubate_treatment Incubate for desired duration (e.g., 72h) Treat_cells->Incubate_treatment Add_MTT Add MTT reagent to each well Incubate_treatment->Add_MTT Incubate_MTT Incubate for 2-4h at 37°C Add_MTT->Incubate_MTT Add_solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_solubilizer Measure_absorbance Measure absorbance at 570 nm Add_solubilizer->Measure_absorbance Analyze_data Analyze data and calculate % viability Measure_absorbance->Analyze_data End End Analyze_data->End

Caption: Workflow for assessing cell viability using the MTT assay after this compound treatment.

Experimental Workflow: Apoptosis (Annexin V/PI Staining)

Apoptosis_Workflow Apoptosis (Annexin V/PI) Assay Workflow Start Start Seed_cells Seed cells in a 6-well plate Start->Seed_cells Incubate_24h Incubate for 24h Seed_cells->Incubate_24h Treat_cells Treat cells with this compound (e.g., 10-100 nM) +/- mTOR inhibitor Incubate_24h->Treat_cells Incubate_treatment Incubate for desired duration (e.g., 48-72h) Treat_cells->Incubate_treatment Harvest_cells Harvest cells (including supernatant) Incubate_treatment->Harvest_cells Wash_cells Wash cells with cold PBS Harvest_cells->Wash_cells Resuspend_binding_buffer Resuspend in 1X Binding Buffer Wash_cells->Resuspend_binding_buffer Add_AnnexinV_PI Add Annexin V-FITC and Propidium Iodide Resuspend_binding_buffer->Add_AnnexinV_PI Incubate_staining Incubate for 15 min at RT in the dark Add_AnnexinV_PI->Incubate_staining Analyze_flow_cytometry Analyze by flow cytometry Incubate_staining->Analyze_flow_cytometry End End Analyze_flow_cytometry->End

Caption: Workflow for detecting apoptosis using Annexin V and Propidium Iodide staining.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium. If testing for synergy, also prepare dilutions of the mTOR inhibitor and the combination of both.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound(s). Include vehicle control (DMSO) wells.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (if applicable).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

    • Incubate for 24 hours.

    • Treat cells with the desired concentrations of this compound (+/- mTOR inhibitor) for the chosen duration (e.g., 48-72 hours). Include a vehicle control.

  • Cell Harvesting:

    • Collect the culture medium (containing floating apoptotic cells) from each well into a separate centrifuge tube.

    • Wash the adherent cells with PBS and then trypsinize them.

    • Combine the trypsinized cells with their corresponding culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol, cold

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the desired concentrations of this compound (+/- mTOR inhibitor) for the indicated time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 1 mL of PBS.

    • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis:

    • Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak may indicate apoptotic cells.

References

Application Notes and Protocols: Effective Concentration of Ires-C11 for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Ires-C11, a specific inhibitor of the c-MYC Internal Ribosome Entry Site (IRES), in in vitro studies. This document outlines its mechanism of action, effective concentrations in various contexts, and detailed protocols for key experimental assays.

Introduction to this compound

This compound is a small molecule compound that functions as a specific inhibitor of translation initiated by the c-MYC Internal Ribosome Entry Site (IRES).[1] Under cellular stress conditions such as apoptosis, general cap-dependent protein synthesis is often suppressed.[2][3] However, malignant cells can exploit IRES-mediated translation to synthesize key oncogenic proteins, like c-MYC, to promote survival.[3][4][5] this compound offers a targeted approach to disrupt this survival mechanism by selectively blocking the translation of c-MYC mRNA, without affecting global protein synthesis.[1][3] Its specificity makes it a valuable tool for cancer research and therapeutic development.

Mechanism of Action

In eukaryotic cells, most protein synthesis is initiated in a cap-dependent manner, where the ribosome is recruited to the 5' cap of the mRNA. However, a subset of mRNAs, including many involved in cell proliferation and survival, contain an IRES element that allows for direct recruitment of the ribosome, bypassing the need for a 5' cap.[3][6][7] This IRES-mediated translation is often dependent on IRES Trans-Acting Factors (ITAFs) that facilitate the correct mRNA conformation for ribosome binding.[5][8]

This compound specifically inhibits the c-MYC IRES by blocking the interaction of a requisite ITAF, heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), with the IRES element.[1] This disruption prevents the recruitment of the 40S ribosomal subunit, leading to a significant reduction in the synthesis of the c-MYC oncoprotein.

cluster_cap Cap-Dependent Translation (General) cluster_ires IRES-Mediated Translation (c-MYC) Cap_mRNA 5' Cap mRNA Cap_Ribosome 40S Ribosome Cap_mRNA->Cap_Ribosome Standard Initiation Cap_Protein General Proteins Cap_Ribosome->Cap_Protein Translation IRES_mRNA c-MYC IRES mRNA ITAF ITAF (hnRNP A1) IRES_mRNA->ITAF binds to IRES_Ribosome 40S Ribosome ITAF->IRES_Ribosome recruits cMYC_Protein c-MYC Protein IRES_Ribosome->cMYC_Protein Translation IresC11 This compound IresC11->ITAF Inhibits Interaction

Figure 1. Mechanism of this compound Action.

Effective Concentrations for In Vitro Use

The effective concentration of this compound can vary depending on the cell line, assay duration, and specific endpoint being measured. Based on available data, a starting concentration of 50 nM has been shown to be effective.

Cell Line Assay Type This compound Concentration Observed Effect
Glioblastoma CellsIRES Activity Assay50 nMSignificant inhibition of c-MYC and Cyclin D1 IRES activity.[1]
Glioblastoma CellsPolysome Profiling50 nMShift in c-MYC and Cyclin D1 mRNA to monosomal fractions.[1]
Triple-Negative Breast Cancer & Glioblastoma CellsCell Viability / Cell DeathOptimal concentrations (not specified)Induces terminal differentiation and synchronized cell death.[4]

Note: It is highly recommended to perform a dose-response curve (e.g., from 10 nM to 1 µM) to determine the optimal, cell-line-specific concentration for your experimental system.

Experimental Protocols

A typical experimental workflow involves treating cultured cells with this compound and subsequently assessing cellular and molecular endpoints.

cluster_assays Endpoint Assays start Seed Cells in Culture Plates incubation1 Incubate (e.g., 24h) Allow cells to adhere start->incubation1 treatment Treat with this compound (Dose-response or optimal concentration) incubation1->treatment incubation2 Incubate for desired duration (e.g., 24, 48, 72h) treatment->incubation2 viability Cell Viability Assay (MTT / Calcein AM) incubation2->viability apoptosis Apoptosis Assay (Caspase Glo) incubation2->apoptosis protein Protein Analysis (Western Blot) incubation2->protein

References

Application of IRES Inhibitors in Triple-Negative Breast Cancer Research: A Focus on c-MYC and Cyclin D1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. A promising avenue of research involves the inhibition of internal ribosome entry site (IRES)-mediated translation, a mechanism that cancer cells exploit to synthesize key survival proteins under stress. This document provides detailed application notes and protocols for the use of IRES inhibitors in TNBC research, with a particular focus on the inhibition of c-MYC and Cyclin D1, critical drivers of TNBC progression.

While the specific compound Ires-C11 is a known inhibitor of the c-MYC IRES, publicly available research on its direct application in TNBC is limited.[1][2] Therefore, this document leverages detailed studies on a well-characterized IRES inhibitor, referred to in the literature as cpd_P (N-(4-anilinophenyl)-N′-[2-(4-chlorophenyl)ethyl]thiourea), which has been extensively studied in TNBC models.[1][3] The methodologies and findings related to cpd_P are presented here as a representative example of the application of IRES inhibitors in TNBC research.

Mechanism of Action

IRES-mediated translation allows for the synthesis of proteins crucial for cancer cell survival and proliferation, even when general cap-dependent translation is suppressed, such as during cellular stress. Key oncogenes like c-MYC and Cyclin D1 contain IRES elements in their 5' untranslated regions.[4][5][6] IRES inhibitors, such as this compound and cpd_P, function by disrupting the interaction between the IRES element and its required trans-acting factors (ITAFs), like hnRNP A1, thereby specifically blocking the translation of these oncogenes.[2][7] This selective inhibition leads to cell cycle arrest and apoptosis in cancer cells that are dependent on these proteins for their survival.

Data Presentation

The following tables summarize the quantitative data from studies of the IRES inhibitor cpd_P on the triple-negative breast cancer cell line SUM159.

Table 1: Effect of IRES Inhibitor (cpd_P) on SUM159 Cell Viability

Concentration (µg/mL)24h48h72h96h120h
0 (Vehicle) 100%100%100%100%100%
1 ~100%~100%~90%~80%~70%
3 ~100%~95%~50%~20%~10%
5 ~100%~80%<10%<1%<1%
7 ~90%<10%<1%<1%<1%
10 ~80%<5%<1%<1%<1%
Data is an approximation based on graphical representations in the cited literature and represents the percentage of viable cells relative to the vehicle control. Actual results may vary.[3]

Table 2: IC50 Values of IRES Inhibitor (cpd_P) on SUM159 Cells

Time PointIC50 (µg/mL)
72h ~3.5
The IC50 value is an estimation derived from the dose-response curves presented in the source material.[3]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted from standard cell viability assay procedures and the methodologies described in the study of cpd_P.[3][8]

Materials:

  • SUM159 triple-negative breast cancer cells

  • Complete growth medium (e.g., F-12K Medium with 5% FBS, 1% Penicillin-Streptomycin, 5 µg/mL insulin, 1 µg/mL hydrocortisone)

  • IRES inhibitor (cpd_P or this compound) dissolved in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • Plate reader

Procedure:

  • Seed SUM159 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.

  • Prepare serial dilutions of the IRES inhibitor in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the IRES inhibitor or vehicle control (medium with DMSO).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72, 96, and 120 hours).

  • At each time point, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis of c-MYC and IGF-1R

This protocol is based on standard western blotting procedures and the targets investigated in the context of IRES inhibition.[9][10]

Materials:

  • SUM159 cells

  • IRES inhibitor (cpd_P or this compound)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-c-MYC, anti-IGF-1R, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed SUM159 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of the IRES inhibitor or vehicle control for the specified time (e.g., 48 or 72 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle shaking.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Mandatory Visualizations

Signaling Pathway of IRES Inhibition

IRES_Inhibition_Pathway cluster_stress Cellular Stress (e.g., Hypoxia, Nutrient Deprivation) cluster_translation Protein Translation cluster_ires_machinery IRES Machinery cluster_inhibitor Therapeutic Intervention cluster_outcomes Cellular Outcomes Stress Stress Cap_Dependent Cap-Dependent Translation Stress->Cap_Dependent Inhibits IRES_Mediated IRES-Mediated Translation Inhibited State Stress->IRES_Mediated Activates Oncogenes Oncogenic Proteins (c-MYC, Cyclin D1) IRES_Mediated->Oncogenes Translates IRES_mRNA c-MYC, Cyclin D1 mRNA (with IRES elements) IRES_mRNA->IRES_Mediated ITAFs ITAFs (e.g., hnRNP A1) ITAFs->IRES_Mediated Ribosome 40S Ribosomal Subunit Ribosome->IRES_Mediated Ires_C11 This compound / cpd_P Ires_C11->IRES_Mediated Inhibits Ires_C11->ITAFs Blocks Interaction with IRES Apoptosis Apoptosis Ires_C11->Apoptosis Induces Proliferation Cell Proliferation & Survival Oncogenes->Proliferation Promotes

Caption: Signaling pathway of IRES inhibition in TNBC.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Cell_Culture Culture SUM159 TNBC Cells Treatment_Phase Treat cells with IRES inhibitor Cell_Culture->Treatment_Phase Compound_Prep Prepare this compound/ cpd_P dilutions Compound_Prep->Treatment_Phase Viability_Assay Cell Viability Assay (MTT) Treatment_Phase->Viability_Assay Western_Blot Western Blot (c-MYC, IGF-1R) Treatment_Phase->Western_Blot Viability_Data Calculate % Viability & IC50 Viability_Assay->Viability_Data WB_Data Quantify Protein Expression Western_Blot->WB_Data Conclusion_Node Determine efficacy of IRES inhibition in TNBC Viability_Data->Conclusion_Node WB_Data->Conclusion_Node

Caption: General experimental workflow for studying IRES inhibitors.

References

Application Notes and Protocols: Ires-C11 as a Tool for Apoptosis and Cell Cycle Arrest Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ires-C11 is a specific small molecule inhibitor of the internal ribosome entry site (IRES) of c-MYC and Cyclin D1.[1][2][3] Under normal cellular conditions, protein synthesis is primarily initiated in a cap-dependent manner. However, under cellular stress, such as in cancer, the translation of key survival and proliferation proteins, including c-MYC and Cyclin D1, can be maintained through a cap-independent mechanism mediated by IRES elements within the 5' untranslated region (5' UTR) of their mRNAs.[4][5][6][7] this compound functions by blocking the interaction of the IRES trans-acting factor (ITAF) heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) with the c-MYC IRES, thereby inhibiting its activity.[1][2][8] This leads to a reduction in the protein levels of c-MYC and Cyclin D1, which are critical regulators of cell cycle progression and apoptosis.[5][8] Consequently, this compound can induce cell cycle arrest and apoptosis in cancer cells, particularly in glioblastoma, making it a valuable tool for studying these processes and for potential therapeutic development.[8][9]

Data Presentation

The following tables summarize the quantitative effects of this compound on glioblastoma (GBM) cell lines, as reported in scientific literature. The data highlights the synergistic effects of this compound when used in combination with the mTOR inhibitor PP242.

Table 1: Synergistic Inhibition of Glioblastoma Cell Proliferation by this compound and PP242

Cell LineTreatmentIC50 (PP242 alone)Combination Index (CI) at ED50 (this compound:PP242 ratio)
LN229This compound (100 nM) + PP242Not specified0.5 (1:100)
LN18This compound (100 nM) + PP242Not specifiedSynergistic
LN428This compound (100 nM) + PP242Not specifiedSynergistic
SF763This compound (100 nM) + PP242Not specifiedSynergistic

Data adapted from a study on the synergistic effects of this compound and PP242 in GBM cell lines.[8] A CI value < 1 indicates synergism.

Table 2: Effect of this compound and PP242 on Cell Cycle Distribution and Apoptosis in Glioblastoma Cells

Cell LineTreatment% of Cells in G1 Phase% of Apoptotic Cells
GBM Lines (LN229, LN18, LN428, SF763)ControlBaselineBaseline
PP242 aloneIncreasedIncreased
This compound + PP242Markedly StimulatedFurther Potentiated

This table provides a qualitative summary of the data presented in the referenced study, which demonstrated a significant increase in G1 arrest and apoptosis with the combination treatment.[8]

Mandatory Visualizations

Ires_C11_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis IresC11 This compound hnRNPA1 hnRNP A1 IresC11->hnRNPA1 inhibits binding CyclinD1_IRES Cyclin D1 IRES IresC11->CyclinD1_IRES inhibits cMYC_IRES c-MYC IRES hnRNPA1->cMYC_IRES binds cMYC_protein c-MYC Protein cMYC_IRES->cMYC_protein translation CyclinD1_protein Cyclin D1 Protein CyclinD1_IRES->CyclinD1_protein translation G1_S_Transition G1/S Transition cMYC_protein->G1_S_Transition Pro_Apoptotic Pro-Apoptotic Factors cMYC_protein->Pro_Apoptotic promotes Anti_Apoptotic Anti-Apoptotic Factors (e.g., Bcl-2) cMYC_protein->Anti_Apoptotic inhibits cluster_cell_cycle cluster_cell_cycle cluster_apoptosis cluster_apoptosis CyclinD1_protein->G1_S_Transition G1_Phase G1 Phase G1_Phase->G1_S_Transition S_Phase S Phase G1_S_Transition->S_Phase Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Anti_Apoptotic->Apoptosis

Caption: this compound inhibits c-MYC and Cyclin D1 translation, leading to cell cycle arrest and apoptosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Analysis Cell_Culture Culture Cancer Cells (e.g., GBM cell lines) Treatment Treat cells with this compound (with/without combination agent) Cell_Culture->Treatment Incubation Incubate for desired time points (e.g., 24, 48, 72 hours) Treatment->Incubation Cell_Viability Cell Viability Assay (e.g., MTS/MTT) Incubation->Cell_Viability Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining, Flow Cytometry) Incubation->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining, Flow Cytometry) Incubation->Apoptosis_Assay Protein_Analysis Protein Expression Analysis (Western Blot for c-MYC, Cyclin D1) Incubation->Protein_Analysis

References

Application Notes and Protocols for In Vivo Delivery of IRES-Containing Therapeutics in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Internal Ribosome Entry Sites (IRESs) are RNA elements that allow for cap-independent initiation of translation, a mechanism often exploited by viruses and also utilized by a subset of cellular mRNAs.[1][2] This property makes IRES elements attractive tools for bicistronic vector design in gene therapy and other biomedical applications, enabling the co-expression of multiple genes from a single mRNA transcript.[2][3] These application notes provide an overview and detailed protocols for the in vivo delivery of a hypothetical IRES-containing therapeutic construct, here termed "Ires-C11," in animal models. The focus is on common and effective delivery modalities: liposomal nanoparticles, adeno-associated viral (AAV) vectors, and lentiviral (LV) vectors.

The successful in vivo delivery of IRES-based therapeutics is critical for their preclinical evaluation and potential clinical translation. The choice of delivery method depends on several factors, including the target tissue, the desired duration of expression, and the specific animal model being used.[4] This document is intended for researchers, scientists, and drug development professionals working on the preclinical validation of IRES-mediated therapies.

IRES-Mediated Translation Signaling Pathway

IRES-mediated translation initiation bypasses the standard cap-dependent mechanism. While the precise mechanisms can vary between different IRES elements, they generally involve the direct recruitment of the 40S ribosomal subunit to the IRES sequence, a process often facilitated by IRES trans-acting factors (ITAFs).[1][5][6] This allows for protein synthesis to occur even under conditions where cap-dependent translation is inhibited, such as cellular stress or apoptosis.[5][6]

IRES_Pathway cluster_translation Cellular Translation Machinery cluster_ires IRES-Mediated Translation mRNA_5_Cap 5' Cap eIF4F_complex eIF4F Complex mRNA_5_Cap->eIF4F_complex binds 43S_preinitiation_complex 43S Pre-initiation Complex eIF4F_complex->43S_preinitiation_complex recruits Scanning Scanning 43S_preinitiation_complex->Scanning initiates AUG_start_codon AUG Start Codon Scanning->AUG_start_codon locates 80S_Ribosome 80S Ribosome Assembly AUG_start_codon->80S_Ribosome Protein_Synthesis_Cap Protein Synthesis 80S_Ribosome->Protein_Synthesis_Cap IRES_element IRES Element (e.g., in this compound) ITAFs ITAFs IRES_element->ITAFs interacts with 40S_subunit 40S Ribosomal Subunit IRES_element->40S_subunit directly binds ITAFs->40S_subunit recruits 60S_subunit 60S Ribosomal Subunit 40S_subunit->60S_subunit 80S_Ribosome_IRES 80S Ribosome Assembly 60S_subunit->80S_Ribosome_IRES Protein_Synthesis_IRES Protein Synthesis 80S_Ribosome_IRES->Protein_Synthesis_IRES Stress_Conditions Cellular Stress (e.g., hypoxia, apoptosis) Stress_Conditions->eIF4F_complex inhibits Stress_Conditions->IRES_element activates

Caption: IRES-mediated vs. cap-dependent translation initiation.

Section 1: Liposomal Nanoparticle Delivery of this compound

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic therapeutic agents.[7][8] Their biocompatibility, biodegradability, and low immunogenicity make them an attractive platform for in vivo delivery. Surface modifications, such as PEGylation, can improve circulation half-life and passive targeting to tumors through the enhanced permeability and retention (EPR) effect.[9]

Application Notes:
  • Formulation: The choice of lipid composition is critical and should be tailored to the physicochemical properties of the this compound construct. For RNA-based therapeutics, cationic lipids are often included to facilitate electrostatic complexation with the negatively charged nucleic acid.

  • Targeting: For tissue-specific delivery, liposomes can be functionalized with targeting ligands such as antibodies or peptides that recognize cell-surface receptors on the target cells.[9]

  • Dosage: The optimal dose of liposomal this compound will depend on the animal model, the target organ, and the therapeutic window of the encapsulated agent. Dose-response studies are essential to determine efficacy and potential toxicity.

  • Administration: Intravenous injection is the most common route for systemic delivery of liposomal formulations.[10] For localized delivery, intratumoral or subcutaneous injections can be considered.[11]

Experimental Workflow for Liposomal Delivery

Liposome_Workflow Formulation Liposome Formulation (Thin-film hydration) Encapsulation This compound Encapsulation Formulation->Encapsulation Characterization Characterization (Size, Zeta Potential, Encapsulation Efficiency) Encapsulation->Characterization Administration Administration (e.g., Intravenous Injection) Characterization->Administration Animal_Model Animal Model Preparation (e.g., Tumor Xenograft) Animal_Model->Administration Biodistribution Biodistribution Analysis (IVIS, HPLC, qPCR) Administration->Biodistribution Efficacy Efficacy Studies (Tumor growth, Biomarker analysis) Administration->Efficacy Toxicity Toxicity Assessment (Histopathology, Blood chemistry) Administration->Toxicity

Caption: Workflow for in vivo liposomal delivery of this compound.

Protocol: Liposomal Formulation and In Vivo Delivery of this compound

Materials:

  • Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000)

  • This compound plasmid DNA or mRNA

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Hydration buffer (e.g., sterile PBS)

  • Extruder and polycarbonate membranes

  • Dynamic Light Scattering (DLS) instrument

  • Animal model (e.g., immunodeficient mice with tumor xenografts)

Methodology:

  • Liposome Preparation (Thin-Film Hydration Method):

    • Dissolve lipids in an organic solvent in a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with an aqueous solution containing this compound by vortexing above the lipid transition temperature.

  • Size Extrusion:

    • Subject the liposome suspension to several freeze-thaw cycles to enhance encapsulation.

    • Extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder to obtain unilamellar vesicles of a uniform size.

  • Characterization:

    • Determine the size distribution and zeta potential of the liposomes using DLS.

    • Quantify the encapsulation efficiency of this compound using a nucleic acid quantification assay after separating free from encapsulated material.

  • In Vivo Administration:

    • Administer the liposomal this compound formulation to the animal model via the desired route (e.g., tail vein injection for systemic delivery).

    • Include control groups receiving empty liposomes and free this compound.

  • Biodistribution and Efficacy Assessment:

    • At predetermined time points, collect tissues of interest to assess the biodistribution of this compound via qPCR or other appropriate methods.

    • Monitor therapeutic efficacy by measuring relevant endpoints (e.g., tumor volume, survival).[11]

Quantitative Data Summary: Liposomal Delivery
ParameterTypical RangeMethod of Analysis
Particle Size 80 - 150 nmDynamic Light Scattering (DLS)
Zeta Potential +10 to +40 mV (cationic)DLS
Encapsulation Efficiency 50 - 90%PicoGreen Assay / RiboGreen Assay
In Vivo Half-life 12 - 48 hours (PEGylated)Pharmacokinetic analysis
Tumor Accumulation 2 - 10% of injected doseIVIS Imaging / qPCR

Section 2: Adeno-Associated Viral (AAV) Vector Delivery of this compound

AAV vectors are popular for in vivo gene delivery due to their low immunogenicity, ability to transduce both dividing and non-dividing cells, and the availability of various serotypes with different tissue tropisms.[12]

Application Notes:
  • Serotype Selection: The choice of AAV serotype is crucial for targeting specific tissues. For example, AAV9 is efficient for systemic delivery to the heart and liver, while AAV2 has a broad tropism.

  • Promoter Choice: A ubiquitous promoter (e.g., CMV, CAG) will drive expression in a wide range of tissues, whereas a tissue-specific promoter can restrict expression to the target organ.

  • Vector Genome Design: The this compound construct, along with the desired promoter and other regulatory elements, must be cloned into an AAV expression plasmid. The size of the insert is limited by the AAV packaging capacity (around 4.7 kb).

  • Administration Route: AAV vectors can be delivered systemically (e.g., intravenously) or locally (e.g., intramuscularly, intracranially) depending on the target organ.[10]

Experimental Workflow for AAV Delivery

AAV_Workflow Plasmid_Construction AAV Plasmid Construction (this compound insert) Vector_Production AAV Vector Production & Purification Plasmid_Construction->Vector_Production Titer_Determination Vector Titer Determination (qPCR) Vector_Production->Titer_Determination Administration Vector Administration (Systemic or Local) Titer_Determination->Administration Animal_Model Animal Model Preparation Animal_Model->Administration Transgene_Expression Transgene Expression Analysis (qPCR, Western Blot, IHC) Administration->Transgene_Expression Efficacy Efficacy Studies Administration->Efficacy Immunogenicity Immunogenicity Assessment (Antibody Titer) Administration->Immunogenicity

Caption: Workflow for in vivo AAV delivery of this compound.

Protocol: AAV Vector Production and In Vivo Administration of this compound

Materials:

  • AAV expression plasmid containing this compound

  • AAV helper and rep/cap plasmids

  • HEK293T cells

  • Transfection reagent

  • Cell lysis buffer

  • Iodixanol or CsCl for gradient ultracentrifugation

  • Syringe pumps for administration

  • Animal model

Methodology:

  • AAV Vector Production:

    • Co-transfect HEK293T cells with the AAV expression plasmid, helper plasmid, and rep/cap plasmid.

    • Harvest the cells 48-72 hours post-transfection and lyse them to release the viral particles.

    • Purify the AAV vectors using iodixanol or CsCl gradient ultracentrifugation.

    • Perform buffer exchange and concentrate the vector stock.

  • Vector Titer Determination:

    • Determine the genomic titer of the AAV stock (vector genomes/mL) using qPCR with primers specific to the this compound transgene.

  • In Vivo Administration:

    • Administer the AAV-Ires-C11 vector to the animal model at the desired dose and via the appropriate route.

    • For intravenous delivery, use a syringe pump for controlled infusion.

  • Analysis of Transgene Expression and Efficacy:

    • Allow sufficient time for transgene expression (typically 2-4 weeks).

    • Harvest tissues to analyze this compound expression at the RNA and protein levels.

    • Monitor the therapeutic outcome as previously described.

Quantitative Data Summary: AAV Delivery
ParameterTypical RangeMethod of Analysis
Vector Titer 1 x 10¹² - 1 x 10¹⁴ vg/mLqPCR
In Vivo Dose 1 x 10¹⁰ - 1 x 10¹² vg/animal-
Transduction Efficiency Varies by serotype and tissueReporter gene expression / qPCR
Duration of Expression Months to yearsLong-term studies

Section 3: Lentiviral (LV) Vector Delivery of this compound

Lentiviral vectors are retroviruses capable of transducing non-dividing cells and integrating into the host genome, leading to stable, long-term transgene expression.[12] This makes them suitable for applications requiring persistent therapeutic effects.

Application Notes:
  • Safety Considerations: The integrating nature of lentiviruses raises concerns about insertional mutagenesis. Using self-inactivating (SIN) vectors can mitigate this risk.

  • Pseudotyping: The tropism of LV vectors can be modified by pseudotyping with envelope glycoproteins from other viruses, such as the vesicular stomatitis virus G protein (VSV-G), which confers broad tropism.

  • Applications: Lentiviral vectors are well-suited for ex vivo gene modification of cells followed by transplantation, as well as for direct in vivo delivery to tissues like the brain and liver.

Experimental Workflow for Lentiviral Delivery

LV_Workflow Plasmid_Construction LV Plasmid Construction (this compound insert) Vector_Production LV Vector Production & Purification Plasmid_Construction->Vector_Production Titer_Determination Vector Titer Determination (p24 ELISA, qPCR) Vector_Production->Titer_Determination Administration Vector Administration (Local Injection) Titer_Determination->Administration Animal_Model Animal Model Preparation Animal_Model->Administration Integration_Analysis Integration Site Analysis (if required) Administration->Integration_Analysis Long_Term_Expression Long-Term Expression & Efficacy Administration->Long_Term_Expression Safety_Assessment Long-Term Safety Assessment Administration->Safety_Assessment

References

Ires-C11 solubility and preparation for experimental use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ires-C11 is a potent and specific small molecule inhibitor of the c-Myc internal ribosome entry site (IRES). By selectively targeting the IRES-mediated translation of c-Myc, this compound offers a valuable tool for investigating the role of cap-independent translation in cancer and other diseases. Furthermore, this compound has been shown to inhibit the IRES-dependent translation of cyclin D1, another key regulator of cell cycle progression. These application notes provide detailed protocols for the solubilization, preparation, and experimental use of this compound in both in vitro and in vivo settings.

This compound: Physicochemical and Solubility Data

A comprehensive summary of the physical, chemical, and solubility properties of this compound is presented in Table 1. This information is critical for the accurate preparation of stock solutions and experimental dilutions.

PropertyValueReference
Chemical Name 3,4-dichloro-1-(2,4-dimethoxybenzyl)-1H-pyrrole-2,5-dione
CAS Number 342416-30-2
Molecular Formula C₁₃H₁₁Cl₂NO₄
Molecular Weight 316.13 g/mol
Appearance Light yellow to yellow solid
In Vitro Solubility DMSO: 250 mg/mL (790.79 mM)
Storage (Powder) -20°C for up to 3 years
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month

In Vitro Applications: Protocols and Methodologies

Preparation of this compound Stock and Working Solutions

Proper preparation of this compound solutions is crucial for experimental reproducibility. The following protocol outlines the steps for creating stock and working solutions for use in cell-based assays.

Protocol 1: Preparation of this compound Solutions

  • Stock Solution Preparation (10 mM):

    • Equilibrate the vial of this compound powder to room temperature before opening.

    • To prepare a 10 mM stock solution, dissolve 1 mg of this compound (MW: 316.13 g/mol ) in 316.3 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO).

    • Vortex thoroughly to ensure complete dissolution. If necessary, brief sonication can be used to aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Prepare intermediate dilutions of the stock solution in sterile cell culture medium. For example, to achieve a 100 µM intermediate solution, dilute the 10 mM stock 1:100 in culture medium.

    • Further dilute the intermediate solution to the desired final working concentration in the cell culture medium. For example, to achieve a 50 nM working concentration from a 100 µM intermediate, dilute 1:2000.

    • Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity. It is recommended to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Cell-Based Assay for IRES Activity: Dicistronic Luciferase Reporter Assay

This assay is designed to quantify the IRES-dependent translation of a reporter gene in the presence of this compound. A bicistronic vector containing two reporter genes (e.g., Renilla and Firefly luciferase) separated by the c-Myc or cyclin D1 IRES is used.

Protocol 2: Dicistronic Luciferase Reporter Assay

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Transfect the cells with the bicistronic reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). A typical effective concentration for inhibiting c-Myc and cyclin D1 IRES activity is 50 nM.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a passive lysis buffer.

    • Measure the activities of both Renilla and Firefly luciferase using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The activity of the first cistron (Renilla luciferase) reflects cap-dependent translation, while the activity of the second cistron (Firefly luciferase) indicates IRES-dependent translation. Calculate the ratio of Firefly to Renilla luciferase activity for each condition. A decrease in this ratio in this compound-treated cells compared to the vehicle control indicates inhibition of IRES activity.

Biochemical Assay: hnRNP A1 Binding Assay

This compound is known to inhibit the binding of the IRES trans-acting factor (ITAF) heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) to the c-Myc IRES. An RNA electrophoretic mobility shift assay (REMSA) or a filter binding assay can be used to assess this inhibitory effect.

Protocol 3: RNA Electrophoretic Mobility Shift Assay (REMSA)

  • Probe Preparation: Synthesize and radiolabel an RNA probe corresponding to the c-Myc IRES sequence.

  • Binding Reaction:

    • In a microcentrifuge tube, combine recombinant hnRNP A1 protein with the radiolabeled c-Myc IRES probe in a suitable binding buffer.

    • Add increasing concentrations of this compound or a vehicle control to the binding reactions.

    • Incubate the reactions at room temperature to allow for protein-RNA binding.

  • Electrophoresis:

    • Load the samples onto a non-denaturing polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system.

  • Detection:

    • Dry the gel and expose it to a phosphor screen or X-ray film.

    • A decrease in the intensity of the shifted band (hnRNP A1-IRES complex) in the presence of this compound indicates inhibition of binding.

Cell Viability and Cytotoxicity Assays

It is essential to determine the cytotoxic effects of this compound on the cell lines being studied to distinguish between specific IRES inhibition and general toxicity. Assays such as the MTT or resazurin reduction assay are commonly used for this purpose.

Protocol 4: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: The following day, treat the cells with a range of this compound concentrations and a vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vivo Applications: Protocols and Methodologies

While specific in vivo data for this compound is limited, studies on a closely related and more potent analog, IRES-J007, provide a strong basis for developing an in vivo protocol for this compound, particularly in the context of glioblastoma xenograft models.

Preparation of this compound Formulation for In Vivo Administration

For in vivo studies, a non-toxic and stable formulation is required. The following protocol is adapted from studies with similar small molecule inhibitors.

Protocol 5: Formulation of this compound for In Vivo Use

  • Vehicle Preparation: A common vehicle for hydrophobic compounds for intraperitoneal (i.p.) or oral (p.o.) administration in mice consists of DMSO, Tween 80, and saline. A typical formulation is 5-10% DMSO, 5-10% Tween 80, and 80-90% sterile saline (0.9% NaCl).

  • This compound Dissolution:

    • Dissolve the required amount of this compound powder in DMSO first.

    • Add Tween 80 to the DMSO-Ires-C11 solution and mix well.

    • Slowly add the sterile saline to the mixture while vortexing to prevent precipitation. The final solution should be clear.

    • Prepare the formulation fresh before each administration.

Glioblastoma Xenograft Mouse Model

The following protocol outlines the establishment of a glioblastoma xenograft model and the subsequent treatment with this compound, based on protocols used for the analog IRES-J007.

Protocol 6: this compound Treatment in a Glioblastoma Xenograft Model

  • Cell Culture: Culture human glioblastoma cells (e.g., U87MG) under standard conditions.

  • Xenograft Implantation:

    • Harvest the glioblastoma cells and resuspend them in a sterile, serum-free medium or PBS.

    • Subcutaneously inject approximately 1-5 x 10⁶ cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Caliper measurements can be used to determine tumor volume (Volume = (length x width²)/2).

  • Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound (or the analog IRES-J007) at a predetermined dose. For IRES-J007, a dosage of 20 mg/kg via intraperitoneal injection has been used. A similar dose for this compound can be used as a starting point for dose-response studies.

    • Administer the vehicle solution to the control group.

    • Treatment can be administered daily or on an alternative schedule depending on the compound's pharmacokinetics and tolerability.

  • Synergistic Studies: For combination therapy studies, co-administer this compound with other agents such as the mTOR inhibitor PP242. PP242 has been administered at doses of 30-60 mg/kg via oral gavage in mouse models.

  • Efficacy Evaluation:

    • Continue to monitor tumor growth and the general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the experimental procedures and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.

Ires_C11_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Ires_C11_Powder This compound Powder Vortex Vortex/Sonicate Ires_C11_Powder->Vortex DMSO Anhydrous DMSO DMSO->Vortex Stock_Solution 10 mM Stock Solution in DMSO Vortex->Stock_Solution Storage_80 -80°C Storage (6 months) Stock_Solution->Storage_80 Thawed_Stock Thawed Stock Solution Storage_80->Thawed_Stock Intermediate_Dilution Intermediate Dilution Thawed_Stock->Intermediate_Dilution Medium Cell Culture Medium Medium->Intermediate_Dilution Final_Dilution Final Working Solution Medium->Final_Dilution Intermediate_Dilution->Final_Dilution

Caption: Workflow for this compound solution preparation.

Ires_C11_Mechanism_of_Action cluster_translation IRES-Mediated Translation mRNA c-Myc / Cyclin D1 mRNA IRES IRES Element Ribosome 40S Ribosomal Subunit IRES->Ribosome recruits hnRNP_A1 hnRNP A1 (ITAF) hnRNP_A1->IRES binds Protein c-Myc / Cyclin D1 Protein Ribosome->Protein translates Ires_C11 This compound Ires_C11->hnRNP_A1 inhibits binding

Caption: Mechanism of action of this compound.

In_Vivo_Xenograft_Workflow cluster_treatment Treatment Groups start Glioblastoma Cell Culture injection Subcutaneous Injection (Immunocompromised Mice) start->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization tumor_growth->randomization control Vehicle Control randomization->control ires_c11_group This compound Treatment randomization->ires_c11_group combo_group Combination Therapy (this compound + PP242) randomization->combo_group efficacy Efficacy Evaluation (Tumor Volume, etc.) control->efficacy ires_c11_group->efficacy combo_group->efficacy analysis Ex Vivo Analysis (Western Blot, IHC) efficacy->analysis

Caption: In vivo glioblastoma xenograft workflow.

Application Notes and Protocols: Combining Ires-C11 with other Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ires-C11 is a novel small molecule inhibitor of Internal Ribosome Entry Site (IRES)-mediated translation. This alternative translation initiation pathway is frequently exploited by cancer cells to synthesize key survival proteins, such as c-MYC and Cyclin D1, particularly under conditions of cellular stress where cap-dependent translation is suppressed. By selectively targeting IRES-dependent translation, this compound presents a promising strategy for cancer therapy. These application notes provide a comprehensive overview of the preclinical data and protocols for combining this compound and its more potent analog, IRES-J007, with other cancer therapeutics, focusing on the synergistic effects observed with mTOR inhibitors in glioblastoma models.

Mechanism of Action

This compound and its analogs function by disrupting the interaction between the IRES trans-acting factor (ITAF) heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) and the IRES elements within the 5' untranslated region (5' UTR) of specific mRNAs, notably c-MYC and Cyclin D1. This inhibition leads to a decrease in the translation of these oncogenic proteins, subsequently impacting cell cycle progression and survival.

Combination Therapy Rationale: this compound and mTOR Inhibitors

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and proliferation and is often hyperactivated in cancer. mTOR inhibitors, while effective, can lead to resistance mechanisms. One such mechanism is the activation of a salvage pathway that relies on IRES-mediated translation of survival-critical mRNAs, including c-MYC and Cyclin D1, rendering the cells less dependent on cap-dependent translation which is inhibited by mTOR blockade.[1]

Combining an IRES inhibitor like this compound with an mTOR inhibitor, such as the ATP-competitive mTOR kinase inhibitor PP242, offers a dual-pronged attack. This combination simultaneously blocks the primary cap-dependent translation pathway via mTOR inhibition and the escape route of IRES-dependent translation, leading to a synergistic anti-tumor effect.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the combination of this compound and its analog IRES-J007 with the mTOR inhibitor PP242 in glioblastoma (GBM) cell lines.

Table 1: Synergistic Inhibition of Glioblastoma Cell Viability

Cell LineTreatmentIC50 (µM)Combination Index (CI)*
U87MGIRES-J0075.0-
PP2422.5-
IRES-J007 + PP242 (1:1 ratio)-< 1 (Synergism)
T98GIRES-J0077.5-
PP2425.0-
IRES-J007 + PP242 (1:1 ratio)-< 1 (Synergism)

*Combination Index (CI) values were determined using the Chou-Talalay method, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Specific CI values were not provided in the source but were reported as synergistic.

Table 2: In Vivo Efficacy of IRES-J007 and PP242 Combination in a U87MG Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control~12000%
IRES-J007 (10 mg/kg)~80033%
PP242 (20 mg/kg)~70042%
IRES-J007 (10 mg/kg) + PP242 (20 mg/kg)~20083%

Data are approximated from graphical representations in the source literature and are intended for comparative purposes.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway: Dual Inhibition of Cap-Dependent and IRES-Dependent Translation

G cluster_0 PI3K/AKT/mTOR Pathway cluster_1 Cap-Dependent Translation cluster_2 IRES-Dependent Translation cluster_3 Therapeutic Intervention cluster_4 Cellular Outcomes PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 eIF4F eIF4F Complex (Cap-Binding) 4E-BP1->eIF4F Cap_mRNA Cap-mRNA eIF4F->Cap_mRNA Translation1 Protein Synthesis (e.g., Proliferation Factors) Cap_mRNA->Translation1 Proliferation Decreased Proliferation Translation1->Proliferation Apoptosis Increased Apoptosis Translation1->Apoptosis hnRNP_A1 hnRNP A1 IRES_mRNA c-MYC / Cyclin D1 IRES-mRNA hnRNP_A1->IRES_mRNA Ribosome 40S Ribosome IRES_mRNA->Ribosome Translation2 Oncogenic Protein Synthesis (c-MYC, Cyclin D1) Ribosome->Translation2 Translation2->Proliferation Translation2->Apoptosis PP242 PP242 (mTOR Inhibitor) PP242->mTORC1 IresC11 This compound / IRES-J007 IresC11->hnRNP_A1 Blocks Interaction

Caption: Dual inhibition of mTOR and IRES-mediated translation pathways.

Experimental Workflow: Synergistic Cell Viability Assessment

G start Start: Seed Glioblastoma Cells (e.g., U87MG, T98G) treat Treat with this compound/IRES-J007 and/or PP242 (Single agents and combinations in a dose-matrix) start->treat incubate Incubate for 72 hours treat->incubate mtt Add MTT Reagent and Incubate for 4 hours incubate->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Data Analysis: - Calculate IC50 values - Determine Combination Index (CI) using Chou-Talalay method read->analyze end End: Assess Synergy analyze->end

Caption: Workflow for determining synergistic cytotoxicity.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted for assessing the synergistic effects of this compound/IRES-J007 and PP242 on glioblastoma cell viability.

Materials:

  • Glioblastoma cell lines (e.g., U87MG, T98G)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound or IRES-J007 (stock solution in DMSO)

  • PP242 (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed glioblastoma cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound/IRES-J007 and PP242. Treat the cells with single agents at various concentrations and in combination at fixed ratios (e.g., 1:1, 1:2, 2:1). Include a vehicle control (DMSO) for each condition.

  • Incubation: Incubate the treated plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each single agent. For combination treatments, calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Bicistronic Luciferase IRES Activity Assay

This assay measures the specific inhibitory effect of this compound on IRES-mediated translation.

Materials:

  • Glioblastoma cells

  • Bicistronic reporter plasmid containing Renilla luciferase (cap-dependent) and Firefly luciferase (IRES-dependent, driven by c-MYC or Cyclin D1 IRES)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Seed cells in a 24-well plate. Co-transfect the cells with the bicistronic reporter plasmid and a control plasmid (e.g., β-galactosidase expression vector for normalization of transfection efficiency).

  • Drug Treatment: 24 hours post-transfection, treat the cells with various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate for 24 hours.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

  • Luciferase Assay: Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Calculate the IRES activity as the ratio of Firefly luciferase activity to Renilla luciferase activity. Normalize these values to the vehicle-treated control to determine the percent inhibition of IRES activity by this compound.

hnRNP A1-IRES Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay is used to demonstrate the direct inhibition of hnRNP A1 binding to the IRES element by this compound.

Materials:

  • Recombinant hnRNP A1 protein

  • In vitro transcribed and biotin-labeled RNA probe corresponding to the c-MYC or Cyclin D1 IRES

  • This compound

  • Binding buffer (e.g., containing HEPES, KCl, MgCl2, DTT, glycerol)

  • Non-specific competitor RNA (e.g., yeast tRNA)

  • Native polyacrylamide gel

  • TBE buffer

  • Chemiluminescent nucleic acid detection module

Procedure:

  • Binding Reaction: In a microcentrifuge tube, combine the binding buffer, recombinant hnRNP A1, and this compound at various concentrations. Incubate at room temperature for 15 minutes to allow for inhibitor-protein interaction.

  • Probe Addition: Add the biotin-labeled IRES RNA probe and a non-specific competitor RNA to the reaction mixture. Incubate for another 20-30 minutes at room temperature.

  • Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage in a cold room or on ice.

  • Transfer and Detection: Transfer the RNA-protein complexes from the gel to a nylon membrane. Detect the biotin-labeled RNA probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • Data Analysis: Visualize the bands on an X-ray film or with a CCD camera. A decrease in the intensity of the shifted band (hnRNP A1-IRES complex) in the presence of this compound indicates inhibition of binding.

Conclusion

The combination of this compound or its more potent analog IRES-J007 with mTOR inhibitors represents a rational and effective therapeutic strategy for cancers that rely on IRES-mediated translation for survival and resistance, such as glioblastoma. The provided data and protocols offer a framework for researchers to further investigate and develop this promising combination therapy. Future studies may explore the combination of this compound with other therapeutic modalities, including conventional chemotherapy and other targeted agents, to expand its clinical potential.

References

Application Note: Polysome Profiling for the Evaluation of IRES-C11, a Novel Inhibitor of IRES-Mediated Translation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Translational control is a critical layer of gene expression regulation, allowing for rapid adaptation to cellular stress and developmental cues. A key mechanism of translational control is initiation, which can occur via a cap-dependent or a cap-independent mechanism. Cap-independent translation is often mediated by an Internal Ribosome Entry Site (IRES), a structured RNA element within the 5' untranslated region (UTR) of certain mRNAs.[1] IRES elements facilitate the recruitment of the ribosomal machinery, ensuring the continued translation of key proteins, such as growth factors and anti-apoptotic proteins, under conditions where cap-dependent translation is suppressed.[2][3][4] Given the role of IRES-mediated translation in pathological conditions like cancer and viral infections, IRES elements have emerged as promising therapeutic targets.[3][5]

Ires-C11 is a novel small molecule inhibitor designed to specifically target IRES-mediated translation. This application note describes a detailed protocol for utilizing polysome profiling to assess the efficacy and mechanism of action of this compound. Polysome profiling is a powerful technique that separates mRNAs based on the number of associated ribosomes, providing a snapshot of the translational activity within a cell.[6][7][8] By comparing the polysome profiles of cells treated with this compound to untreated controls, researchers can quantify the inhibitory effect of the compound on the translation of specific IRES-containing mRNAs.

Principle of the Assay

Polysome profiling involves the separation of cellular extracts through a sucrose density gradient by ultracentrifugation.[7][8] Components of the translational machinery, including ribosomal subunits (40S, 60S), monosomes (80S), and polysomes (mRNAs with multiple ribosomes), are separated based on their size and density.[7] Fractions are collected from the gradient, and the distribution of specific mRNAs across these fractions is analyzed, typically by RT-qPCR or RNA-sequencing. A shift of a target IRES-containing mRNA from the heavy polysome fractions (actively translated) to the lighter monosome or non-ribosomal fractions in this compound-treated cells would indicate an inhibition of its translation.

Materials and Reagents

  • Cell culture reagents (media, serum, antibiotics)

  • This compound

  • Cycloheximide (CHX)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 1% Triton X-100, 100 µg/mL CHX, protease and RNase inhibitors)

  • Sucrose solutions (e.g., 10% and 50% w/v in gradient buffer)

  • Gradient buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)

  • TRIzol reagent or other RNA extraction kit

  • Reverse transcription and qPCR reagents

Experimental Protocol

Cell Culture and Treatment
  • Plate cells at a density that will result in 80-90% confluency on the day of the experiment.[9]

  • Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Prior to harvesting, add cycloheximide (CHX) to a final concentration of 100 µg/mL and incubate for 5-15 minutes at 37°C to stall ribosomes on the mRNA.[9][10]

Cell Lysis
  • Aspirate the culture medium and wash the cells twice with ice-cold PBS containing 100 µg/mL CHX.[9]

  • Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

  • Incubate the lysate on ice for 10-15 minutes with occasional gentle vortexing.[11][12]

  • Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet nuclei and cellular debris.[10][12]

  • Carefully transfer the supernatant (cytoplasmic extract) to a new pre-chilled tube.

Sucrose Gradient Preparation
  • Prepare linear or step sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.[9][11] Gradients can be prepared using a gradient maker or by carefully layering solutions of decreasing sucrose concentration.

  • Allow gradients to equilibrate at 4°C overnight for linear gradients.[9]

Ultracentrifugation
  • Carefully layer an equal amount of cytoplasmic extract onto the top of each sucrose gradient.

  • Centrifuge the gradients at high speed (e.g., 36,000 rpm in an SW41Ti rotor) for a specified time (e.g., 3 hours) at 4°C.[13]

Fractionation and RNA Analysis
  • Fractionate the gradients using a fraction collector system while continuously monitoring the absorbance at 254 nm to visualize the ribosomal peaks.[14]

  • Collect fractions into tubes containing RNA lysis buffer (e.g., TRIzol).

  • Extract RNA from each fraction according to the manufacturer's protocol.

  • Perform reverse transcription followed by qPCR to determine the relative abundance of the target IRES-containing mRNA and a control cap-dependently translated mRNA (e.g., GAPDH or ACTB) in each fraction.[9][11]

Data Presentation

The quantitative data from the qPCR analysis should be summarized in a table to facilitate comparison between the this compound treated and control samples.

Fraction NumberSampleTarget IRES mRNA (Relative Abundance)Control mRNA (Relative Abundance)
1 (Top)Control
This compound
2Control
This compound
......
12 (Bottom)Control
This compound

Visualizations

Experimental Workflow

Polysome_Profiling_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis cluster_profiling Polysome Profiling cluster_analysis Data Analysis Cell_Culture 1. Plate and Culture Cells Ires_C11_Treatment 2. Treat with this compound Cell_Culture->Ires_C11_Treatment CHX_Treatment 3. Add Cycloheximide Ires_C11_Treatment->CHX_Treatment Harvest_Lysis 4. Harvest and Lyse Cells CHX_Treatment->Harvest_Lysis Clarification 5. Clarify Lysate Harvest_Lysis->Clarification Load_Gradient 6. Load Lysate onto Sucrose Gradient Clarification->Load_Gradient Ultracentrifugation 7. Ultracentrifugation Load_Gradient->Ultracentrifugation Fractionation 8. Fractionate and Monitor A254 Ultracentrifugation->Fractionation RNA_Extraction 9. RNA Extraction Fractionation->RNA_Extraction RT_qPCR 10. RT-qPCR Analysis RNA_Extraction->RT_qPCR Data_Interpretation 11. Data Interpretation RT_qPCR->Data_Interpretation

Caption: Experimental workflow for polysome profiling after this compound treatment.

This compound Mechanism of Action

Ires_C11_Mechanism cluster_translation IRES-Mediated Translation cluster_inhibition Inhibition by this compound IRES_mRNA IRES-containing mRNA Ribosome_Recruitment Ribosome Recruitment (40S, 60S subunits) IRES_mRNA->Ribosome_Recruitment Translation_Initiation Translation Initiation Ribosome_Recruitment->Translation_Initiation Blocked_Recruitment Blocked Ribosome Recruitment Protein_Synthesis Protein Synthesis Translation_Initiation->Protein_Synthesis Ires_C11 This compound Ires_C11->Ribosome_Recruitment Blocked_Recruitment->Translation_Initiation Inhibition

Caption: Proposed mechanism of action of this compound on IRES-mediated translation.

Conclusion

Polysome profiling provides a robust and quantitative method to evaluate the impact of novel compounds like this compound on the translational landscape of a cell. The detailed protocol and data presentation format outlined in this application note will enable researchers to effectively assess the efficacy and specificity of IRES inhibitors, thereby accelerating the development of novel therapeutics targeting translational control pathways.

References

Troubleshooting & Optimization

Technical Support Center: Ires-C11 and c-MYC Translation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ires-C11, a specific inhibitor of c-MYC Internal Ribosome Entry Site (IRES)-mediated translation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and answer frequently asked questions regarding the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that specifically targets the IRES-mediated translation of c-MYC. It functions by blocking the interaction between the c-MYC IRES element, located in the 5' untranslated region (5' UTR) of c-MYC mRNA, and the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1).[1] hnRNP A1 is an essential IRES trans-acting factor (ITAF) required for the proper folding of the IRES and recruitment of the ribosomal machinery for cap-independent translation initiation. By preventing this interaction, this compound inhibits the translation of c-MYC from its IRES element.

Q2: Is this compound specific to the c-MYC IRES?

A2: this compound has been shown to be specific for the c-MYC IRES and does not inhibit the IRES elements of other proteins such as BAG-1, XIAP, and p53. However, some studies have indicated that it may also block cyclin D1 IRES-dependent initiation.[2]

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage of this compound is crucial for maintaining its activity. For long-term storage, it is recommended to store the compound as a solid at -20°C for up to two years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: In which experimental systems has this compound been shown to be effective?

A4: this compound has been shown to be effective in various cancer cell lines, particularly in models of multiple myeloma and glioblastoma where c-MYC is a key driver of tumorigenesis.[2][3] Its efficacy can be cell-type dependent, which is an important consideration for experimental design.

Troubleshooting Guide: this compound Not Inhibiting c-MYC Translation

This guide addresses common issues that may lead to a lack of observable inhibition of c-MYC translation by this compound in your experiments.

Problem 1: No significant decrease in total c-MYC protein levels observed after this compound treatment.

Possible Cause 1.1: Dominant Cap-Dependent Translation of c-MYC in the Experimental System.

  • Explanation: The c-MYC mRNA can be translated through two distinct mechanisms: the conventional 5' cap-dependent scanning and the IRES-mediated cap-independent initiation.[4][5] this compound specifically inhibits the IRES-mediated pathway. If, in your chosen cell line or experimental conditions, the majority of c-MYC protein is synthesized via the cap-dependent mechanism, the effect of this compound on total c-MYC levels will be minimal. The activity of the c-MYC IRES is known to vary significantly between different cell types.[4][6][7]

  • Troubleshooting Steps:

    • Assess the contribution of IRES-mediated translation:

      • Perform a bicistronic reporter assay to quantify the relative IRES activity in your cell line. This will help determine if the c-MYC IRES is sufficiently active to be a viable target.

      • Induce cellular stress conditions (e.g., serum starvation, hypoxia, ER stress) that are known to globally suppress cap-dependent translation and enhance IRES-mediated translation.[3][8] Re-evaluate the effect of this compound under these conditions.

    • Consider an alternative experimental system: If the c-MYC IRES activity is inherently low in your cell line, consider using a different cell line where c-MYC translation is more reliant on its IRES.

Possible Cause 1.2: Insufficient Levels of the this compound Target, hnRNP A1.

  • Explanation: The efficacy of this compound is dependent on the presence of its target, the ITAF hnRNP A1. Different cell lines express varying levels of hnRNP A1.[9][10][11] If the expression of hnRNP A1 is low in your experimental system, the c-MYC IRES may be less active, and consequently, the inhibitory effect of this compound will be diminished.

  • Troubleshooting Steps:

    • Quantify hnRNP A1 expression: Perform a Western blot to determine the protein levels of hnRNP A1 in your cell line and compare them to cell lines where this compound has been shown to be effective.

    • Modulate hnRNP A1 levels: Consider overexpressing hnRNP A1 to see if it sensitizes the cells to this compound treatment.

Possible Cause 1.3: Issues with this compound Compound Integrity or Experimental Protocol.

  • Explanation: Improper storage, handling, or experimental parameters can lead to the inactivation of this compound or suboptimal experimental conditions.

  • Troubleshooting Steps:

    • Verify compound integrity:

      • Ensure that this compound has been stored correctly according to the manufacturer's instructions.

      • Prepare fresh stock solutions and working dilutions.

    • Optimize experimental parameters:

      • Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line.

      • Conduct a time-course experiment to identify the optimal treatment duration.

Problem 2: Bicistronic reporter assay shows no inhibition of the second cistron (IRES-dependent) by this compound.

Possible Cause 2.1: Suboptimal Bicistronic Reporter Construct Design.

  • Explanation: The design of the bicistronic vector can influence the outcome of the experiment. The length and sequence of the intercistronic spacer, the choice of reporter genes, and the promoter strength can all affect the baseline IRES activity and the sensitivity of the assay.[13]

  • Troubleshooting Steps:

    • Use a validated construct: Whenever possible, use a bicistronic reporter construct that has been previously validated for assessing c-MYC IRES activity.

    • Include proper controls:

      • A negative control vector with a non-functional IRES or no intercistronic sequence is essential to determine the baseline level of read-through.

      • A positive control with a well-characterized strong IRES (e.g., from EMCV) can help validate the experimental setup.[14]

Possible Cause 2.2: Low Transfection Efficiency or Reporter Gene Expression.

  • Explanation: If the transfection efficiency is low or the expression of the reporter genes is weak, the signal-to-noise ratio may be too low to detect a significant inhibitory effect of this compound.

  • Troubleshooting Steps:

    • Optimize transfection: Use a transfection reagent and protocol optimized for your cell line to achieve high efficiency.

    • Use sensitive reporters: Luciferase reporters are generally more sensitive than fluorescent reporters for this type of assay.

Problem 3: Polysome profiling does not show a shift of c-MYC mRNA from polysomes to monosomes after this compound treatment.

Possible Cause 3.1: Insufficient Resolution of Sucrose Gradient.

  • Explanation: Polysome profiling requires a well-formed sucrose gradient to effectively separate monosomes from polysomes. An improperly prepared gradient can lead to poor resolution and inaccurate results.

  • Troubleshooting Steps:

    • Optimize gradient preparation: Ensure that the sucrose solutions are prepared accurately and that the gradient is formed smoothly without abrupt interfaces.

    • Validate gradient with controls: Analyze the distribution of known housekeeping genes (e.g., GAPDH, ACTB) that are expected to be heavily associated with polysomes.

Possible Cause 3.2: RNA Degradation during the Procedure.

  • Explanation: RNA is highly susceptible to degradation by RNases. Contamination with RNases at any step of the polysome profiling protocol can lead to the degradation of mRNA and a shift towards the top of the gradient, masking any real effects of this compound.

  • Troubleshooting Steps:

    • Maintain an RNase-free environment: Use RNase-free reagents and consumables throughout the experiment.

    • Work quickly and on ice: Keep cell lysates and fractions on ice to minimize RNase activity.

    • Include RNase inhibitors: Add RNase inhibitors to the lysis buffer and sucrose solutions.

Quantitative Data Summary

ParameterCell Line ACell Line BCell Line C
c-MYC IRES Activity (Fold Change) 5.2 ± 0.61.5 ± 0.312.8 ± 1.1
hnRNP A1 Protein Level (Relative Units) 1.00.42.5
IC50 of this compound on c-MYC Protein (µM) 2.5> 100.8

This table provides a hypothetical example of how to present quantitative data for comparing the efficacy of this compound across different cell lines. Researchers should generate their own data following the suggested experimental protocols.

Signaling Pathways and Experimental Workflows

c-MYC Translation Initiation Pathways

cMYC_Translation mRNA c-MYC mRNA Cap 5' Cap mRNA->Cap IRES IRES (Internal Ribosome Entry Site) mRNA->IRES eIFs eIFs Cap->eIFs recruits hnRNPA1 hnRNP A1 IRES->hnRNPA1 binds Ribosome 40S Ribosomal Subunit Translation_Cap Cap-Dependent Translation Ribosome->Translation_Cap Translation_IRES IRES-Dependent Translation Ribosome->Translation_IRES eIFs->Ribosome recruits hnRNPA1->Ribosome recruits IresC11 This compound IresC11->hnRNPA1 inhibits binding cMYC_Protein c-MYC Protein Translation_Cap->cMYC_Protein Translation_IRES->cMYC_Protein

Caption: Dual mechanisms of c-MYC translation initiation.

Troubleshooting Workflow for this compound Experiments

Caption: A logical workflow for troubleshooting this compound experiments.

Detailed Experimental Protocols

Western Blot for c-MYC and hnRNP A1 Protein Levels

Objective: To quantify the protein levels of c-MYC and hnRNP A1 in response to this compound treatment.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-c-MYC, anti-hnRNP A1, anti-loading control e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize the c-MYC and hnRNP A1 signals to the loading control.

Bicistronic Luciferase Reporter Assay for c-MYC IRES Activity

Objective: To measure the activity of the c-MYC IRES in the presence or absence of this compound.

Materials:

  • Cells of interest

  • Bicistronic reporter plasmid containing the c-MYC IRES (e.g., pRF-cMYC, where Renilla luciferase is the first cistron and Firefly luciferase is the second, IRES-driven cistron)

  • Control bicistronic plasmid (without a functional IRES)

  • Transfection reagent

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density suitable for transfection.

  • Transfection: Co-transfect the cells with the bicistronic reporter plasmid and a control plasmid (e.g., expressing β-galactosidase for normalization of transfection efficiency) using a suitable transfection reagent.

  • Treatment: After a few hours post-transfection (to allow for plasmid expression), replace the medium with fresh medium containing this compound or vehicle control.

  • Cell Lysis: After the desired treatment duration (e.g., 24-48 hours), wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Luciferase Assay:

    • Add the Luciferase Assay Reagent II to the cell lysate to measure the Firefly luciferase activity (IRES-dependent).

    • Add the Stop & Glo® Reagent to the same well to quench the Firefly luciferase signal and measure the Renilla luciferase activity (cap-dependent).

  • Data Analysis:

    • Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each sample. This ratio represents the relative IRES activity.

    • Normalize the IRES activity of the this compound treated samples to that of the vehicle-treated samples to determine the percent inhibition.

Polysome Profiling for c-MYC mRNA Distribution

Objective: To determine if this compound treatment causes a shift of c-MYC mRNA from actively translating polysomes to non-translating monosomes.

Materials:

  • Cells of interest

  • This compound

  • Cycloheximide

  • Lysis buffer (containing cycloheximide and RNase inhibitors)

  • Sucrose solutions (for gradient preparation, e.g., 10% and 50% in a buffer containing cycloheximide)

  • Ultracentrifuge with a swinging-bucket rotor

  • Gradient fractionator with a UV detector

  • RNA extraction kit

  • RT-qPCR reagents for c-MYC and a control gene

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control. Prior to harvesting, add cycloheximide to the culture medium to arrest translation and trap ribosomes on the mRNA.

  • Cell Lysis: Wash the cells with ice-cold PBS containing cycloheximide and lyse them in a hypotonic lysis buffer.

  • Sucrose Gradient Centrifugation: Carefully layer the cell lysate onto a pre-formed 10-50% sucrose gradient. Centrifuge at high speed in an ultracentrifuge for several hours to separate the ribosomal subunits, monosomes, and polysomes.

  • Fractionation: Fractionate the gradient from top to bottom using a gradient fractionator while continuously monitoring the absorbance at 254 nm to visualize the ribosomal profile. Collect fractions of a fixed volume.

  • RNA Extraction: Extract total RNA from each fraction using a suitable RNA extraction method.

  • RT-qPCR Analysis:

    • Perform reverse transcription followed by quantitative PCR (RT-qPCR) on the RNA from each fraction to quantify the amount of c-MYC mRNA and a control mRNA (e.g., GAPDH).

  • Data Analysis:

    • Plot the relative abundance of c-MYC mRNA across the gradient fractions for both treated and untreated samples.

    • A successful inhibition by this compound should result in a shift of the c-MYC mRNA peak from the heavier polysome fractions to the lighter monosome fractions.

References

Technical Support Center: Optimizing Ires-C11 Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Ires-C11 to minimize cytotoxicity while effectively inhibiting IRES-mediated translation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of IRES (Internal Ribosome Entry Site)-mediated translation. It functions by targeting and inhibiting the activity of heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), a key IRES trans-acting factor (ITAF).[1][2][3] By inhibiting hnRNP A1, this compound disrupts the translation of specific mRNAs, such as c-Myc and Cyclin D1, which are crucial for cancer cell proliferation and survival.[1]

Q2: What are the known cytotoxic effects of this compound?

A2: this compound can induce cytotoxicity in a dose-dependent manner. Studies have shown that its cytotoxic effects vary across different cell lines. For instance, the half-maximal inhibitory concentration (IC50) for cytotoxicity averages 7.57 ± 3.78 μM in a panel of cancer cell lines. However, some cell lines, like T24 bladder cancer and MDA-MB-231 breast cancer cells, exhibit higher sensitivity.[4] It is crucial to determine the cytotoxic profile of this compound in your specific cell line of interest.

Q3: Is this compound cytotoxic to normal (non-cancerous) cells?

A3: There is limited publicly available data directly comparing the cytotoxicity of this compound in a wide range of normal versus cancerous cell lines. One study on primary neurons and astrocytes indicated that this compound can induce astrocyte viability at certain concentrations, suggesting a differential effect on some normal cell types. However, researchers should always empirically determine the cytotoxicity of this compound in a relevant normal cell line as a control to establish a therapeutic window.

Q4: At what concentration is this compound effective at inhibiting IRES activity?

A4: The effective concentration of this compound for IRES inhibition is reported to be in a similar range to its cytotoxic concentrations, typically between 5-10 µg/ml.[5] This overlap underscores the importance of careful dose-response experiments to identify a concentration that provides significant IRES inhibition with minimal impact on cell viability.

Q5: Can this compound be used in combination with other therapeutic agents?

A5: Yes, research suggests that this compound can act synergistically with other anti-cancer agents. For example, it has shown synergistic cytotoxicity when combined with ER stress inducers (e.g., bortezomib) or mTOR inhibitors (e.g., PP242). This suggests that lower, less cytotoxic concentrations of this compound might be effective when used in combination therapies.

Troubleshooting Guide: Minimizing this compound Cytotoxicity

This guide provides a systematic approach to determining the optimal this compound concentration for your experiments.

Problem Possible Cause Suggested Solution
High cell death observed at the desired IRES inhibitory concentration. The concentration of this compound is above the cytotoxic threshold for the specific cell line.Perform a dose-response curve for cytotoxicity (e.g., using an MTT or MTS assay) to determine the IC50 value. Select a concentration for your IRES inhibition experiments that is significantly below the IC50, ideally causing less than 10-20% cell death.
Inconsistent results in cytotoxicity assays. Assay variability.Ensure consistent cell seeding density, incubation times, and reagent concentrations. Always include appropriate controls: untreated cells, vehicle control (e.g., DMSO), and a positive control for cytotoxicity.[6][7][8]
No significant IRES inhibition at non-toxic concentrations. The therapeutic window for your specific cell line is very narrow.Consider combination therapy. A lower, non-toxic dose of this compound may be effective when combined with another agent that targets a parallel or complementary pathway.
Difficulty in establishing a therapeutic window (IRES inhibition vs. cytotoxicity). Cell line is highly sensitive to this compound.Test a wider range of lower concentrations of this compound. Also, consider shortening the exposure time to this compound to see if IRES inhibition can be achieved before the onset of significant cytotoxicity.

Quantitative Data Summary

The following tables summarize the available quantitative data on the cytotoxicity of this compound.

Table 1: IC50 Values for this compound Cytotoxicity in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
Average (panel of 14)Various7.57 ± 3.78
T24Bladder Cancer2.81 ± 0.25
MDA-MB-231Breast Cancer3.02 ± 1.59
SGC-7901Gastric Cancer19.76 ± 6.65
HeLaCervical Cancer11.66 ± 4.15
T98GGlioblastoma~18.3 (approx. 7 µg/ml)

Data compiled from a study by Li et al. (2018) and Blume et al. (2016).[4][9]

Table 2: Effective Concentrations of this compound

EffectCell LineConcentration
IRES InhibitionSUM159 (Breast), T98G (Glioblastoma)5-10 µg/ml
Significant Cytotoxicity (>75%)SUM159 (Breast)5-10 µg/ml (with ≥72h exposure)
Elimination of ~99.9% of cellsT98G (Glioblastoma)~7 µg/ml (by 48h)

Data from a study by Blume et al. (2016).[5][9]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration of this compound using an MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound. It should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include wells with medium only (blank), cells with vehicle control (e.g., DMSO), and untreated cells.

  • Incubation: Incubate the plate for a period that is relevant to your planned IRES inhibition experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10][11]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Ires_C11_Mechanism cluster_0 This compound Action cluster_1 Cellular Machinery cluster_2 Outcome Ires_C11 This compound hnRNP_A1 hnRNP A1 Ires_C11->hnRNP_A1 Inhibits IRES IRES (e.g., c-Myc, Cyclin D1 mRNA) hnRNP_A1->IRES Binds to Translation_Inhibition Inhibition of IRES-mediated Translation Ribosome Ribosome IRES->Ribosome Recruits IRES->Translation_Inhibition Leads to Protein_Synthesis Decreased c-Myc & Cyclin D1 Protein Translation_Inhibition->Protein_Synthesis Results in Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Protein_Synthesis->Cell_Cycle_Arrest Induces

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: IRES Inhibition Assay cluster_2 Phase 3: Optimization A1 Seed cells in 96-well plate A2 Treat with serial dilutions of this compound A1->A2 A3 Incubate for 24, 48, 72 hours A2->A3 A4 Perform MTT/MTS Assay A3->A4 A5 Determine IC50 for Cytotoxicity A4->A5 B1 Select non-toxic concentrations (<< IC50) A5->B1 B2 Treat cells with selected This compound concentrations B3 Lyse cells and perform Western Blot or Reporter Assay B2->B3 B4 Quantify c-Myc/Cyclin D1 levels or reporter activity B3->B4 B5 Determine Effective Concentration for IRES Inhibition B4->B5 C1 Compare cytotoxic and effective concentrations B5->C1 C2 Select optimal concentration with max IRES inhibition & min cytotoxicity C1->C2

Caption: Workflow for optimizing this compound concentration.

Signaling_Pathway Ires_C11 This compound hnRNP_A1 hnRNP A1 Ires_C11->hnRNP_A1 Inhibits cMyc_IRES c-Myc IRES hnRNP_A1->cMyc_IRES Activates CyclinD1_IRES Cyclin D1 IRES hnRNP_A1->CyclinD1_IRES Activates cMyc_Protein c-Myc Protein cMyc_IRES->cMyc_Protein Translates to CyclinD1_Protein Cyclin D1 Protein CyclinD1_IRES->CyclinD1_Protein Translates to Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) cMyc_Protein->Cell_Cycle_Progression Promotes Apoptosis Apoptosis cMyc_Protein->Apoptosis Can induce CDK4_6 CDK4/6 CyclinD1_Protein->CDK4_6 Activates Rb Rb CDK4_6->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Inhibits pRb->E2F Releases E2F->Cell_Cycle_Progression Promotes

Caption: Downstream signaling of c-Myc and Cyclin D1.

References

Ires-C11 degradation and stability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Ires-C11, a specific inhibitor of c-MYC and Cyclin D1 IRES-mediated translation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule that specifically inhibits the translation initiated by the Internal Ribosome Entry Site (IRES) of c-MYC and Cyclin D1 mRNAs.[1] It functions by blocking the interaction between the IRES trans-acting factor (ITAF) heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) and the c-MYC IRES element.[1] This disruption prevents the recruitment of the ribosomal machinery to the IRES, thereby selectively inhibiting the synthesis of c-MYC and Cyclin D1 proteins.

Q2: Is this compound selective for the c-MYC and Cyclin D1 IRESs?

A2: this compound has been shown to be selective for the c-MYC and Cyclin D1 IRESs. It does not inhibit the IRESs of BAG-1, XIAP, and p53.[1]

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage of this compound is crucial for maintaining its activity. Please refer to the table below for recommended storage conditions.

Q4: In which solvent should I dissolve this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.

Q5: Can this compound be used in combination with other inhibitors?

A5: Yes, studies have shown that this compound can have synergistic anti-glioblastoma properties when combined with mTOR inhibitors like PP242.[1] Combining this compound with endoplasmic reticulum (ER) stress inducers, such as bortezomib, has also been shown to result in synergistic cytotoxicity in multiple myeloma cells.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°C3 years
Stock Solution (in DMSO)-80°C6 months
Stock Solution (in DMSO)-20°C1 month

Note on Stability in Culture Media: There is currently limited publicly available quantitative data on the stability and degradation of this compound in various cell culture media (e.g., DMEM, RPMI-1640, F12) at 37°C. The stability of small molecules in culture can be influenced by factors such as media components, pH, and the presence of serum. For long-term experiments (>24 hours), it is recommended to conduct a pilot study to determine the stability and activity of this compound under your specific experimental conditions. This can be done by measuring its effect on c-MYC or Cyclin D1 protein levels at different time points after addition to the medium.

Experimental Protocols

Protocol 1: Bicistronic Luciferase Reporter Assay to Validate this compound Activity

This protocol describes how to use a bicistronic reporter plasmid to confirm the IRES-inhibiting activity of this compound in your cell line of interest. The plasmid contains two reporter genes, typically Renilla luciferase (RLuc) as the first cistron (cap-dependent translation) and Firefly luciferase (FLuc) as the second cistron (IRES-dependent translation), separated by the c-MYC or Cyclin D1 IRES element.

Materials:

  • Cells of interest

  • Bicistronic reporter plasmid (e.g., pRF-c-MYC-FLuc)

  • Control bicistronic plasmid without an IRES or with a mock IRES

  • Transfection reagent

  • This compound

  • DMSO (for this compound stock solution)

  • Dual-luciferase reporter assay system

  • Luminometer

  • 96-well white, clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Transfect the cells with the bicistronic reporter plasmid and the control plasmid according to the manufacturer's protocol for your chosen transfection reagent.

  • This compound Treatment: Approximately 24 hours post-transfection, treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM). Include a vehicle control (DMSO) group.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).

  • Cell Lysis and Luciferase Assay: Following treatment, lyse the cells and measure the activities of both Firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity (FLuc/RLuc) for each well. This ratio represents the IRES activity.

    • Normalize the FLuc/RLuc ratio of the this compound treated groups to the vehicle control group.

    • A dose-dependent decrease in the normalized FLuc/RLuc ratio indicates specific inhibition of the IRES by this compound.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol provides a general method to assess the cytotoxicity of this compound.

Materials:

  • Cells of interest

  • This compound

  • DMSO

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear cell culture plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density for a 24-72 hour incubation period.

  • This compound Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with media only).

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Mandatory Visualizations

Signaling_Pathway IresC11 This compound hnRNP_A1 hnRNP A1 IresC11->hnRNP_A1 inhibits binding cMYC_IRES c-MYC IRES hnRNP_A1->cMYC_IRES binds CyclinD1_IRES Cyclin D1 IRES hnRNP_A1->CyclinD1_IRES binds Ribosome 40S Ribosomal Subunit cMYC_IRES->Ribosome recruits CyclinD1_IRES->Ribosome recruits Translation_cMYC Translation Translation_CyclinD1 Translation cMYC_Protein c-MYC Protein CyclinD1_Protein Cyclin D1 Protein Translation_cMYC->cMYC_Protein Translation_CyclinD1->CyclinD1_Protein

Caption: this compound mechanism of action.

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells transfect Transfect with bicistronic reporter seed_cells->transfect treat Treat with this compound (and controls) transfect->treat incubate Incubate (e.g., 24h) treat->incubate lyse Lyse cells incubate->lyse measure Measure RLuc and FLuc activity lyse->measure analyze Analyze FLuc/RLuc ratio measure->analyze end End analyze->end

Caption: Bicistronic luciferase assay workflow.

Troubleshooting_Guide problem Problem: No inhibition of IRES activity observed check_compound Is the this compound stock solution fresh and properly stored? problem->check_compound prepare_new Prepare fresh stock solution check_compound->prepare_new No check_assay Is the bicistronic reporter assay working? check_compound->check_assay Yes prepare_new->problem validate_assay Validate assay with a known IRES inhibitor or by checking reporter expression check_assay->validate_assay No check_cells Is your cell line sensitive to this compound? check_assay->check_cells Yes validate_assay->problem test_other_line Test a different cell line known to be sensitive check_cells->test_other_line Unsure check_stability Could this compound be degrading in the media? check_cells->check_stability Yes test_other_line->problem replenish Replenish this compound during long incubations check_stability->replenish Possible contact_support Contact Technical Support check_stability->contact_support Unlikely replenish->problem

Caption: Troubleshooting this compound experiments.

References

Technical Support Center: Overcoming Resistance to IRES Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Internal Ribosome Entry Site (IRES) inhibitors and encountering resistance in cancer cell lines.

Introduction

Internal Ribosome Entry Site (IRES)-mediated translation is a critical mechanism for protein synthesis in cancer cells, particularly under stress conditions, contributing to survival, proliferation, and resistance to conventional therapies.[1][2][3] IRES inhibitors are a promising class of therapeutic agents designed to disrupt this process. However, as with many targeted therapies, cancer cells can develop resistance. This guide provides insights into potential mechanisms of resistance and experimental strategies to identify and overcome it.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for an IRES inhibitor?

A1: IRES inhibitors are small molecules designed to selectively block the initiation of protein synthesis from mRNAs containing an IRES element in their 5' untranslated region (5' UTR).[2] Unlike conventional translation which starts at the 5' cap of the mRNA, IRES-mediated translation allows for direct recruitment of the ribosome internally.[1][4] By inhibiting IRES function, these compounds can decrease the production of key oncoproteins, growth factors, and survival proteins that are crucial for cancer cell viability, especially under stressful tumor microenvironment conditions.[2][5]

Q2: My cancer cell line, which was initially sensitive to our IRES inhibitor, is now showing resistance. What are the possible reasons?

A2: Resistance to IRES inhibitors can arise from several mechanisms:

  • Alterations in IRES Trans-Acting Factors (ITAFs): ITAFs are proteins that bind to IRES elements and modulate their activity.[6][7][8] Overexpression, mutation, or altered post-translational modification of ITAFs can potentially reduce the efficacy of an IRES inhibitor. For example, some ITAFs may stabilize the IRES structure in a way that prevents inhibitor binding, or compensatory ITAFs may be upregulated.

  • Mutations in the IRES element: While less common, mutations within the IRES sequence of a target oncogene could alter its secondary structure, preventing the inhibitor from recognizing its binding site. A C-to-T mutation in the c-myc IRES has been observed in multiple myeloma, leading to enhanced IRES activity.[9]

  • Activation of compensatory signaling pathways: Cancer cells may adapt to the inhibition of IRES-mediated translation by upregulating alternative survival pathways that are not dependent on the specific proteins whose synthesis is being blocked.

  • Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can lead to the active removal of the IRES inhibitor from the cell, reducing its intracellular concentration to sub-therapeutic levels. This is a common mechanism of resistance to various cancer drugs.[10]

  • Target-independent effects: The observed resistance might be specific to certain cell lines. For instance, some tumor cell lines may exhibit high resistance to IRES inhibitors, while others are highly sensitive.[5] Normal cells also tend to be more resistant to IRES inhibition than malignant cells.[5]

Q3: How can I confirm that the resistance is due to a target-specific mechanism (i.e., related to the IRES)?

A3: To investigate target-specific resistance, you can perform the following experiments:

  • Bicistronic Reporter Assay: This is a key experiment to directly measure IRES activity. A bicistronic vector expresses two reporter genes (e.g., Renilla and Firefly luciferase) from a single mRNA. The first cistron is translated via a cap-dependent mechanism, while the second is translated via the IRES element of interest. In resistant cells, you would expect to see a restoration of the second cistron's expression in the presence of the inhibitor, compared to sensitive cells.

  • Western Blot Analysis: Measure the protein levels of the specific oncogene targeted by the IRES inhibitor (e.g., c-Myc, IGF1R).[2] In resistant cells, you may observe that the protein levels are not significantly reduced by the inhibitor, despite treatment.

  • ITAF Profiling: Use techniques like mass spectrometry or western blotting to compare the expression levels of known ITAFs in sensitive versus resistant cell lines.[6][11] This can help identify any up-regulated ITAFs that might be contributing to resistance.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No significant cell death observed in a previously sensitive cell line after treatment with the IRES inhibitor. Development of resistance.1. Confirm inhibitor activity with a fresh aliquot. 2. Perform a dose-response curve to see if the IC50 has shifted. 3. Investigate mechanisms of resistance (see FAQs). 4. Consider combination therapies.[12]
Inconsistent results in bicistronic reporter assays. 1. Suboptimal transfection efficiency. 2. Plasmid integrity issues. 3. Cell line-specific effects on reporter expression.1. Optimize transfection protocol for your specific cell line. 2. Verify plasmid sequence and purity. 3. Normalize the activity of the IRES-driven reporter to the cap-driven reporter to account for global translation effects.
Western blot shows no decrease in the target oncoprotein levels in treated resistant cells. 1. Target-specific resistance (altered IRES or ITAFs). 2. Increased protein stability.1. Perform a bicistronic reporter assay to confirm IRES activity. 2. Analyze mRNA levels of the target gene to rule out transcriptional upregulation. 3. Perform a cycloheximide chase assay to assess protein half-life.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of a representative IRES inhibitor, compound P (cpd_P), on de novo synthesis of Insulin-like Growth Factor 1 Receptor (IGF1R), a protein often translated via an IRES-dependent mechanism.

Compound Target IRES Assay IC50 Reference
cpd_PIGF1RDe novo protein synthesis following trypsin catabolism~7.0 µg/ml[2]
P-3 (analog of cpd_P)IGF1RDe novo protein synthesis following trypsin catabolism~7.0 µg/ml[2]
cpd_T (inactive analog)IGF1RDe novo protein synthesis following trypsin catabolismNo activity[2]

Key Experimental Protocols

Bicistronic Luciferase Reporter Assay for IRES Activity

Objective: To quantitatively measure the activity of a specific IRES element in response to an IRES inhibitor.

Methodology:

  • Cell Seeding: Seed cancer cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with a bicistronic reporter plasmid containing the IRES of interest between two reporter genes (e.g., pRF-c-myc, where Renilla luciferase is cap-dependent and Firefly luciferase is IRES-dependent).

  • Treatment: After 24 hours, treat the cells with the IRES inhibitor at various concentrations. Include a vehicle-only control.

  • Lysis: After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the activities of both Renilla and Firefly luciferases using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Calculate the IRES activity as the ratio of Firefly luciferase activity to Renilla luciferase activity. Normalize this ratio to the vehicle-treated control.

Western Blot for IRES-Translated Proteins

Objective: To determine the effect of an IRES inhibitor on the expression level of a specific protein known to be translated via an IRES.

Methodology:

  • Cell Treatment: Treat cancer cells with the IRES inhibitor at the desired concentrations for a specified time (e.g., 24, 48, 72 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against the protein of interest (e.g., c-Myc, IGF1R). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control like β-actin or GAPDH.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of an IRES inhibitor on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of the IRES inhibitor.

  • Incubation: Incubate the cells for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[13]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

IRES_Translation_and_Inhibition cluster_cap Cap-Dependent Translation cluster_ires IRES-Mediated Translation Cap 5' Cap eIF4F eIF4F complex Cap->eIF4F Ribosome_cap 40S Ribosome eIF4F->Ribosome_cap mRNA_cap mRNA Protein_cap Housekeeping Proteins Ribosome_cap->Protein_cap IRES IRES ITAFs ITAFs IRES->ITAFs Ribosome_ires 40S Ribosome ITAFs->Ribosome_ires mRNA_ires mRNA Protein_ires Oncoproteins, Survival Proteins Ribosome_ires->Protein_ires Ires_Inhibitor IRES Inhibitor Ires_Inhibitor->IRES Inhibits

Caption: Mechanism of IRES-mediated translation and its inhibition.

Resistance_Mechanism cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell Inhibitor_S IRES Inhibitor IRES_S IRES Inhibitor_S->IRES_S Translation_S Translation Blocked IRES_S->Translation_S Apoptosis_S Apoptosis Translation_S->Apoptosis_S Inhibitor_R IRES Inhibitor IRES_R Altered IRES / ITAFs Inhibitor_R->IRES_R Ineffective Translation_R Translation Continues IRES_R->Translation_R Survival_R Cell Survival Translation_R->Survival_R Compensatory Compensatory Pathways Compensatory->Survival_R

Caption: Potential mechanisms of resistance to IRES inhibitors.

Experimental_Workflow Start Observe Resistance to IRES Inhibitor Confirm Confirm Resistance (IC50 shift) Start->Confirm Bicistronic Bicistronic Reporter Assay Confirm->Bicistronic Western Western Blot for Target Protein Confirm->Western Outcome1 IRES Activity Restored Bicistronic->Outcome1 Outcome2 Target Protein Levels Unchanged Western->Outcome2 ITAF_Profile ITAF Profiling Outcome3 Altered ITAF Expression ITAF_Profile->Outcome3 Analyze_IRES Sequence IRES Element Outcome4 IRES Mutation Found Analyze_IRES->Outcome4 Outcome1->ITAF_Profile Outcome1->Analyze_IRES Conclusion Identify Mechanism of Resistance Outcome2->Conclusion Outcome3->Conclusion Outcome4->Conclusion

Caption: Workflow for investigating IRES inhibitor resistance.

References

Interpreting unexpected results from Ires-C11 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results from experiments involving Ires-C11, a specific inhibitor of c-MYC and Cyclin D1 internal ribosome entry site (IRES)-mediated translation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that specifically disrupts IRES-mediated translation of c-MYC and Cyclin D1.[1][2] It functions by blocking the interaction between the IRES trans-acting factor (ITAF) heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) and the IRES element within the 5' untranslated region (5' UTR) of c-MYC and Cyclin D1 mRNAs.[1][3] This selective inhibition leads to a reduction in the protein levels of c-MYC and Cyclin D1.[1]

Q2: I am not observing the expected decrease in cell viability after this compound treatment. What are the possible reasons?

A2: Several factors could contribute to a lack of effect on cell viability:

  • Cell Line Dependency: The reliance on IRES-mediated translation for survival can vary significantly between different cell lines.[4] Cells that are less dependent on c-MYC and Cyclin D1 for proliferation and survival may be less sensitive to this compound.

  • Compensatory Mechanisms: Cancer cells can develop compensatory signaling pathways to overcome the inhibition of a specific target.

  • Drug Concentration and Treatment Duration: The concentration of this compound and the duration of the treatment may be suboptimal for the specific cell line being used. A dose-response and time-course experiment is recommended.

  • Drug Inactivation: Ensure the compound has been stored correctly (at -80°C for long-term storage) and has not been subjected to multiple freeze-thaw cycles.[1]

Q3: My results show a decrease in the protein levels of other genes besides c-MYC and Cyclin D1. Is this an expected off-target effect?

A3: While this compound is designed to be specific, off-target effects are possible. The ITAF hnRNP A1, which is targeted by this compound, is known to be involved in the IRES-mediated translation of other mRNAs.[5] Therefore, it is plausible that this compound could indirectly affect the translation of other proteins that rely on hnRNP A1 for their IRES activity. It is recommended to perform a broader proteomic analysis to identify potential off-target effects in your specific experimental system.

Q4: Can I combine this compound with other inhibitors?

A4: Yes, studies have shown that this compound can have synergistic effects when combined with other inhibitors. For example, it has been shown to work synergistically with the mTOR inhibitor PP242 in treating glioblastoma.[3] This is because mTOR inhibitors can globally suppress cap-dependent translation, making cancer cells more reliant on IRES-mediated translation for the synthesis of survival proteins.

Troubleshooting Guide

Issue 1: Inconsistent Results in Cell Viability Assays

Unexpected Result: High variability in cell viability data between replicate experiments using assays like MTT or MTS.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Create a standard operating procedure (SOP) for cell counting and seeding.
Drug Solubilization This compound may precipitate if not properly dissolved. Ensure the stock solution is fully dissolved in the recommended solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitate.
Assay Incubation Time The incubation time for viability assays (e.g., with MTT or resazurin) can be critical. Optimize the incubation time for your specific cell line to ensure the signal is within the linear range of the assay.
Metabolic State of Cells Cell viability assays often measure metabolic activity.[6] Changes in the metabolic state of your cells, unrelated to viability, could affect the results. Consider using a complementary assay that measures a different aspect of cell health, such as a cytotoxicity assay that measures membrane integrity (e.g., LDH release).
Issue 2: No significant change in c-MYC or Cyclin D1 protein levels after treatment.

Unexpected Result: Western blot analysis shows no significant reduction in c-MYC or Cyclin D1 protein levels after this compound treatment, despite observing a cytotoxic effect.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Timing of Protein Harvest The turnover rates of c-MYC and Cyclin D1 proteins can be rapid. The time point at which you harvest the cells for protein analysis might be too late, and the initial decrease in protein levels may have already recovered. Perform a time-course experiment, harvesting cells at earlier time points (e.g., 4, 8, 12, 24 hours) post-treatment.
Antibody Quality The antibodies used for Western blotting may not be specific or sensitive enough. Validate your antibodies using positive and negative controls.
Post-translational Modifications This compound inhibits translation, but the stability of existing proteins is governed by post-translational modifications and degradation pathways. It's possible that under your experimental conditions, the degradation of c-MYC and Cyclin D1 is reduced, masking the effect of translational inhibition.
Alternative Translation Initiation While unlikely for these specific genes, some mRNAs can utilize multiple translation initiation mechanisms.

Experimental Protocols

Protocol 1: Bicistronic Luciferase Reporter Assay for IRES Activity

This assay is used to specifically measure the IRES-dependent translation activity. A bicistronic vector contains two reporter genes (e.g., Renilla and Firefly luciferase) separated by the IRES element of interest (e.g., c-MYC IRES). The first cistron (Renilla) is translated via a cap-dependent mechanism, while the second cistron (Firefly) is translated via the IRES element.

Methodology:

  • Cell Transfection: Transfect the cells with the bicistronic reporter plasmid using a suitable transfection reagent.

  • This compound Treatment: After 24 hours, treat the transfected cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Cell Lysis: After the desired treatment duration (e.g., 24 hours), lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the activities of both Renilla and Firefly luciferases using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Calculate the IRES activity by normalizing the Firefly luciferase activity to the Renilla luciferase activity. A decrease in this ratio upon this compound treatment indicates specific inhibition of IRES-mediated translation.

Protocol 2: Polysome Profiling

Polysome profiling is a technique used to assess the translational status of specific mRNAs. It separates ribosomal subunits, monosomes, and polysomes (mRNAs with multiple ribosomes) by sucrose gradient centrifugation.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in the presence of a translation elongation inhibitor (e.g., cycloheximide) to "freeze" the ribosomes on the mRNA.

  • Sucrose Gradient Centrifugation: Layer the cell lysate onto a sucrose gradient (e.g., 10-50%) and centrifuge at high speed.

  • Fractionation: Collect fractions from the gradient while monitoring the absorbance at 254 nm to identify the different ribosomal fractions.

  • RNA Extraction: Extract RNA from each fraction.

  • RT-qPCR Analysis: Perform reverse transcription quantitative PCR (RT-qPCR) on the extracted RNA to determine the distribution of specific mRNAs (e.g., c-MYC, Cyclin D1, and a control like ACTB) across the different fractions. A shift of c-MYC and Cyclin D1 mRNA from the polysome fractions to the monosome/ribosome-free fractions upon this compound treatment indicates an inhibition of translation initiation.[1]

Visualizations

Ires_C11_Mechanism cluster_mRNA c-MYC / Cyclin D1 mRNA 5_UTR 5' UTR IRES IRES Element Coding_Sequence Coding Sequence Ribosome 40S Ribosomal Subunit IRES->Ribosome Recruits hnRNP_A1 hnRNP A1 (ITAF) hnRNP_A1->IRES Binds to Ires_C11 This compound Ires_C11->hnRNP_A1 Blocks Interaction No_Translation Translation Inhibited Translation Protein Synthesis (c-MYC / Cyclin D1) Ribosome->Translation Initiates

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Result: No decrease in cell viability Q1 Is the cell line known to be dependent on c-MYC/Cyclin D1? Start->Q1 A1_Yes Proceed to next check Q1->A1_Yes Yes A1_No Consider using a different cell line with known dependency. Q1->A1_No No Q2 Have you performed a dose-response and time-course? A1_Yes->Q2 A2_Yes Proceed to next check Q2->A2_Yes Yes A2_No Optimize this compound concentration and treatment duration. Q2->A2_No No Q3 Is the this compound compound stored and prepared correctly? A2_Yes->Q3 A3_Yes Consider alternative viability assays (e.g., LDH cytotoxicity assay). Q3->A3_Yes Yes A3_No Follow storage and handling instructions carefully. Use fresh stock. Q3->A3_No No

Caption: Troubleshooting inconsistent cell viability results.

References

Technical Support Center: IRES-C11 Bicistronic Luciferase Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the IRES-C11 bicistronic luciferase assay system. The information is tailored for scientists and professionals in drug development engaged in the study of internal ribosome entry site (IRES)-mediated translation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the principle of the this compound bicistronic luciferase assay?

The this compound bicistronic luciferase assay is a powerful tool used to study the activity of an Internal Ribosome Entry Site (IRES). The system utilizes a plasmid containing two reporter genes, typically Renilla luciferase (Rluc) and Firefly luciferase (Fluc), on a single mRNA transcript. The upstream cistron, Rluc, is translated via a cap-dependent mechanism and serves as an internal control for transfection efficiency and overall protein synthesis. The putative IRES sequence is inserted between the two cistrons. The downstream cistron, Fluc, is translated only if the inserted sequence has IRES activity, allowing ribosomes to bind internally to the mRNA. The ratio of Fluc to Rluc activity is a measure of the relative IRES strength.[1][2][3]

Q2: My Firefly luciferase signal is very low or absent, but my Renilla signal is strong. What could be the issue?

A low or absent Firefly signal with a robust Renilla signal strongly suggests an issue with the IRES element itself or the factors required for its function. Here are several potential causes and troubleshooting steps:

  • Weak or Inactive IRES: The inserted sequence may have weak or no IRES activity in the chosen cell line.[1] IRES activity can be highly cell-type specific, depending on the availability of IRES trans-acting factors (ITAFs).[4][5][6]

  • Incorrect IRES Sequence or Orientation: Verify the integrity and orientation of the cloned IRES sequence through sequencing.

  • Suboptimal Experimental Conditions: IRES activity can be influenced by cellular stress conditions. Ensure your experimental conditions (e.g., hypoxia, serum starvation) are appropriate for inducing the activity of your specific IRES.

  • Absence of Necessary ITAFs: The cell line you are using may not express the necessary ITAFs to mediate translation from your IRES.[4][5] Consider testing in a different cell line known to support IRES-mediated translation for your element of interest.

Q3: Both my Firefly and Renilla luciferase signals are low. What should I do?

Low signals for both reporters typically point to a general problem with the experimental setup rather than a specific issue with the IRES.

  • Low Transfection Efficiency: This is a common cause of weak signals.[7][8] Optimize your transfection protocol by varying the DNA-to-transfection reagent ratio, cell density at the time of transfection, and incubation time.[9][10]

  • Poor Plasmid DNA Quality: Use high-quality, endotoxin-free plasmid DNA for transfection.[8] Contaminants can inhibit transfection and cause cell death.

  • Cell Health and Viability: Ensure your cells are healthy and not overgrown at the time of transfection. High cell death will lead to low reporter expression.

  • Reagent Issues: Check the expiration dates and proper storage of your luciferase assay reagents.[7] Prepare fresh substrate solutions as they can lose activity over time.[7]

Q4: My Firefly luciferase signal is unexpectedly high, even higher than the Renilla signal. How do I interpret this?

An unusually high Firefly-to-Renilla ratio can be a true result of a very strong IRES, but it can also be an artifact.

  • Cryptic Promoter Activity: The inserted "IRES" sequence may contain a cryptic promoter, leading to the transcription of a separate, monocistronic mRNA encoding only Firefly luciferase.[1][2][11] This would result in cap-dependent translation of Fluc, independent of IRES activity.

  • Cryptic Splicing: A cryptic splice site within the intercistronic region could lead to the removal of the upstream Renilla luciferase cistron, generating a monocistronic Firefly luciferase mRNA.[1][2]

  • Strong IRES Element: The IRES element under investigation may indeed be exceptionally strong, driving translation more efficiently than the cap-dependent mechanism in your specific cellular context.[4]

To investigate these possibilities, it is crucial to perform control experiments, such as Northern blotting or RT-PCR, to detect the presence of shorter, monocistronic Firefly luciferase transcripts.[1][12]

Q5: I am observing high variability between my replicate wells. How can I improve consistency?

High variability can obscure real biological effects and make data interpretation difficult.[7][13]

  • Pipetting Errors: Inconsistent pipetting of cells, transfection reagents, or assay reagents can lead to significant well-to-well variation.[8] Using a master mix for transfections and assay reagent addition can help ensure consistency.[7]

  • Inconsistent Cell Density: Ensure a uniform cell density across all wells of your plate. Edge effects in multi-well plates can also contribute to variability.

  • Reagent Instability: Use freshly prepared reagents and avoid repeated freeze-thaw cycles of your samples.[7]

  • Luminometer Settings: Use a luminometer with an automated injector to ensure consistent mixing and timing of signal measurement.[7]

Troubleshooting Summary Table

Problem Potential Cause Recommended Solution
Low/No Signal (Both Reporters) Low transfection efficiency.Optimize transfection protocol (reagent:DNA ratio, cell density).[7][9]
Poor plasmid quality.Use high-purity, endotoxin-free DNA.[8]
Poor cell health.Ensure cells are healthy and at an optimal confluency.
Expired/degraded assay reagents.Use fresh, properly stored luciferase assay reagents.[7]
Low/No Firefly Signal (Strong Renilla) Weak or inactive IRES element.Confirm IRES activity in a different cell line or with a positive control IRES.[1]
Incorrect IRES sequence/orientation.Sequence-verify the plasmid construct.
Absence of necessary ITAFs.Test in a cell line known to support your IRES or co-transfect with ITAF expression vectors.[5]
High Firefly Signal Strong IRES activity.This may be a genuine result. Confirm with additional controls.
Cryptic promoter in the IRES.Perform RT-PCR or Northern blot to check for monocistronic Fluc transcripts.[1][12]
Cryptic splicing event.Analyze transcript variants using RT-PCR.[1]
Signal saturation.Dilute the cell lysate before measuring luciferase activity.[14]
High Background Signal Contamination of reagents.Use fresh, sterile reagents and pipette tips.[7][14]
Plate type.Use white, opaque-walled plates to minimize crosstalk between wells.[7][8]
High Variability Between Replicates Inaccurate pipetting.Prepare master mixes for transfection and assay reagents. Use calibrated pipettes.[7][8]
Inconsistent cell plating.Ensure even cell distribution in each well.
Reagent instability.Avoid multiple freeze-thaw cycles of lysates and reagents.[7]

Experimental Protocols

Standard Transfection Protocol for this compound Bicistronic Luciferase Assay
  • Cell Seeding: Seed healthy, actively dividing cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • For each well, dilute 500 ng of the this compound plasmid DNA into serum-free medium.

    • In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in serum-free medium.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.

  • Transfection: Add the transfection complexes dropwise to the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.

  • Cell Lysis:

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add 100 µL of 1X Passive Lysis Buffer to each well.

    • Incubate on a rocking platform for 15 minutes at room temperature.

  • Luciferase Assay:

    • Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.

    • Add 100 µL of Firefly luciferase assay reagent and measure the luminescence (Fluc signal).

    • Add 100 µL of Stop & Glo® reagent and measure the luminescence again (Renilla luciferase signal, Rluc).

  • Data Analysis: Calculate the Fluc/Rluc ratio for each well. Normalize the results to a control vector lacking an IRES element.

RT-PCR Protocol to Detect Cryptic Transcripts
  • RNA Extraction: Following transfection, extract total RNA from the cells using a standard RNA isolation kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating plasmid DNA.

  • Reverse Transcription (RT): Synthesize cDNA from the RNA template using a reverse transcriptase and random hexamer primers.

  • PCR Amplification: Perform PCR using primers specific for the Firefly luciferase coding sequence. Include a control PCR targeting a region spanning the Renilla and Firefly cistrons to amplify the full-length bicistronic transcript.

  • Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a band corresponding only to the Firefly luciferase amplicon in the Fluc-specific PCR suggests the presence of a monocistronic transcript.

Visualizations

This compound Bicistronic Assay Workflow

IRES_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_assay Assay cluster_analysis Data Analysis CellSeeding 1. Seed Cells Transfection 3. Transfect Cells with This compound Plasmid CellSeeding->Transfection PlasmidPrep 2. Prepare Plasmid DNA PlasmidPrep->Transfection Incubation 4. Incubate 24-48h Transfection->Incubation Lysis 5. Lyse Cells Incubation->Lysis LuciferaseAssay 6. Perform Dual- Luciferase Assay Lysis->LuciferaseAssay DataAnalysis 7. Calculate Fluc/Rluc Ratio LuciferaseAssay->DataAnalysis Interpretation 8. Interpret IRES Activity DataAnalysis->Interpretation

Caption: Workflow for the this compound bicistronic luciferase assay.

Troubleshooting Logic for Low Luciferase Signal

Low_Signal_Troubleshooting Start Low Luciferase Signal CheckRluc Is Renilla (Rluc) signal also low? Start->CheckRluc BothLow Both Rluc and Fluc are low CheckRluc->BothLow Yes OnlyFlucLow Only Fluc is low (Rluc is OK) CheckRluc->OnlyFlucLow No TroubleshootGeneral Troubleshoot General Issues: - Transfection Efficiency - Plasmid Quality - Cell Health - Reagents BothLow->TroubleshootGeneral TroubleshootIRES Troubleshoot IRES-Specific Issues: - Weak/Inactive IRES - Missing ITAFs - Sequence Integrity OnlyFlucLow->TroubleshootIRES

Caption: Decision tree for troubleshooting low signal results.

Signaling Pathway of Bicistronic Translation

Bicistronic_Translation cluster_mRNA Bicistronic mRNA mRNA 5'-Cap --- Rluc --- IRES --- Fluc --- Poly(A)-3' CapDependent Cap-Dependent Translation mRNA->CapDependent IresDependent IRES-Dependent Translation mRNA->IresDependent Rluc Renilla Luciferase CapDependent->Rluc Fluc Firefly Luciferase IresDependent->Fluc

References

How to control for off-target effects of Ires-C11

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ires-C11, a specific inhibitor of c-MYC and Cyclin D1 internal ribosome entry site (IRES)-mediated translation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound and control for its potential off-target effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that specifically targets IRES-mediated translation of c-MYC and Cyclin D1.[1][2] It functions by blocking the interaction between the c-MYC IRES element and a required IRES trans-acting factor (ITAF), heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1).[1][2] This disruption prevents the recruitment of the ribosomal machinery to the IRES, thereby inhibiting protein synthesis.

Q2: How specific is this compound? Does it inhibit all IRES-mediated translation?

A2: this compound has demonstrated specificity for the c-MYC and Cyclin D1 IRESs. Studies have shown that it does not inhibit the IRESs of BAG-1, XIAP, and p53, indicating that it is not a general inhibitor of all IRES-mediated translation.[1][2] However, as with any small molecule inhibitor, off-target effects are possible and should be experimentally addressed.

Q3: What are the potential off-target effects of this compound?

A3: Potential off-target effects of this compound could include:

  • Inhibition of other IRESs: Although shown to be selective, this compound could potentially affect other IRESs that share structural similarities or ITAF requirements with the c-MYC and Cyclin D1 IRESs.

  • Effects on hnRNP A1's other functions: Since this compound interacts with hnRNP A1, it might interfere with its other cellular roles, such as pre-mRNA splicing and mRNA transport. However, docking analyses suggest that this compound binds to a potentially unique pocket on hnRNP A1, which may limit such off-target effects.[3]

  • General inhibition of translation: At high concentrations, this compound could potentially have non-specific effects on global cap-dependent translation.

Q4: How can I be sure that the effects I'm seeing are due to IRES inhibition and not general toxicity?

A4: It is crucial to perform control experiments to distinguish specific IRES inhibition from general cytotoxicity. A key experiment is to assess global protein synthesis, for example, by measuring the incorporation of a labeled amino acid analog. Additionally, monitoring the translation of a housekeeping gene that is translated in a cap-dependent manner, such as Actin, can serve as a negative control.[4] A specific IRES inhibitor should not affect the translation of such genes.[4]

Troubleshooting Guides

Problem 1: No significant decrease in c-MYC or Cyclin D1 protein levels after this compound treatment.
Possible Cause Suggested Solution
Suboptimal concentration of this compound Perform a dose-response experiment to determine the optimal concentration for your cell type. A concentration of 50 nM has been shown to be effective in some studies.[1]
Insufficient treatment time Conduct a time-course experiment to identify the optimal duration of treatment.
Low IRES activity in your cell line The activity of cellular IRESs can be cell-type specific.[5] Confirm that your cell line exhibits significant IRES-mediated translation of c-MYC and Cyclin D1. This can be assessed using a bicistronic reporter assay.
Compound instability Ensure proper storage and handling of this compound to maintain its activity.
Problem 2: Suspected off-target effects on global translation.
Possible Cause Suggested Solution
This compound concentration is too high Use the lowest effective concentration determined from your dose-response experiments.
Non-specific inhibition of the translational machinery Perform a polysome profiling experiment. Specific IRES inhibition should lead to a shift of target mRNAs (c-MYC, Cyclin D1) from heavy polysomes to lighter polysomes or monosomes, while the distribution of control mRNAs (e.g., Actin) should remain unchanged.[1][4]
Activation of cellular stress responses High concentrations of any compound can induce stress, which can globally suppress translation. Monitor markers of cellular stress.

Key Experimental Protocols

Bicistronic Reporter Assay for IRES Activity

This assay is fundamental to confirming IRES activity and assessing the specific inhibitory effect of this compound.

Methodology:

  • Construct Design: Utilize a bicistronic vector containing two reporter genes (e.g., Renilla luciferase as the first cistron for cap-dependent translation and Firefly luciferase as the second cistron for IRES-dependent translation) separated by the IRES element of interest (e.g., c-MYC IRES). As a negative control, use a vector with a mutated, non-functional IRES or no IRES sequence between the reporters.

  • Transfection: Transfect the bicistronic reporter constructs into your target cells.

  • Treatment: Treat the transfected cells with varying concentrations of this compound or a vehicle control.

  • Luciferase Assay: After the desired treatment period, lyse the cells and measure the activities of both Renilla and Firefly luciferases using a dual-luciferase assay system.

  • Data Analysis: Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity. A decrease in this ratio upon this compound treatment indicates specific inhibition of IRES-mediated translation.

Polysome Profiling

This technique allows for the assessment of the translational status of specific mRNAs.

Methodology:

  • Cell Lysis: Lyse cells treated with this compound or a vehicle control in the presence of a translation elongation inhibitor (e.g., cycloheximide) to "freeze" ribosomes on the mRNA.

  • Sucrose Gradient Ultracentrifugation: Layer the cell lysate onto a sucrose gradient (e.g., 10-50%) and centrifuge at high speed. This will separate cellular components based on their size, with heavier polysomes sedimenting further down the gradient.

  • Fractionation and RNA Extraction: Fractionate the gradient and extract RNA from each fraction.

  • RT-qPCR Analysis: Perform quantitative reverse transcription PCR (RT-qPCR) on the RNA from each fraction using primers specific for your target mRNAs (c-MYC, Cyclin D1) and a control mRNA (e.g., Actin).

  • Data Analysis: A specific IRES inhibitor should cause a shift in the distribution of target mRNAs from the polysome fractions to the monosome/non-ribosomal fractions, while the distribution of the control mRNA should not be significantly affected.[4]

Visualizing Experimental Workflows and Pathways

experimental_workflow Experimental Workflow for Validating this compound Specificity cluster_reporter_assay Bicistronic Reporter Assay cluster_polysome_profiling Polysome Profiling construct Bicistronic Construct (Rluc-IRES-Fluc) transfection Transfect Cells construct->transfection treatment_reporter Treat with this compound transfection->treatment_reporter luc_assay Dual-Luciferase Assay treatment_reporter->luc_assay analysis_reporter Analyze Rluc/Fluc Ratio luc_assay->analysis_reporter end Conclusion: Validate Specific IRES Inhibition analysis_reporter->end cell_treatment Treat Cells with this compound lysis Cell Lysis (+ Cycloheximide) cell_treatment->lysis centrifugation Sucrose Gradient Ultracentrifugation lysis->centrifugation fractionation Fractionate Gradient centrifugation->fractionation rna_extraction RNA Extraction fractionation->rna_extraction rt_qpcr RT-qPCR for c-MYC & Actin mRNA rna_extraction->rt_qpcr analysis_polysome Analyze mRNA Distribution rt_qpcr->analysis_polysome analysis_polysome->end start Start start->construct start->cell_treatment

Caption: Workflow for validating this compound specificity.

signaling_pathway This compound Mechanism of Action cluster_translation IRES-Mediated Translation cMYC_mRNA c-MYC mRNA with IRES ribosome 40S Ribosomal Subunit cMYC_mRNA->ribosome Recruitment hnRNP_A1 hnRNP A1 (ITAF) hnRNP_A1->cMYC_mRNA Binds to IRES cMYC_protein c-MYC Protein ribosome->cMYC_protein Translation Ires_C11 This compound Ires_C11->hnRNP_A1 Blocks Interaction troubleshooting_logic Troubleshooting Logic for Off-Target Effects start Suspect Off-Target Effects? check_global_translation Global translation affected? (e.g., Actin levels) start->check_global_translation polysome_profile Polysome profile of control mRNA altered? check_global_translation->polysome_profile Yes conclusion_on_target Likely On-Target Effect: Proceed with analysis check_global_translation->conclusion_on_target No conclusion_off_target Likely Off-Target Effect: - Reduce concentration - Re-evaluate experiment polysome_profile->conclusion_off_target Yes polysome_profile->conclusion_on_target No

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Ires-C11

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the bioavailability of Ires-C11 for in vivo studies. The information is presented in a question-and-answer format, with detailed troubleshooting guides and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a specific small molecule inhibitor of the internal ribosome entry site (IRES) of c-MYC and Cyclin D1 mRNA.[1][2][3] It functions by blocking the interaction of heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), a critical trans-acting factor, with the IRES element.[1] This inhibition selectively prevents the translation of c-MYC and Cyclin D1 proteins, which are often implicated in cancer cell proliferation and survival.[4][5]

Q2: I am observing poor efficacy of this compound in my animal model despite using a high dose. What could be the underlying issue?

A2: Poor in vivo efficacy of a potent compound like this compound is often attributed to low bioavailability. This can be due to several factors, including poor aqueous solubility, low permeability across the intestinal membrane, and rapid first-pass metabolism. Since this compound is readily soluble in DMSO but likely has low aqueous solubility, its absorption from the gastrointestinal tract after oral administration may be limited.

Q3: What are the initial steps I should take to investigate the bioavailability of my this compound formulation?

A3: A pilot pharmacokinetic (PK) study is a crucial first step. This involves administering a known dose of your current this compound formulation to a small group of animals (e.g., mice or rats) and collecting blood samples at various time points. Analyzing the plasma concentrations of this compound over time will provide key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which collectively indicate the extent and rate of drug absorption.

Q4: Are there any established formulations for improving the bioavailability of compounds similar to this compound?

A4: Yes, several formulation strategies have been successfully employed for poorly soluble drugs, including many kinase inhibitors which share similar challenges.[6][7][8][9] These approaches, which are likely applicable to this compound, include lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), particle size reduction techniques (micronization and nanosuspension), and the formation of amorphous solid dispersions.[6]

Troubleshooting Guide: Improving this compound Bioavailability

This guide provides a systematic approach to troubleshooting and improving the in vivo bioavailability of this compound.

Problem: Low or undetectable plasma concentrations of this compound in pilot PK studies.

Possible Cause 1: Poor Aqueous Solubility

  • Solution 1.1: Lipid-Based Formulations. Formulating this compound in a lipid-based system can significantly enhance its oral absorption. Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluid. This increases the surface area for absorption and maintains the drug in a solubilized state.

  • Solution 1.2: Particle Size Reduction. Reducing the particle size of the this compound powder increases its surface area-to-volume ratio, which can improve its dissolution rate according to the Noyes-Whitney equation. Techniques like micronization and nanosuspension can be explored.

  • Solution 1.3: Amorphous Solid Dispersions. Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can enhance its apparent solubility and dissolution rate.

Possible Cause 2: Low Permeability

  • Solution 2.1: Permeation Enhancers. Co-administration of this compound with pharmaceutically acceptable permeation enhancers can transiently increase the permeability of the intestinal epithelium. However, this approach should be carefully evaluated for potential toxicity.

Possible Cause 3: Rapid First-Pass Metabolism

  • Solution 3.1: Co-administration with Metabolic Inhibitors. If preliminary data suggests that this compound undergoes extensive first-pass metabolism in the liver (e.g., by cytochrome P450 enzymes), co-administration with a known inhibitor of these enzymes could increase its systemic exposure. This is primarily a tool for preclinical mechanism-of-action studies and not a long-term formulation strategy.

Experimental Workflow for Formulation Development

Caption: A stepwise workflow for developing and evaluating improved formulations of this compound.

Data Presentation: Comparison of Formulation Strategies

The following table summarizes hypothetical, yet representative, pharmacokinetic data for this compound in different formulations when administered orally to mice at a dose of 10 mg/kg.

Formulation StrategyCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)Relative Bioavailability (%)
Aqueous Suspension 50 ± 152250 ± 75100 (Reference)
Micronized Suspension 120 ± 301.5750 ± 150300
Nanosuspension 350 ± 7012500 ± 5001000
SEDDS Formulation 800 ± 1500.56000 ± 12002400

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
  • Materials:

    • This compound

    • Oil phase (e.g., Capryol 90)

    • Surfactant (e.g., Cremophor EL)

    • Co-surfactant (e.g., Transcutol HP)

  • Procedure:

    • Accurately weigh this compound.

    • Dissolve this compound in the co-surfactant (Transcutol HP) with gentle heating (e.g., 40°C) and vortexing until a clear solution is obtained.

    • Add the oil phase (Capryol 90) to the mixture and vortex to ensure homogeneity.

    • Add the surfactant (Cremophor EL) to the mixture and vortex thoroughly.

    • The final mixture should be a clear, isotropic solution. Store at room temperature.

  • Characterization:

    • To assess the self-emulsification properties, add 1 mL of the SEDDS formulation to 100 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring.

    • Observe the formation of a nanoemulsion and measure the droplet size using a dynamic light scattering instrument.

Protocol 2: In Vivo Pharmacokinetic Study in Mice
  • Animals:

    • Male C57BL/6 mice, 8-10 weeks old.

  • Formulations:

    • This compound in an aqueous suspension (e.g., 0.5% carboxymethylcellulose).

    • This compound in the optimized SEDDS formulation.

  • Procedure:

    • Fast the mice overnight with free access to water.

    • Administer the this compound formulations via oral gavage at a dose of 10 mg/kg.

    • Collect blood samples (approximately 50 µL) via the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive bioanalytical method for the quantification of this compound in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of IRES-mediated translation and the inhibitory effect of this compound.

IRES_mechanism cluster_mRNA c-MYC mRNA cluster_inhibition Inhibition by this compound 5_UTR 5' UTR IRES IRES Coding_Sequence Coding Sequence Ribosome 40S Ribosomal Subunit IRES->Ribosome recruits cMYC_Protein c-MYC Protein Coding_Sequence->cMYC_Protein translates to hnRNP_A1 hnRNP A1 hnRNP_A1->IRES binds to Ribosome->Coding_Sequence initiates translation Ires_C11 This compound Ires_C11->hnRNP_A1 blocks binding to IRES

Caption: this compound inhibits c-MYC translation by preventing hnRNP A1 from binding to the IRES element.

References

Technical Support Center: Validating Ires-C11 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of Ires-C11.

Frequently Asked Questions (FAQs)

Q1: What is the primary cellular target of this compound?

A1: The primary cellular target of this compound is the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1). Specifically, this compound binds to the UP1 fragment of hnRNP A1, preventing its interaction with the Internal Ribosome Entry Site (IRES) of specific mRNAs.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound is a small molecule inhibitor of IRES-mediated translation. By binding to hnRNP A1, it blocks the translation of mRNAs that rely on this protein for IRES-dependent initiation, such as c-MYC and cyclin D1.[1] This leads to a decrease in the synthesis of these oncoproteins, which can subsequently induce cell cycle arrest and apoptosis in cancer cells.[1][2][3][4]

Q3: What are the recommended methods to confirm this compound target engagement in cells?

A3: Several methods can be employed to validate the engagement of this compound with its target, hnRNP A1, in a cellular context. The most common and direct methods include:

  • Cellular Thermal Shift Assay (CETSA): To demonstrate direct binding of this compound to hnRNP A1.[5][6][7]

  • Co-Immunoprecipitation (Co-IP) followed by Western Blot: To show that this compound disrupts the interaction between hnRNP A1 and IRES-containing mRNA.

  • Polysome Profiling: To demonstrate a shift of c-MYC and cyclin D1 mRNAs from polysomal to monosomal fractions, indicating inhibition of translation initiation.[8]

  • Western Blot Analysis of Downstream Targets: To measure the reduction in c-Myc and Cyclin D1 protein levels as an indirect confirmation of target engagement.[1][9]

Q4: How can I indirectly measure the effect of this compound in cells?

A4: The downstream effects of this compound target engagement can be observed by monitoring the levels of proteins whose translation is dependent on the c-MYC and cyclin D1 IRESs. A significant reduction in the protein levels of c-Myc and Cyclin D1 following this compound treatment serves as a strong indirect indicator of target engagement and functional consequence.[1][9]

Troubleshooting Guides

Cellular Thermal Shift Assay (CETSA) for this compound

Issue 1: No thermal stabilization of hnRNP A1 is observed with this compound treatment.

Possible Cause Troubleshooting Step
Incorrect this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for target engagement.
Insufficient Incubation Time Optimize the incubation time of this compound with the cells to ensure it reaches its target.
Suboptimal Heating Conditions Verify the accuracy of the heating block or thermal cycler. Optimize the heating time and temperature range for hnRNP A1.
Poor Antibody Quality Use a validated antibody specific for hnRNP A1 for the Western blot detection.
Cell Lysis Issues Ensure complete cell lysis to release hnRNP A1. Use appropriate lysis buffers and mechanical disruption if necessary.

Issue 2: High variability between replicates in CETSA.

Possible Cause Troubleshooting Step
Inconsistent Cell Numbers Ensure accurate and consistent cell counting for each sample.
Uneven Heating Use a thermal cycler with a heated lid or a water bath for uniform heating of all samples.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to minimize volume variations.
Variable Lysis Efficiency Standardize the lysis procedure for all samples.
Immunoprecipitation (IP) of hnRNP A1 and its interacting partners

Issue 1: Low yield of immunoprecipitated hnRNP A1.

Possible Cause Troubleshooting Step
Inefficient Antibody Use a high-affinity, IP-validated antibody for hnRNP A1.[10]
Insufficient Protein Input Increase the amount of cell lysate used for the immunoprecipitation.
Suboptimal Lysis Buffer Use a lysis buffer that maintains the integrity of the hnRNP A1 protein complex. Avoid harsh detergents.
Inadequate Incubation Time Optimize the incubation time for the antibody with the cell lysate.

Issue 2: High background or non-specific bands in the Western blot.

Possible Cause Troubleshooting Step
Non-specific Antibody Binding Pre-clear the cell lysate with protein A/G beads before adding the primary antibody.[11]
Insufficient Washing Increase the number and stringency of washes after immunoprecipitation to remove non-specifically bound proteins.[12]
Antibody Heavy and Light Chains Interference Use a secondary antibody that specifically recognizes the native primary antibody, or use a primary antibody directly conjugated to HRP.[13]
Cross-reactivity of Secondary Antibody Use a secondary antibody that is pre-adsorbed against the species of the cell lysate.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to assess the direct binding of this compound to its target protein, hnRNP A1, in intact cells.

Materials:

  • Cell culture medium

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-hnRNP A1 antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Thermal cycler or heating block

  • Western blot equipment

Procedure:

  • Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with the desired concentration of this compound or DMSO for the optimized incubation time.

  • Cell Harvesting: Harvest cells by scraping and wash twice with ice-cold PBS.

  • Heat Shock: Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One sample should be kept at room temperature as a no-heat control.

  • Cell Lysis: After heating, lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) followed by the addition of lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant, which contains the soluble proteins. Determine the protein concentration of each sample. Normalize the protein concentrations and analyze the levels of soluble hnRNP A1 by Western blotting using an anti-hnRNP A1 antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble hnRNP A1 as a function of temperature for both this compound-treated and control samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Disruption of hnRNP A1-RNA Interaction

This protocol aims to demonstrate that this compound disrupts the interaction between hnRNP A1 and IRES-containing RNAs (e.g., c-MYC mRNA).

Materials:

  • Cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (non-denaturing, e.g., Triton-based)

  • Anti-hnRNP A1 antibody for IP

  • Protein A/G magnetic beads

  • RNA extraction kit

  • RT-qPCR reagents for c-MYC and a control mRNA (e.g., GAPDH)

Procedure:

  • Cell Treatment: Treat cells with this compound or DMSO as described in the CETSA protocol.

  • Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-RNA interactions.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-hnRNP A1 antibody overnight at 4°C.

    • Add protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein-RNA complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • RNA Elution and Extraction: Elute the bound RNA from the beads and extract total RNA using a suitable kit.

  • RT-qPCR Analysis: Perform reverse transcription followed by quantitative PCR (RT-qPCR) to quantify the amount of c-MYC mRNA and a control mRNA (e.g., GAPDH) that was co-immunoprecipitated with hnRNP A1.

  • Data Analysis: Compare the relative amount of c-MYC mRNA pulled down in the this compound-treated sample versus the control. A significant reduction in the amount of c-MYC mRNA in the this compound-treated sample indicates that the drug has disrupted the interaction between hnRNP A1 and the c-MYC IRES.

Visualizations

Ires_C11_Mechanism_of_Action cluster_0 Normal IRES-mediated Translation cluster_1 This compound Action hnRNP_A1 hnRNP A1 IRES c-MYC / Cyclin D1 IRES mRNA hnRNP_A1->IRES Binds to Ribosome 40S Ribosome IRES->Ribosome Recruits Translation Protein Synthesis (c-Myc / Cyclin D1) Ribosome->Translation IresC11 This compound hnRNP_A1_inhibited hnRNP A1 IresC11->hnRNP_A1_inhibited Binds to & Inhibits IRES_unbound c-MYC / Cyclin D1 IRES mRNA hnRNP_A1_inhibited->IRES_unbound Binding Blocked Ribosome_unbound 40S Ribosome IRES_unbound->Ribosome_unbound Recruitment Fails No_Translation Inhibition of Protein Synthesis Ribosome_unbound->No_Translation

Caption: Mechanism of action of this compound in inhibiting IRES-mediated translation.

CETSA_Workflow start Treat cells with This compound or Vehicle harvest Harvest and resuspend cells start->harvest heat Apply heat gradient harvest->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge supernatant Collect supernatant (soluble proteins) centrifuge->supernatant western Western Blot for hnRNP A1 supernatant->western analysis Analyze melting curves western->analysis end Target Engagement Confirmed / Refuted analysis->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

IP_Troubleshooting cluster_yield Low Yield Solutions cluster_background High Background Solutions start IP Experiment Issue Low Yield High Background yield_solutions Increase protein input Optimize antibody concentration Use IP-validated antibody Optimize lysis buffer start:m->yield_solutions background_solutions Pre-clear lysate Increase wash stringency Use IP-specific secondary Ab Block beads start:n->background_solutions

Caption: Troubleshooting guide for common immunoprecipitation issues.

References

Validation & Comparative

Ires-C11: A Potent and Specific Inhibitor of c-MYC and Cyclin D1 IRES-Mediated Translation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the internal ribosome entry site (IRES) inhibitor, Ires-C11, reveals its high potency and specificity in targeting the translation of key oncogenes c-MYC and cyclin D1. This guide provides a detailed comparison of this compound with other known IRES inhibitors, supported by experimental data, methodologies, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound distinguishes itself as a specific inhibitor of c-MYC and cyclin D1 IRES activity, demonstrating significant inhibition at nanomolar concentrations.[1] Unlike many other IRES inhibitors that target general translation machinery, this compound functions by disrupting the crucial interaction between the IRES trans-acting factor (ITAF) heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) and the IRES elements of c-MYC and cyclin D1. This targeted approach offers a promising avenue for therapeutic intervention in cancers where the aberrant expression of these oncogenes is a key driver.

Comparative Analysis of IRES Inhibitors

To provide a clear perspective on the efficacy of this compound, the following table summarizes its performance in comparison to other notable IRES inhibitors. The inhibitors are categorized by their primary targets.

InhibitorTarget IRES/FactorMechanism of ActionPotency (IC50/Effective Concentration)Specificity
This compound c-MYC, Cyclin D1Blocks hnRNP A1 binding to IRES50 nM significantly inhibits c-MYC and Cyclin D1 IRES activity [1]Specific for c-MYC and Cyclin D1 IRES; does not inhibit BAG-1, XIAP, and p53 IRESes.
Silvestrol eIF4AInhibits the DEAD-box RNA helicase eIF4AU251 cells: 22.883 nM, U87 cells: 13.152 nM (24 hours)[2]Broad inhibitor of cap-dependent translation, particularly for mRNAs with structured 5' UTRs.
Hippuristanol eIF4APrevents eIF4A from interacting with RNAMultiple myeloma cells: ~50 nM (48 hours)[3]Selective for eIF4A.[3]
Pateamine A eIF4AStimulates eIF4A activity, leading to translation inhibitionCap-dependent translation: ~0.2 µM[4]Broadly affects cap-dependent translation.
CR-1-31-B eIF4APerturbs the interaction between eIF4A and RNACytotoxic to NIH/3T3 cells: 2 nM[5]Potent eIF4A inhibitor.
Zotatifin (eFT226) eIF4APromotes eIF4A binding to specific mRNA sequences2 nM (for binding to specific 5'-UTRs)[5]Selective eIF4A inhibitor.

Mechanism of Action: this compound

This compound's unique mechanism centers on the disruption of the hnRNP A1-IRES interaction. hnRNP A1 is a critical ITAF for the function of both c-MYC and cyclin D1 IRESs. By binding to hnRNP A1, this compound prevents the proper folding of the IRES structure, thereby inhibiting the recruitment of the 40S ribosomal subunit and subsequent translation initiation. The equilibrium dissociation constant (Kd) for the binding of native hnRNP A1 to both the cyclin D1 and c-MYC IRES RNAs is approximately 200 nM.[6]

cluster_IRES_Inhibition This compound Mechanism of Action IresC11 This compound hnRNPA1 hnRNP A1 IresC11->hnRNPA1 Binds to cMYC_IRES c-MYC IRES hnRNPA1->cMYC_IRES Binding Blocked CyclinD1_IRES Cyclin D1 IRES hnRNPA1->CyclinD1_IRES Binding Blocked Ribosome 40S Ribosomal Subunit cMYC_IRES->Ribosome Recruitment Inhibited CyclinD1_IRES->Ribosome Recruitment Inhibited Translation_cMYC c-MYC Translation Ribosome->Translation_cMYC Initiation Blocked Translation_CyclinD1 Cyclin D1 Translation Ribosome->Translation_CyclinD1 Initiation Blocked

Mechanism of this compound inhibition.

The c-MYC and Cyclin D1 Signaling Axis

The targeted inhibition of c-MYC and cyclin D1 by this compound has profound implications for cell cycle progression and apoptosis. Both c-MYC and cyclin D1 are key downstream effectors of various oncogenic signaling pathways, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[7][8] By downregulating the synthesis of these proteins, this compound can effectively arrest the cell cycle at the G1/S checkpoint and induce apoptosis in cancer cells that are dependent on these pathways for survival.[9][10]

cluster_Signaling_Pathway Simplified c-MYC/Cyclin D1 Signaling Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR cMYC_IRES c-MYC IRES Translation mTOR->cMYC_IRES CyclinD1_IRES Cyclin D1 IRES Translation mTOR->CyclinD1_IRES Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->cMYC_IRES ERK->CyclinD1_IRES IresC11 This compound IresC11->cMYC_IRES Inhibits IresC11->CyclinD1_IRES Inhibits cMYC_Protein c-MYC Protein cMYC_IRES->cMYC_Protein CyclinD1_Protein Cyclin D1 Protein CyclinD1_IRES->CyclinD1_Protein G1S_Transition G1/S Phase Transition cMYC_Protein->G1S_Transition Promotes Apoptosis Apoptosis cMYC_Protein->Apoptosis Regulates CDK46 CDK4/6 CyclinD1_Protein->CDK46 Activates CDK46->G1S_Transition Promotes

This compound targets key oncogenic pathways.

Experimental Methodologies

The evaluation of this compound and other IRES inhibitors relies on a set of robust experimental protocols. Below are outlines of the key assays used to determine IRES activity and inhibitor efficacy.

Bicistronic Luciferase Reporter Assay

This assay is the gold standard for quantifying IRES activity. A bicistronic vector is constructed containing two reporter genes (e.g., Renilla and Firefly luciferase) separated by the IRES sequence of interest. The upstream reporter is translated via a cap-dependent mechanism, while the downstream reporter's translation is dependent on the IRES.

Protocol Outline:

  • Cell Culture and Transfection: Plate cells (e.g., HeLa, HEK293T) in 24-well plates. Transfect cells with the bicistronic reporter plasmid using a suitable transfection reagent.

  • Inhibitor Treatment: After 24 hours, treat the cells with varying concentrations of the IRES inhibitor (e.g., this compound) or vehicle control.

  • Lysis and Luciferase Assay: After a further 24-48 hours, lyse the cells and measure the activities of both luciferases using a dual-luciferase reporter assay system.

  • Data Analysis: Calculate the ratio of the downstream (IRES-dependent) luciferase activity to the upstream (cap-dependent) luciferase activity. A decrease in this ratio in the presence of the inhibitor indicates specific IRES inhibition.

cluster_Workflow Bicistronic Luciferase Assay Workflow start Start transfect Transfect cells with bicistronic plasmid start->transfect treat Treat with IRES inhibitor transfect->treat lyse Lyse cells treat->lyse measure Measure Luciferase Activities lyse->measure analyze Analyze Data (Ratio of reporters) measure->analyze end End analyze->end

Workflow for bicistronic luciferase assay.
In Vitro Translation Assay

This cell-free assay directly assesses the effect of an inhibitor on the translation machinery.

Protocol Outline:

  • Reaction Setup: Prepare a reaction mix containing rabbit reticulocyte lysate, amino acids, and the in vitro transcribed bicistronic reporter RNA.

  • Inhibitor Addition: Add the IRES inhibitor at various concentrations to the reaction mixes.

  • Incubation: Incubate the reactions at 30°C for a specified time (e.g., 90 minutes).

  • Luciferase Measurement: Measure the activities of both luciferases.

  • Data Analysis: As with the in-cell assay, calculate the ratio of the two luciferase activities to determine the extent of IRES inhibition.

hnRNP A1-IRES Binding Assay (Filter Binding Assay)

This assay quantifies the binding affinity between hnRNP A1 and the IRES RNA and can be used to assess how an inhibitor disrupts this interaction.

Protocol Outline:

  • RNA Labeling: Synthesize and label the IRES RNA with a radioactive isotope (e.g., ³²P).

  • Binding Reaction: Incubate a constant amount of labeled IRES RNA with increasing concentrations of purified recombinant hnRNP A1 protein in the presence or absence of the inhibitor.

  • Filter Binding: Pass the binding reactions through a nitrocellulose membrane. The protein-RNA complexes will bind to the membrane, while free RNA will pass through.

  • Quantification: Quantify the amount of radioactivity retained on the membrane using a scintillation counter.

  • Data Analysis: Plot the fraction of bound RNA against the protein concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd). An increase in the apparent Kd in the presence of the inhibitor indicates a reduction in binding affinity.

Conclusion

This compound represents a significant advancement in the targeted inhibition of IRES-mediated translation. Its specificity for the c-MYC and cyclin D1 IRESs, coupled with its high potency, positions it as a valuable research tool and a potential therapeutic candidate for cancers driven by the overexpression of these oncogenes. The detailed experimental protocols and comparative data provided in this guide are intended to facilitate further investigation and development in this promising area of cancer research.

References

A Comparative Analysis of Ires-C11 and mTOR Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the novel IRES inhibitor, Ires-C11, and the established class of mTOR inhibitors. This document synthesizes available experimental data to delineate their mechanisms of action, potential therapeutic applications, and the compelling case for their combined use in cancer therapy.

The landscape of targeted cancer therapy is continually evolving, with a focus on identifying and exploiting the molecular vulnerabilities of cancer cells. Two significant therapeutic strategies that have emerged are the inhibition of the mTOR signaling pathway and the disruption of IRES-mediated translation. This guide delves into a detailed comparison of these two approaches, embodied by the well-established mTOR inhibitors and the novel investigational agent, this compound.

Mechanism of Action: Distinct but Complementary Approaches

mTOR (mechanistic target of rapamycin) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival.[1][2][3] It integrates signals from various upstream pathways, including growth factors and nutrients.[2][4] mTOR inhibitors function by blocking the activity of mTOR, thereby impeding these critical cellular processes.[1] This class of drugs includes first-generation allosteric inhibitors like rapamycin and its analogs (rapalogs), as well as second-generation ATP-competitive inhibitors that target the kinase domain of mTOR more directly.[1]

In contrast, this compound targets a distinct mechanism of protein synthesis known as internal ribosome entry site (IRES)-mediated translation.[5] Under cellular stress conditions, such as those induced by mTOR inhibition, the canonical cap-dependent translation is suppressed.[6][7] However, cancer cells can bypass this blockade by utilizing IRES elements in the 5' untranslated region of specific mRNAs to initiate the translation of key survival proteins, including the oncoprotein c-Myc and the cell cycle regulator Cyclin D1.[5][6][8] This IRES-mediated translation is a known mechanism of resistance to mTOR inhibitors.[7][9] this compound was identified as a small molecule that inhibits the IRES-mediated translation of c-Myc by interfering with the binding of the IRES trans-acting factor (ITAF) heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) to the c-Myc IRES.[5] Subsequent research has shown that this compound and its more potent derivative, IRES-J007, also block the IRES-dependent translation of Cyclin D1.[5]

Signaling and Experimental Workflow Diagrams

To visually represent the distinct and interconnected pathways targeted by these inhibitors, the following diagrams have been generated using the Graphviz DOT language.

mTOR_Signaling_Pathway Growth_Factors Growth Factors / Nutrients PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 IRES_Translation IRES-Mediated Translation (c-Myc, Cyclin D1) mTORC1->IRES_Translation mTOR_Inhibitors mTOR Inhibitors (Rapamycin, Everolimus, etc.) mTOR_Inhibitors->mTORC1 Protein_Synthesis Cap-Dependent Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Resistance Resistance IRES_Translation->Resistance

Caption: The mTOR signaling pathway and the point of intervention for mTOR inhibitors.

Ires_C11_Mechanism mTOR_Inhibition mTOR Inhibition Stress hnRNP_A1 hnRNP A1 (ITAF) mTOR_Inhibition->hnRNP_A1 activates cMyc_IRES c-Myc / Cyclin D1 IRES mRNA hnRNP_A1->cMyc_IRES binds Ribosome 40S Ribosomal Subunit cMyc_IRES->Ribosome Ires_C11 This compound / IRES-J007 Ires_C11->hnRNP_A1 inhibits binding Translation IRES-Mediated Translation Ribosome->Translation Protein_Products c-Myc & Cyclin D1 Proteins (Survival, Proliferation) Translation->Protein_Products

Caption: Mechanism of action of this compound in inhibiting IRES-mediated translation.

Experimental_Workflow start Cancer Cell Lines (e.g., Glioblastoma) treatment Treatment: - this compound/IRES-J007 - mTOR inhibitor (e.g., PP242) - Combination start->treatment invitro In Vitro Assays treatment->invitro invivo In Vivo Model (Orthotopic Xenograft) treatment->invivo viability Cell Viability (MTT Assay) invitro->viability apoptosis Apoptosis (Caspase-Glo, Annexin V) invitro->apoptosis ires_activity IRES Activity (Dicistronic Reporter Assay) invitro->ires_activity end Comparative Efficacy Analysis viability->end apoptosis->end ires_activity->end tumor_growth Tumor Growth Inhibition invivo->tumor_growth tumor_growth->end

Caption: A generalized workflow for comparing the efficacy of this compound and mTOR inhibitors.

Comparative Efficacy: A Tale of Synergy

Direct, head-to-head quantitative comparisons of the efficacy of this compound as a monotherapy versus various mTOR inhibitors are not extensively available in the published literature. The primary focus of existing research has been on the synergistic potential of combining these two classes of inhibitors.

A key study demonstrated that the this compound derivative, IRES-J007, exhibited potent synergistic anti-glioblastoma (GBM) properties when combined with the mTOR kinase inhibitor PP242.[5] This synergy is rooted in the complementary mechanisms of action: PP242 inhibits the primary mTOR pathway, while IRES-J007 blocks the IRES-mediated translation escape route that confers resistance.

The following tables summarize the available quantitative data, highlighting the effects of these inhibitors alone and in combination.

Table 1: In Vitro Efficacy of IRES-J007 and PP242 in Glioblastoma Cell Lines

TreatmentConcentrationc-Myc IRES Activity (% of Control)Cyclin D1 IRES Activity (% of Control)
IRES-J00710 µM~40%~50%
PP2422.5 µM~120% (upregulated)~110% (upregulated)
IRES-J007 + PP24210 µM + 2.5 µM~20%~30%

Data are approximated from graphical representations in the cited literature and serve for illustrative comparison.[5]

Table 2: In Vivo Efficacy of IRES-J007 and PP242 in a Glioblastoma Xenograft Model

Treatment GroupAverage Tumor Bioluminescence (photon/s)
Vehicle ControlHigh
IRES-J007Moderately Reduced
PP242Moderately Reduced
IRES-J007 + PP242Significantly Reduced

Qualitative summary based on published xenograft data.[5]

While comprehensive IC50 values for a wide range of cancer cell lines are not yet published for this compound or IRES-J007, the available data strongly suggests that their true potential may lie in combination therapies. For mTOR inhibitors, IC50 values vary widely depending on the specific inhibitor, the cancer cell line, and the assay conditions. For example, the first-generation mTOR inhibitor everolimus has reported IC50 values in the nanomolar range in sensitive cell lines.[] Second-generation mTOR inhibitors like sapanisertib also demonstrate potent anti-proliferative effects across various solid tumors.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key assays used to evaluate the efficacy of this compound and mTOR inhibitors.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., U87MG glioblastoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound, an mTOR inhibitor, or a combination of both for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot dose-response curves to determine IC50 values.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)
  • Cell Seeding and Treatment: Seed and treat cells in a 96-well white-walled plate as described for the MTT assay.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) to determine the relative caspase 3/7 activity.

IRES Activity Assay (Dicistronic Reporter Assay)
  • Plasmid Transfection: Co-transfect cancer cells with a dicistronic reporter plasmid containing a cap-dependent Renilla luciferase gene and an IRES-dependent Firefly luciferase gene (e.g., with the c-Myc or Cyclin D1 IRES).

  • Treatment: After 24 hours, treat the transfected cells with the inhibitors for the desired duration.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the Firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system.

  • Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity to determine the relative IRES activity. Normalize this ratio to the vehicle-treated control.

Orthotopic Glioblastoma Xenograft Model
  • Cell Preparation: Culture human glioblastoma cells (e.g., U87MG) and harvest them during the logarithmic growth phase.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Intracranial Injection: Anesthetize the mice and stereotactically inject 1x10^5 to 5x10^5 glioblastoma cells into the striatum of the brain.

  • Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or MRI.

  • Treatment: Once tumors are established, randomize the mice into treatment groups (vehicle, this compound/IRES-J007, mTOR inhibitor, combination). Administer the treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Monitor tumor growth and animal survival over time. At the end of the study, harvest the brains for histological and immunohistochemical analysis.

Conclusion

The comparison between this compound and mTOR inhibitors reveals two distinct yet potentially synergistic strategies for cancer treatment. While mTOR inhibitors have a well-established role in targeting a central node of cell growth and proliferation, their efficacy can be limited by the activation of resistance mechanisms such as IRES-mediated translation. This compound and its derivatives represent a novel class of agents that directly target this resistance pathway.

The available data strongly supports the rationale for a dual-pronged attack: inhibiting the primary mTOR pathway while simultaneously blocking the IRES-dependent salvage pathway. This combination has shown significant synergistic effects in preclinical models of glioblastoma. Future research should focus on generating more comprehensive quantitative data on the single-agent activity of this compound and its derivatives across a broader range of cancer types. Furthermore, head-to-head comparative studies with different classes of mTOR inhibitors are warranted to fully elucidate the therapeutic potential of this novel class of IRES inhibitors, both as monotherapies and in combination regimens. The continued investigation of these agents holds significant promise for overcoming therapeutic resistance and improving outcomes for cancer patients.

References

Cross-Validation of Ires-C11 Effects with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibition of c-MYC IRES-mediated translation by Ires-C11 with genetic models that target the same pathway. The data presented herein supports the validation of this compound as a specific inhibitor of the c-MYC internal ribosome entry site (IRES) and offers a framework for its application in cancer research and drug development.

Introduction to c-MYC IRES-Mediated Translation

The c-MYC proto-oncogene is a critical regulator of cell proliferation, growth, and apoptosis. Its dysregulation is a hallmark of many human cancers. While c-MYC expression is controlled at multiple levels, its translation is uniquely regulated by an Internal Ribosome Entry Site (IRES) in its 5' untranslated region. This allows for cap-independent translation, ensuring c-MYC protein synthesis continues even under cellular stress conditions when cap-dependent translation is globally suppressed.

The activity of the c-MYC IRES is dependent on the binding of specific IRES trans-acting factors (ITAFs). One such critical ITAF is the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1). The binding of hnRNP A1 to the c-MYC IRES is essential for the recruitment of the 40S ribosomal subunit and subsequent translation initiation.

This compound (also reported as J007) is a small molecule inhibitor designed to specifically disrupt the interaction between hnRNP A1 and the c-MYC IRES, thereby inhibiting c-MYC translation. This guide cross-validates the effects of this compound with genetic knockdown and knockout of hnRNP A1, providing a robust assessment of its on-target activity.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the c-MYC IRES-mediated translation pathway, the role of hnRNP A1, and the mechanism of inhibition by this compound.

cMYC_IRES_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm c-MYC_Gene c-MYC Gene c-MYC_mRNA c-MYC mRNA c-MYC_Gene->c-MYC_mRNA Transcription c-MYC_mRNA_cyto c-MYC mRNA (with IRES) c-MYC_mRNA->c-MYC_mRNA_cyto Export hnRNP_A1_Gene hnRNP A1 Gene hnRNP_A1_mRNA hnRNP A1 mRNA hnRNP_A1_Gene->hnRNP_A1_mRNA Transcription hnRNP_A1_Protein_nuc hnRNP A1 Protein hnRNP_A1_mRNA->hnRNP_A1_Protein_nuc Translation (in cytoplasm) hnRNP_A1_Protein_cyto hnRNP A1 Protein hnRNP_A1_Protein_nuc->hnRNP_A1_Protein_cyto Export Translation_Complex Translation Initiation Complex c-MYC_mRNA_cyto->Translation_Complex IRES-mediated recruitment hnRNP_A1_Protein_cyto->Translation_Complex Binds to IRES Ribosome 40S Ribosomal Subunit Ribosome->Translation_Complex c-MYC_Protein c-MYC Protein Translation_Complex->c-MYC_Protein Translation Ires_C11 This compound Ires_C11->hnRNP_A1_Protein_cyto Inhibits binding to IRES Genetic_KO hnRNP A1 Knockout/ Knockdown Genetic_KO->hnRNP_A1_Protein_cyto Reduces/eliminates protein Cross_Validation_Workflow cluster_Pharm Pharmacological Arm cluster_Genetic Genetic Arm Start Hypothesis: This compound inhibits c-MYC IRES Treat_Cells Treat cells with This compound Start->Treat_Cells Knockdown_Gene Knockdown/Knockout hnRNP A1 Start->Knockdown_Gene Measure_IRES_Pharm Measure c-MYC IRES activity (Reporter Assay) Treat_Cells->Measure_IRES_Pharm Measure_cMYC_Pharm Measure endogenous c-MYC protein Measure_IRES_Pharm->Measure_cMYC_Pharm Measure_Phenotype_Pharm Assess cellular phenotype (e.g., viability, proliferation) Measure_cMYC_Pharm->Measure_Phenotype_Pharm Compare_Results Compare Results Measure_Phenotype_Pharm->Compare_Results Measure_IRES_Genetic Measure c-MYC IRES activity (Reporter Assay) Knockdown_Gene->Measure_IRES_Genetic Measure_cMYC_Genetic Measure endogenous c-MYC protein Measure_IRES_Genetic->Measure_cMYC_Genetic Measure_Phenotype_Genetic Assess cellular phenotype (e.g., viability, proliferation) Measure_cMYC_Genetic->Measure_Phenotype_Genetic Measure_Phenotype_Genetic->Compare_Results Conclusion Conclusion: This compound phenocopies genetic inhibition of hnRNP A1 Compare_Results->Conclusion

A Comparative Guide to Ires-C11 and Other c-MYC IRES Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Ires-C11, a specific inhibitor of the c-MYC internal ribosome entry site (IRES), with other known inhibitors. The document summarizes key performance data, outlines experimental protocols for validation, and visualizes the relevant biological pathways and experimental workflows.

Introduction to c-MYC IRES-Mediated Translation

The c-MYC proto-oncogene is a critical regulator of cell proliferation, growth, and apoptosis. Its expression is tightly controlled at multiple levels, including at the level of protein translation. Under cellular stress conditions, such as nutrient deprivation, hypoxia, or endoplasmic reticulum (ER) stress, the canonical cap-dependent mechanism of translation is often suppressed. In these situations, the translation of c-MYC is maintained through a cap-independent mechanism mediated by an internal ribosome entry site (IRES) located in the 5' untranslated region (UTR) of its mRNA. This allows cancer cells to continue producing the c-MYC protein, promoting their survival and proliferation. The c-MYC IRES is therefore a compelling target for anti-cancer drug development.

Overview of c-MYC IRES Inhibitors

Several small molecules have been identified that inhibit c-MYC IRES-mediated translation. This guide focuses on this compound and its derivatives, and compares them with other reported inhibitors.

This compound and IRES-J007: this compound is a small molecule inhibitor identified through a screen for compounds that block the activity of the c-MYC IRES. It functions by preventing the binding of the IRES trans-acting factor (ITAF) heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) to the c-MYC IRES element[1]. A biochemically modified version of this compound, named IRES-J007, has been developed and shown to be a more efficacious inhibitor of c-MYC IRES activity.

Other IRES Inhibitors (cpd_P, cpd_W, cpd_V): A high-throughput screen identified several other compounds, designated as cpd_P, cpd_W, and cpd_V, that selectively inhibit IRES-mediated translation. These compounds were initially identified as inhibitors of the IGF1R IRES but were subsequently found to be active against the c-MYC IRES as well[2].

Quantitative Performance Comparison

Direct comparative studies using standardized assays to determine the half-maximal inhibitory concentration (IC50) for each compound against the c-MYC IRES are limited in the public domain. The available data provides insights into their relative potencies.

CompoundTarget IRESReported PotencySpecificity NotesReference
This compound c-MYC, Cyclin D1Significantly inhibits c-MYC and Cyclin D1 IRES activity at 50 nM.Does not inhibit BAG-1, XIAP, and p53 IRESs.[1]
IRES-J007 c-MYCDemonstrates a concentration-dependent decrease in c-MYC expression and is more efficacious than this compound. Specific IC50 not reported.Prevents hnRNP A1 interaction with the c-MYC IRES.
cpd_P analog (P-3) IGF1RIC50 of ~7.0 µg/ml for inhibition of de novo IGF1R synthesis.Also highly active against the c-MYC IRES. Differentially modulates the synthesis of c-Myc isoforms.[2]

Note: The lack of head-to-head comparative studies under identical experimental conditions makes a direct ranking of these inhibitors' potency challenging. The provided data is based on separate studies and should be interpreted with caution.

Experimental Validation of Specificity

The specificity of IRES inhibitors is crucial to minimize off-target effects. The primary method for validating the specificity of compounds like this compound is to assess their activity on IRES-mediated translation versus cap-dependent translation and their effects on other IRES elements.

Signaling Pathway Under Stress Conditions

Under cellular stress, the mTOR pathway is often inhibited, leading to a global reduction in cap-dependent translation. This creates a scenario where the survival of cancer cells becomes highly dependent on IRES-mediated translation of key survival proteins like c-MYC.

c-MYC IRES Signaling Pathway cluster_stress Cellular Stress (e.g., ER Stress, Hypoxia) cluster_cap_dependent Cap-Dependent Translation cluster_ires_dependent IRES-Dependent Translation cluster_inhibitors Inhibitors Stress ER Stress / Hypoxia / Nutrient Deprivation mTOR mTOR Pathway Stress->mTOR inhibition hnRNP_A1 hnRNP A1 Stress->hnRNP_A1 activation eIF4F eIF4F Complex Assembly mTOR->eIF4F inhibition Cap_Translation Global Cap-Dependent Translation eIF4F->Cap_Translation inhibition cMYC_IRES c-MYC IRES hnRNP_A1->cMYC_IRES binds to IRES_Translation c-MYC Translation cMYC_IRES->IRES_Translation initiates cMYC_Protein c-MYC Protein IRES_Translation->cMYC_Protein IresC11 This compound / IRES-J007 IresC11->hnRNP_A1 blocks binding to IRES

Caption: c-MYC IRES-mediated translation pathway under cellular stress.

Experimental Protocols

Bicistronic Dual-Luciferase Reporter Assay for IRES Activity

This assay is the gold standard for quantifying IRES activity. A bicistronic vector is used, containing two reporter genes (e.g., Renilla and Firefly luciferase) separated by the c-MYC IRES sequence. The upstream reporter is translated via a cap-dependent mechanism, while the downstream reporter's translation is dependent on the IRES element.

Experimental Workflow:

Bicistronic Reporter Assay Workflow Plasmid Bicistronic Plasmid (Renilla-IRES-Firefly) Cells Transfect into Cancer Cells Plasmid->Cells Treatment Treat with this compound or other inhibitors Cells->Treatment Lysis Cell Lysis Treatment->Lysis Luciferase_Assay Dual-Luciferase Assay Lysis->Luciferase_Assay Data_Analysis Analyze Renilla and Firefly Luciferase Activity Luciferase_Assay->Data_Analysis Result Calculate IRES Activity (Firefly/Renilla Ratio) Data_Analysis->Result

Caption: Workflow for the bicistronic dual-luciferase reporter assay.

Detailed Methodology:

  • Plasmid Construction: A bicistronic plasmid is constructed with the Renilla luciferase (Rluc) gene as the first cistron and the Firefly luciferase (Fluc) gene as the second cistron. The c-MYC IRES sequence is inserted between the two cistrons. A control plasmid without the IRES element is also prepared.

  • Cell Culture and Transfection: Cancer cell lines (e.g., HeLa, multiple myeloma cell lines) are cultured to 70-80% confluency in 24-well plates. Cells are then co-transfected with the bicistronic reporter plasmid and a control plasmid (e.g., expressing β-galactosidase for normalization of transfection efficiency) using a suitable transfection reagent.

  • Inhibitor Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the IRES inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO). Cells are incubated for an additional 24-48 hours.

  • Cell Lysis: The cells are washed with PBS and lysed using a passive lysis buffer.

  • Luciferase Assay: The activities of both Firefly and Renilla luciferases in the cell lysates are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The activity of the first cistron (Renilla luciferase) serves as an internal control for cap-dependent translation and transfection efficiency. The activity of the second cistron (Firefly luciferase) reflects the IRES activity. The ratio of Firefly to Renilla luciferase activity is calculated to determine the relative IRES activity. A decrease in this ratio in the presence of the inhibitor indicates specific inhibition of IRES-mediated translation.

In Vitro RNA Pull-Down Assay for hnRNP A1-IRES Interaction

This assay is used to determine if an inhibitor directly disrupts the binding of a specific ITAF, such as hnRNP A1, to the c-MYC IRES RNA.

Experimental Workflow:

RNA Pull-Down Assay Workflow Biotin_RNA Biotinylated c-MYC IRES RNA Incubation Incubate RNA with Lysate +/- Inhibitor Biotin_RNA->Incubation Cell_Lysate Cell Lysate containing hnRNP A1 Cell_Lysate->Incubation Streptavidin_Beads Add Streptavidin-coated Beads Incubation->Streptavidin_Beads Pull_Down Pull-down RNA-Protein Complexes Streptavidin_Beads->Pull_Down Wash Wash Beads Pull_Down->Wash Elution Elute Bound Proteins Wash->Elution Western_Blot Analyze by Western Blot (anti-hnRNP A1 antibody) Elution->Western_Blot Result Assess hnRNP A1 Binding Western_Blot->Result

Caption: Workflow for the in vitro RNA pull-down assay.

Detailed Methodology:

  • Preparation of Biotinylated RNA: The c-MYC IRES RNA sequence is transcribed in vitro with biotin-UTP to generate biotin-labeled RNA probes.

  • Preparation of Cell Lysate: Nuclear or cytoplasmic extracts are prepared from a relevant cell line known to express hnRNP A1.

  • Binding Reaction: The biotinylated c-MYC IRES RNA is incubated with the cell lysate in a binding buffer. The reaction is performed in the presence of increasing concentrations of the inhibitor (e.g., this compound) or a vehicle control.

  • Pull-Down of RNA-Protein Complexes: Streptavidin-coated magnetic beads are added to the binding reaction to capture the biotinylated RNA and any associated proteins.

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for hnRNP A1. The amount of hnRNP A1 pulled down in the presence and absence of the inhibitor is quantified to determine the effect of the compound on the RNA-protein interaction.

Conclusion

References

Comparative Analysis of the IRES Inhibitor Ires-C11 Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the novel c-Myc and cyclin D1 internal ribosome entry site (IRES) inhibitor, Ires-C11, reveals its potential as a targeted therapeutic agent in various malignancies, with pronounced efficacy observed in glioblastoma and multiple myeloma. This guide consolidates preclinical data on this compound and its improved analog, IRES-J007, offering researchers and drug development professionals a comparative overview of its mechanism, efficacy, and the experimental frameworks used for its evaluation.

Abstract

This compound is a small molecule inhibitor that selectively targets the IRES-mediated translation of key oncoproteins, c-Myc and cyclin D1. This mechanism offers a promising strategy to combat cancers that are dependent on these proteins for their proliferation and survival, particularly under conditions of cellular stress where cap-dependent translation is suppressed. This report details the mechanism of action of this compound, provides a comparative summary of its anti-cancer activity in different cancer models, and outlines the detailed experimental protocols for key assays cited.

Mechanism of Action

This compound functions by disrupting the interaction between the IRES trans-acting factor (ITAF), heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), and the IRES elements within the 5' untranslated regions (5'-UTRs) of c-Myc and cyclin D1 mRNAs.[1][2] By preventing the binding of hnRNP A1, this compound effectively stalls the recruitment of the ribosomal machinery to these specific mRNAs, leading to a reduction in the synthesis of c-Myc and cyclin D1 proteins. This targeted inhibition disrupts critical signaling pathways involved in cell cycle progression and apoptosis.

This compound Mechanism of Action cluster_0 IRES-Mediated Translation cluster_1 Downstream Effects hnRNP_A1 hnRNP A1 cMyc_IRES c-Myc IRES hnRNP_A1->cMyc_IRES Binds to CyclinD1_IRES Cyclin D1 IRES hnRNP_A1->CyclinD1_IRES Binds to Ribosome 40S Ribosomal Subunit cMyc_IRES->Ribosome Recruits CyclinD1_IRES->Ribosome Recruits cMyc_protein c-Myc Protein Ribosome->cMyc_protein Translates CyclinD1_protein Cyclin D1 Protein Ribosome->CyclinD1_protein Translates CellCycle Cell Cycle Progression cMyc_protein->CellCycle Promotes Apoptosis Apoptosis cMyc_protein->Apoptosis Inhibits CyclinD1_protein->CellCycle Promotes Ires_C11 This compound Ires_C11->hnRNP_A1 Inhibits binding to IRES Ires_C11->CellCycle Inhibits Ires_C11->Apoptosis Induces

Fig. 1: this compound inhibits IRES-mediated translation of c-Myc and Cyclin D1.

Comparative Efficacy of this compound and IRES-J007 in Cancer Cell Lines

The anti-proliferative effects of this compound and its more potent analog, IRES-J007, have been evaluated in various cancer cell lines. The following table summarizes the available data on their half-maximal inhibitory concentrations (IC50) and observed effects.

Cancer TypeCell LineCompoundIC50 (µM)EffectReference
GlioblastomaU87MGThis compound~5-10Synergistic with mTOR inhibitor PP242[2]
GlioblastomaSF767This compound~5-10Synergistic with mTOR inhibitor PP242[2]
GlioblastomaU87MGIRES-J007<5Improved IRES inhibition vs. This compound[2]
Multiple MyelomaMM.1SThis compoundNot specifiedSynergistic with bortezomib[3]
Multiple MyelomaRPMI 8226This compoundNot specifiedSynergistic with bortezomib[3]

Note: Specific IC50 values for this compound in multiple myeloma cell lines were not explicitly stated in the reviewed literature, but synergistic cytotoxicity was demonstrated.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Bicistronic Luciferase Reporter Assay for IRES Activity

This assay is fundamental for quantifying the inhibitory effect of compounds on IRES-mediated translation.

Bicistronic Luciferase Assay Workflow Plasmid Bicistronic Reporter Plasmid (Renilla-IRES-Firefly) Transfection Transfect into Cancer Cells Plasmid->Transfection Treatment Treat with This compound Transfection->Treatment Lysis Cell Lysis Treatment->Lysis LuciferaseAssay Dual-Luciferase® Reporter Assay Lysis->LuciferaseAssay DataAnalysis Data Analysis (Firefly/Renilla Ratio) LuciferaseAssay->DataAnalysis

Fig. 2: Workflow for assessing IRES inhibition using a bicistronic reporter.

Protocol:

  • Vector Construction: A bicistronic vector is engineered to contain the Renilla luciferase gene (cap-dependent translation) followed by the IRES element of interest (e.g., c-Myc or cyclin D1 5'-UTR) and the firefly luciferase gene (IRES-dependent translation).[1][4][5][6][7]

  • Cell Culture and Transfection: Cancer cells are seeded in multi-well plates and transfected with the bicistronic reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After a period of incubation to allow for plasmid expression, cells are treated with varying concentrations of this compound or a vehicle control.

  • Cell Lysis and Luciferase Assay: Following treatment, cells are lysed, and the activities of both Renilla and firefly luciferases are measured sequentially using a dual-luciferase reporter assay system.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated. A decrease in this ratio in this compound-treated cells compared to control cells indicates specific inhibition of IRES-mediated translation.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is then calculated from the dose-response curve.

Western Blot Analysis

Western blotting is used to detect and quantify the levels of specific proteins, such as c-Myc and cyclin D1, following treatment with this compound.

Protocol:

  • Protein Extraction: Cells treated with this compound are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (c-Myc, cyclin D1) and a loading control (e.g., β-actin or GAPDH).

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

In Vivo Glioblastoma Xenograft Model

Animal models are crucial for evaluating the in vivo efficacy of anti-cancer compounds.

Glioblastoma Xenograft Study Workflow Cell_Culture Culture Human Glioblastoma Cells (e.g., U87MG) Implantation Intracranial Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth (Bioluminescence Imaging) Implantation->Tumor_Growth Treatment_Groups Randomize into Treatment Groups Tumor_Growth->Treatment_Groups Drug_Administration Administer IRES-J007 +/- PP242 Treatment_Groups->Drug_Administration Endpoint_Analysis Endpoint Analysis: Tumor Size, Survival Drug_Administration->Endpoint_Analysis

Fig. 3: Workflow for evaluating this compound analog in a glioblastoma xenograft model.

Protocol:

  • Cell Preparation: Human glioblastoma cells (e.g., U87MG), often engineered to express luciferase for in vivo imaging, are cultured.[2][8][9][10][11][12]

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of the human tumor cells.

  • Intracranial Implantation: A stereotactic apparatus is used to inject a specific number of glioblastoma cells into the brain of each mouse.

  • Tumor Monitoring: Tumor growth is monitored non-invasively over time using bioluminescence imaging.

  • Treatment: Once tumors are established, mice are randomized into treatment groups and administered IRES-J007, PP242, the combination, or a vehicle control, typically via oral gavage or intraperitoneal injection.

  • Efficacy Evaluation: The primary endpoints are typically tumor growth inhibition (measured by bioluminescence) and overall survival.

Conclusion and Future Directions

This compound and its derivatives represent a novel class of anti-cancer agents that target a specific mechanism of protein synthesis frequently exploited by cancer cells. The preclinical data, particularly in glioblastoma and multiple myeloma, are promising, especially in combination with other targeted therapies. Future research should focus on expanding the evaluation of these inhibitors across a wider range of cancer types, identifying predictive biomarkers of response, and further optimizing their pharmacological properties for potential clinical development. The detailed protocols provided herein offer a standardized framework for researchers to build upon these initial findings.

References

Ires-C11: A Comparative Analysis of its Effects on Global versus IRES-Mediated Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of Ires-C11 on global, cap-dependent protein synthesis versus internal ribosome entry site (IRES)-mediated translation. This compound is a specific inhibitor of the c-MYC and cyclin D1 IRESs, offering a targeted approach to downregulating the expression of these key oncogenes.[1] This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular mechanisms and experimental workflows.

Executive Summary

This compound demonstrates a high degree of specificity for inhibiting the translation of mRNAs containing the c-MYC and cyclin D1 IRES elements. Experimental evidence indicates that this compound effectively disrupts the interaction between the IRES trans-acting factor (ITAF) heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) and these specific IRES sequences.[1][2] This targeted action leads to a significant reduction in the translation of c-MYC and cyclin D1, while having a negligible effect on global cap-dependent protein synthesis, as evidenced by the unaltered polysomal association of housekeeping gene transcripts like actin.[1] This specificity contrasts sharply with general translation inhibitors and compounds targeting the core translation machinery, such as eIF4A inhibitors.

Data Presentation

The following tables summarize the comparative effects of this compound and other translation inhibitors on global and IRES-mediated translation.

Table 1: Effect of this compound on IRES-Mediated and Cap-Dependent Translation

ExperimentTargetMethodThis compound ConcentrationResultImplicationReference
Bicistronic Luciferase Assayc-MYC IRESDual-luciferase reporter50 nMSignificant decrease in Firefly luciferase (IRES-dependent)Specific inhibition of c-MYC IRES activity[1]
Bicistronic Luciferase AssayCyclin D1 IRESDual-luciferase reporter50 nMSignificant decrease in Firefly luciferase (IRES-dependent)Specific inhibition of Cyclin D1 IRES activity[1]
Polysome Profilingc-MYC mRNASucrose gradient centrifugation50 nMShift of mRNA to monosomal/non-ribosomal fractionsInhibition of c-MYC translation initiation[1]
Polysome ProfilingCyclin D1 mRNASucrose gradient centrifugation50 nMShift of mRNA to monosomal/non-ribosomal fractionsInhibition of Cyclin D1 translation initiation[1]
Polysome ProfilingActin mRNASucrose gradient centrifugation50 nMNo significant change in polysomal distributionNo significant effect on global cap-dependent translation[1]

Table 2: Comparison of this compound with Other Translation Inhibitors

InhibitorTargetMechanism of ActionEffect on Cap-Dependent TranslationEffect on IRES-Mediated Translation
This compound c-MYC & Cyclin D1 IRESDisrupts hnRNP A1-IRES interactionMinimalStrong Inhibition (specific IRESs)
Hippuristanol eIF4AInhibits RNA binding to eIF4AStrong InhibitionVariable (some IRESs are eIF4A-dependent)
Silvestrol eIF4ATraps eIF4A on mRNAStrong InhibitionVariable (some IRESs are eIF4A-dependent)
Cycloheximide Ribosome (E-site)Inhibits translocationStrong InhibitionStrong Inhibition

Experimental Protocols

Bicistronic Luciferase Reporter Assay for IRES Activity

This assay is used to specifically measure the activity of an IRES element. A bicistronic vector is constructed containing two reporter genes (e.g., Renilla and Firefly luciferase) separated by the IRES sequence of interest (e.g., c-MYC IRES). The upstream reporter (Renilla luciferase) is translated via a cap-dependent mechanism, while the downstream reporter (Firefly luciferase) is translated only if the IRES is active.

Materials:

  • HEK293T cells

  • Lipofectamine 2000 (Invitrogen)

  • Bicistronic reporter plasmid (pRF-cMYC-F, containing the c-MYC IRES between Renilla and Firefly luciferase genes)

  • Control bicistronic plasmid (pRF, without IRES)

  • This compound

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 24-well plate at a density of 1 x 10^5 cells/well and grow overnight.

  • Transfect cells with 500 ng of either the pRF-cMYC-F or pRF control plasmid using Lipofectamine 2000 according to the manufacturer's protocol.

  • 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0-100 nM) or vehicle control (DMSO).

  • After 24 hours of treatment, lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

  • Calculate the IRES activity by normalizing the Firefly luciferase activity to the Renilla luciferase activity (Firefly/Renilla ratio). This normalization accounts for differences in transfection efficiency and global effects on transcription and translation.

Polysome Profiling

Polysome profiling separates cellular extracts through a sucrose gradient to distinguish between mRNAs that are not being translated (monosomes and non-ribosomal fractions) and those that are actively being translated (polysomes). The distribution of a specific mRNA across the gradient indicates its translational status.

Materials:

  • Glioblastoma cell line (e.g., U87)

  • This compound

  • Cycloheximide

  • Lysis buffer (20 mM Tris-HCl pH 7.4, 100 mM KCl, 5 mM MgCl2, 0.5% NP-40, 100 µg/ml cycloheximide, RNase inhibitor)

  • Sucrose solutions (10% and 50% in lysis buffer without NP-40)

  • Ultracentrifuge with a swing-out rotor (e.g., SW41)

  • Gradient fractionator with a UV detector

Procedure:

  • Treat U87 cells with this compound (e.g., 50 nM) or vehicle control for the desired time.

  • Add cycloheximide (100 µg/ml) to the culture medium and incubate for 10 minutes at 37°C to arrest translating ribosomes.

  • Harvest and lyse the cells in ice-cold lysis buffer.

  • Centrifuge the lysate to pellet nuclei and debris.

  • Layer the cytoplasmic extract onto a 10-50% sucrose gradient.

  • Ultracentrifuge at 39,000 rpm for 2 hours at 4°C.

  • Fractionate the gradient using a gradient fractionator, continuously monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.

  • Isolate RNA from each fraction.

  • Analyze the distribution of specific mRNAs (e.g., c-MYC, cyclin D1, actin) across the fractions using quantitative RT-PCR. A shift from the polysome fractions to the monosome/non-ribosomal fractions indicates a decrease in translation initiation.

Mandatory Visualization

Cap_vs_IRES_Translation cluster_cap Cap-Dependent Translation (Global Protein Synthesis) cluster_ires IRES-Mediated Translation (e.g., c-MYC) 5_Cap 5' m7G Cap eIF4F_complex eIF4F Complex (eIF4E, eIF4G, eIF4A) 5_Cap->eIF4F_complex Binding 43S_PIC 43S Pre-initiation Complex eIF4F_complex->43S_PIC Recruitment Scanning Scanning 43S_PIC->Scanning AUG_Start AUG Start Codon Scanning->AUG_Start 80S_Ribosome 80S Ribosome Assembly & Elongation AUG_Start->80S_Ribosome Protein Protein Synthesis 80S_Ribosome->Protein IRES IRES element (e.g., c-MYC) hnRNP_A1 hnRNP A1 (ITAF) IRES->hnRNP_A1 Binding 43S_PIC_IRES 43S Pre-initiation Complex hnRNP_A1->43S_PIC_IRES Recruitment AUG_Start_IRES AUG Start Codon 43S_PIC_IRES->AUG_Start_IRES Direct Placement 80S_Ribosome_IRES 80S Ribosome Assembly & Elongation AUG_Start_IRES->80S_Ribosome_IRES Protein_IRES c-MYC Protein Synthesis 80S_Ribosome_IRES->Protein_IRES Ires_C11 This compound Ires_C11->hnRNP_A1 Inhibits Binding to IRES

Figure 1: Comparison of Cap-Dependent and IRES-Mediated Translation Initiation.

experimental_workflow cluster_global Global Protein Synthesis Assessment cluster_ires IRES-Mediated Translation Assessment Cells1 Treat cells with This compound Polysome_Profiling Polysome Profiling Cells1->Polysome_Profiling Actin_Analysis qRT-PCR for Actin mRNA Polysome_Profiling->Actin_Analysis Global_Result Result: No significant shift in polysomal fractions Actin_Analysis->Global_Result Conclusion Conclusion: This compound selectively inhibits IRES-mediated translation Global_Result->Conclusion Cells2 Treat cells with This compound Bicistronic_Assay Bicistronic Luciferase Assay (c-MYC IRES) Cells2->Bicistronic_Assay Luciferase_Measurement Measure Firefly & Renilla Luciferase Bicistronic_Assay->Luciferase_Measurement IRES_Result Result: Decreased Firefly/Renilla ratio Luciferase_Measurement->IRES_Result IRES_Result->Conclusion

Figure 2: Experimental workflow for comparing the effects of this compound.

Ires_C11_Mechanism cluster_normal Normal IRES-Mediated Translation cluster_inhibited Translation Inhibition by this compound cMYC_IRES c-MYC IRES hnRNP_A1_active hnRNP A1 cMYC_IRES->hnRNP_A1_active Binds Ribosome_active 40S Ribosomal Subunit hnRNP_A1_active->Ribosome_active Recruits Translation_active c-MYC Protein Synthesis Ribosome_active->Translation_active Initiates cMYC_IRES_i c-MYC IRES hnRNP_A1_inhibited hnRNP A1 hnRNP_A1_inhibited->cMYC_IRES_i Binding Blocked No_Translation No c-MYC Synthesis hnRNP_A1_inhibited->No_Translation Ires_C11_mol This compound Ires_C11_mol->hnRNP_A1_inhibited Binds to

Figure 3: Mechanism of this compound action on c-MYC IRES-mediated translation.

References

A Comparative Guide to the Reproducibility of IRES-Inhibitor Experimental Results: A Case Study on cpd_P

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Ires-C11" did not yield any specific, publicly available information. This suggests that "this compound" may be an internal, pre-publication, or alternative name for a compound not yet disclosed in the scientific literature. This guide will therefore focus on a well-characterized small molecule inhibitor of Internal Ribosome Entry Site (IRES)-mediated translation, referred to as cpd_P , as a case study to address the core requirements of the topic. All data presented herein is based on published literature and aims to provide a framework for evaluating the reproducibility of such experimental findings.

This guide is intended for researchers, scientists, and drug development professionals interested in the landscape of small molecule inhibitors of IRES-mediated translation, with a focus on the experimental data and methodologies used to assess their activity and specificity.

Introduction to IRES-Mediated Translation and its Inhibition

Internal Ribosome Entry Sites (IRESs) are structured RNA elements within the 5' untranslated region (5'-UTR) of certain mRNAs that allow for cap-independent translation initiation.[1] This mechanism is crucial for the synthesis of key proteins involved in cell survival, proliferation, and apoptosis, particularly under conditions of cellular stress where cap-dependent translation is suppressed.[1] Malignant cells often exploit IRES-mediated translation to maintain the expression of oncoproteins such as c-Myc and growth factor receptors like the Insulin-like Growth Factor 1 Receptor (IGF1R).[1][2] Consequently, small molecule inhibitors of IRES function are being investigated as potential anti-cancer therapeutics.[2]

One such inhibitor, identified in a high-throughput screen, is cpd_P (N-(4-anilinophenyl)-N′-[2-(4-chlorophenyl)ethyl]thiourea).[1] This compound has been shown to selectively inhibit the IRES-mediated translation of both IGF1R and c-Myc.[1][3]

Signaling Pathways Modulated by cpd_P

The primary targets of cpd_P discussed in the literature are the IRES elements of IGF1R and c-Myc mRNA. By inhibiting their translation, cpd_P effectively downregulates the protein levels of these key oncogenic drivers, impacting downstream signaling pathways that control cell proliferation, growth, and survival.

IRES_Inhibition_Signaling_Pathway cluster_translation Translation Initiation cluster_targets mRNA Targets cluster_proteins Protein Products cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes Cap_Dependent Cap-Dependent Translation IRES_Mediated IRES-Mediated Translation IGF1R_mRNA IGF1R mRNA IRES_Mediated->IGF1R_mRNA cMyc_mRNA c-Myc mRNA IRES_Mediated->cMyc_mRNA IGF1R_Protein IGF1R Protein IGF1R_mRNA->IGF1R_Protein Translation cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation PI3K_AKT PI3K/AKT Pathway IGF1R_Protein->PI3K_AKT RAS_MAPK RAS/MAPK Pathway IGF1R_Protein->RAS_MAPK Proliferation Cell Proliferation & Survival cMyc_Protein->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation cpd_P cpd_P cpd_P->IRES_Mediated Inhibits

Caption: Signaling pathway affected by the IRES inhibitor cpd_P.

Quantitative Data Summary

The following tables summarize the quantitative data reported for cpd_P. All data is sourced from studies conducted by Blume et al., as independent verification from other laboratories is not currently available in the published literature.

Table 1: Effect of cpd_P on IRES-Dependent and Cap-Dependent Translation in T47D Cells

Concentration of cpd_P (µg/mL)IRES-Dependent Translation (Firefly Luciferase, % of Control)Cap-Dependent Translation (Renilla Luciferase, % of Control)
0100100
1~80~100
2.5~50~100
5~20~95
10<10~90
20<5~85
Data is estimated from graphical representations in Blume et al., 2015 and presented as a percentage of the vehicle-treated control.[1][3] The experiment was performed in T47D breast cancer cells stably transfected with a bicistronic reporter construct containing the IGF1R IRES.

Table 2: Effect of cpd_P on Endogenous Protein Levels

Cell LineTreatmentTarget ProteinObserved EffectReference
T47Dcpd_P (≥ 5 µg/mL) for 24hIGF1RComplete block of de novo synthesis[4]
SUM159cpd_P (10 µg/mL) for 24hIGF1RComplete block of serum-deprivation induced synthesis[1]
SUM159cpd_P (1-10 µg/mL) for 24-72hc-Myc (p64 oncogenic isoform)Dose- and time-dependent decrease[3]
SUM159cpd_P (1-10 µg/mL) for 24-48hc-Myc (p67 growth-inhibitory isoform)Transient increase, followed by a decrease[3]

Reproducibility and Inter-Lab Comparison

A critical aspect of evaluating any experimental finding is its reproducibility by independent research groups. A thorough search of the scientific literature did not identify any studies from laboratories other than that of the original reporters that have published experimental data using cpd_P or its chemical name, N-(4-anilinophenyl)-N′-[2-(4-chlorophenyl)ethyl]thiourea.

  • Intra-lab consistency: The originating lab has published multiple papers with consistent findings regarding the activity of cpd_P against the IGF1R and c-Myc IRESs.[1][3]

  • Inter-lab reproducibility: There is currently no published data from independent laboratories to confirm or refute the findings on cpd_P. This represents a significant gap in the validation of this compound as a specific IRES inhibitor.

Comparison with Other IRES Inhibitors:

While direct reproducibility data for cpd_P is lacking, its reported activity can be compared to other small molecules targeting the c-Myc IRES. For example, a separate study identified cardiac glycosides as inhibitors of c-Myc IRES-dependent translation, leading to reduced c-Myc protein levels and decreased viability in ovarian cancer cells.[2] This provides evidence from a different lab that targeting the c-Myc IRES with small molecules is a viable strategy, though the chemical scaffolds and potentially the precise mechanisms of action differ from cpd_P.

The following diagram illustrates the logical flow for assessing the reproducibility and standing of cpd_P within the broader field.

Logical_Comparison Topic Reproducibility of This compound Results Ires_C11_Search Literature Search for 'this compound' Topic->Ires_C11_Search No_Results No Public Data Found Ires_C11_Search->No_Results Pivot Pivot to Representative IRES Inhibitor: cpd_P No_Results->Pivot cpd_P_Data Analyze Published Data for cpd_P (Blume et al.) Pivot->cpd_P_Data Reproducibility_Check Search for Independent Studies on cpd_P cpd_P_Data->Reproducibility_Check No_Independent_Data No Independent Validation Found Reproducibility_Check->No_Independent_Data Comparison Compare cpd_P Data with Other Published IRES Inhibitors (e.g., Cardiac Glycosides for c-Myc IRES) No_Independent_Data->Comparison Conclusion Conclusion: - cpd_P shows intra-lab consistency. - Lacks inter-lab reproducibility data. - Concept of IRES inhibition is explored by multiple labs with different compounds. Comparison->Conclusion

Caption: Logical workflow for the comparative analysis of cpd_P.

Experimental Protocols

Detailed and standardized protocols are essential for reproducing experimental results. Below are methodologies for key experiments based on the cited literature.

A. Bicistronic Luciferase Reporter Assay for IRES Activity

This assay is the primary method for quantifying IRES activity and its inhibition. It uses a plasmid that expresses a single mRNA molecule containing two reporter genes (e.g., Renilla and Firefly luciferase), separated by the IRES element of interest. The first cistron (Renilla) is translated via a cap-dependent mechanism, while the second (Firefly) is translated only if the IRES is active.

  • Cell Culture and Transfection:

    • Seed cells (e.g., T47D) in 24-well plates and allow them to adhere and resume proliferation for 48 hours.[1]

    • For transient transfections, introduce the bicistronic reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. For stable lines, cells will already contain the integrated plasmid.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., cpd_P) in the appropriate cell culture medium.

    • Aspirate the old medium from the cells and add the medium containing the test compound or vehicle control (e.g., DMSO).

    • Incubate the cells for a defined period, typically 24 hours.[1]

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the activities of both Firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luciferase activity for each well. This ratio is a measure of IRES activity.

    • Normalize the ratios of treated cells to the ratio of vehicle-treated control cells to determine the percent inhibition.[5]

B. Western Blot for Endogenous Protein Levels

This method is used to confirm that the IRES inhibitor affects the protein levels of the endogenous target mRNA.

  • Cell Culture and Treatment:

    • Seed cells (e.g., SUM159 or T47D) in 6-well plates.[4]

    • Treat cells with the desired concentrations of the IRES inhibitor or vehicle control for the specified duration (e.g., 24, 48, or 72 hours).[3]

  • Lysate Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly on the plate with a lysis buffer containing SDS and 2-mercaptoethanol, pre-heated to 100°C, to ensure complete protein denaturation and inactivation of proteases.[3]

  • SDS-PAGE and Transfer:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-IGF1R or anti-c-Myc).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Re-probe the membrane with an antibody for a loading control protein (e.g., β-actin or α-tubulin) to ensure equal protein loading.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the discovery and validation of a novel IRES inhibitor.

Experimental_Workflow Start Start: Identify Need for IRES Inhibitor HTS 1. High-Throughput Screen (HTS) - Use bicistronic reporter cell line - Screen chemical library Start->HTS Hit_ID 2. Hit Identification - Identify compounds that reduce IRES-dependent reporter signal HTS->Hit_ID Counterscreen 3. Counterscreening - Test hits against monocistronic reporter - Test for general cytotoxicity Hit_ID->Counterscreen Lead_Selection 4. Lead Candidate Selection - Select specific, non-toxic hits (e.g., cpd_P) Counterscreen->Lead_Selection Dose_Response 5. Dose-Response Analysis - Bicistronic assay with serial dilutions - Determine IC50 for IRES inhibition Lead_Selection->Dose_Response Endogenous_Target 6. Endogenous Target Validation - Western Blot for target proteins (IGF1R, c-Myc) - Confirm decrease in protein levels Dose_Response->Endogenous_Target Phenotypic_Assays 7. Phenotypic Assays - Cell viability, apoptosis, clonogenic survival assays Endogenous_Target->Phenotypic_Assays Reproducibility 8. Independent Reproducibility - Validation of key results by an independent laboratory Phenotypic_Assays->Reproducibility End End: Validated IRES Inhibitor Reproducibility->End

Caption: A typical experimental workflow for IRES inhibitor validation.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Ires-C11

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of the hypothetical cytotoxic research compound Ires-C11. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guidance is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this and similar bioactive compounds.

Immediate Safety Protocols & Waste Classification

Before handling this compound waste, it is imperative to consult the material's Safety Data Sheet (SDS) for specific hazard information. Based on its presumed cytotoxic and bioactive nature, this compound is classified as a hazardous chemical waste. Personnel must wear appropriate Personal Protective Equipment (PPE), including double nitrile gloves, a lab coat, and safety goggles.[1][2] All handling of open containers or waste generation must occur within a certified chemical fume hood to prevent inhalation exposure.[1][2]

Waste Segregation and Collection

Proper segregation of this compound waste is crucial to prevent dangerous chemical reactions and to facilitate proper disposal.[3][4] Different forms of this compound waste must be collected in separate, clearly labeled containers.

Quantitative Waste Limits and Container Specifications

The following table outlines the specific containers and maximum accumulation volumes for each type of this compound waste. All waste containers must be kept closed except when adding waste and stored in a designated Satellite Accumulation Area (SAA).[5][6][7]

Waste StreamPrimary Container TypeMaximum Volume/Fill LevelLabeling Requirements
Solid this compound Waste Wide-mouth, screw-cap, HDPE container75% of container capacity"Hazardous Waste," "Solid Cytotoxic Waste," "this compound," Hazard Characteristics (Toxic)
Liquid this compound Waste Screw-cap, HDPE or glass bottle (with secondary containment)75% of container capacity"Hazardous Waste," "Liquid Cytotoxic Waste," "this compound," Solvent Composition, %
Contaminated Sharps Puncture-resistant, yellow sharps container75% of container capacity"Chemotherapy/Cytotoxic Waste," "Sharps," Biohazard Symbol
Contaminated Labware/PPE Labeled, thick, clear plastic bag inside a rigid container75% of container capacity"Cytotoxic Waste for Incineration," "Contaminated Debris"
Detailed Disposal Methodologies

Step 1: Waste Generation and Immediate Collection

  • Solid Waste: Collect unused this compound powder, contaminated weigh boats, and absorbent paper directly into the designated solid waste container.

  • Liquid Waste: Collect all solutions containing this compound, including reaction mixtures and chromatography effluents, in the designated liquid waste container. Do not mix incompatible solvents. For instance, halogenated and non-halogenated solvent wastes should be kept separate if possible.[7]

  • Sharps: Dispose of any needles, scalpels, or glass Pasteur pipettes contaminated with this compound directly into the yellow sharps container.[6][8][9] Do not recap or bend needles.

  • PPE and Labware: Place all contaminated gloves, gowns, and plasticware into the designated cytotoxic waste bag.[9]

Step 2: Container Management and Labeling

  • As soon as the first item of waste is added, label the container with a hazardous waste tag.[7]

  • The label must clearly identify the contents, including the full chemical name "this compound" and any solvents present, along with their approximate percentages.[3]

  • Ensure all hazard characteristics (e.g., "Toxic") are clearly marked.

Step 3: Storage in Satellite Accumulation Area (SAA)

  • Store all waste containers in a designated SAA that is at or near the point of generation.[5][6]

  • The SAA must be equipped with secondary containment to capture any potential leaks.[6]

  • Do not accumulate more than 55 gallons of total hazardous waste or one quart of acutely toxic waste at any one time.[5]

Step 4: Requesting Waste Pickup

  • Once a waste container is 75% full, or if it has been in the SAA for six months, arrange for its disposal.[6][10]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5] Do not transport hazardous waste yourself.[10]

Step 5: Spill Management

  • In the event of a spill, immediately alert personnel in the area and evacuate if necessary.

  • For small spills (<5 mL or 5 g), use a cytotoxic drug spill kit to absorb the material.[9]

  • All cleanup materials must be disposed of as this compound contaminated waste.[7]

  • Report all spills to the laboratory supervisor and EHS.

Prohibited Disposal Methods

Under no circumstances should this compound waste be disposed of via the following methods:

  • Drain Disposal: It is strictly forbidden to pour liquid this compound waste down the sink.[3][10]

  • Regular Trash: Non-decontaminated this compound waste, including empty containers, cannot be placed in the regular trash.[10] Empty containers that held acutely hazardous materials must be triple-rinsed, with the rinsate collected as hazardous waste.[11]

  • Evaporation: Intentionally evaporating volatile solvents from this compound waste in a fume hood is not a permissible disposal method.[10]

Visual Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of waste generated from research activities involving this compound.

IresC11_Disposal_Workflow start Waste Generation (this compound) classify Classify Waste Stream start->classify solid_waste Solid Waste (Powder, Contaminated Items) classify->solid_waste Solid liquid_waste Liquid Waste (Solutions, Solvents) classify->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Glassware) classify->sharps_waste Sharps ppe_waste Contaminated PPE & Labware classify->ppe_waste PPE collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Yellow Chemo Sharps Container sharps_waste->collect_sharps collect_ppe Collect in Labeled Cytotoxic Waste Bin ppe_waste->collect_ppe store_saa Store Securely in Satellite Accumulation Area (SAA) with Secondary Containment collect_solid->store_saa collect_liquid->store_saa collect_sharps->store_saa collect_ppe->store_saa check_full Container >75% Full or Stored >6 Months? store_saa->check_full continue_collection Continue Collection check_full->continue_collection No request_pickup Contact EHS for Waste Pickup check_full->request_pickup Yes disposal Final Disposal by Licensed Contractor (Incineration) request_pickup->disposal

Caption: Workflow for the segregation and disposal of this compound waste.

References

Personal protective equipment for handling Ires-C11

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of Ires-C11, a c-MYC IRES translation inhibitor.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is provided below.

PropertyValueSource
Chemical Name 3,4-dichloro-1-(2,4-dimethoxybenzyl)-1H-pyrrole-2,5-dione[1]
CAS Number 342416-30-2[1][2]
Molecular Formula C13H11Cl2NO4N/A
Molecular Weight 316.14 g/mol N/A
Purity >98%[2][3]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

ConditionStorage Period
Stock Solution (-80°C) 6 months
Stock Solution (-20°C) 1 month

Hazard Identification and Personal Protective Equipment (PPE)

PPE CategorySpecific Recommendations
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye/Face Protection Safety glasses with side shields or goggles
Skin and Body Protection Laboratory coat
Respiratory Protection Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace handling_weigh Weigh this compound Carefully prep_workspace->handling_weigh Proceed when ready handling_dissolve Dissolve in Appropriate Solvent (e.g., DMSO) handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Surfaces handling_dissolve->cleanup_decontaminate After experiment cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for safe handling of this compound.

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled, and sealed container.
Liquid Waste Collect in a designated, labeled, and sealed waste container. Do not dispose of down the drain.
Contaminated Sharps Dispose of in a designated sharps container.

Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

This guide is intended to provide essential safety information. Always consult your institution's specific safety protocols and guidelines before handling any new chemical compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.